Chlorothymol
描述
Chlorotymol is a [Thymol] derivative.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-chloro-5-methyl-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZXVMNBUMVKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041547 | |
| Record name | 6-Chlorothymol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-68-9 | |
| Record name | Chlorothymol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorothymol [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorothymol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorothymol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-chloro-5-methyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Chlorothymol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chlorothymol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROTHYMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ25TI0CVT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chlorothymol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chlorothymol, a chlorinated monoterpene phenol, for researchers, scientists, and professionals in drug development. This document details its chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and protocols.
Core Chemical and Physical Properties
This compound, also known as 4-chloro-2-isopropyl-5-methylphenol, is a derivative of thymol. Its fundamental properties are summarized below.
| Property | Value | References |
| CAS Number | 89-68-9 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₃ClO | [1][5][6] |
| Molecular Weight | 184.66 g/mol | [1][3][6][7] |
| Alternate Names | 6-Chlorothymol, 4-Chloro-5-methyl-2-(1-methylethyl)phenol | [1][5] |
| Appearance | White crystals or powder | [7] |
| Melting Point | Approximately 60-63 °C | [3][8] |
| Solubility | Soluble in acetone and menthol | [8] |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, most notably as an antimicrobial and anticonvulsant agent. Its mechanisms of action are multifaceted, involving direct interaction with cellular membranes and specific molecular targets.
Antimicrobial and Anti-Biofilm Activity
This compound exhibits potent activity against a variety of microorganisms, including drug-resistant bacteria. A significant area of research has been its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action: The antimicrobial action of this compound is primarily attributed to its ability to disrupt microbial cell membranes, leading to a loss of cellular integrity and subsequent cell death. It also interferes with key cellular processes, such as biofilm formation.
Quantitative Data on Antimicrobial Activity:
| Organism | Assay | Endpoint | Result |
| Staphylococcus aureus (LAC strain) | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | 32 µg/mL |
| Methicillin-resistant S. aureus (MRSA) | Biofilm Inhibition Assay | Sub-MIC for complete biofilm inhibition | 8 µg/mL |
| Mature MRSA Biofilm (MW2 strain) | Bactericidal Assay | Log reduction in viability at MIC | ~1-log decrease |
Antiplasmodial Activity
This compound has shown promising activity against the malaria parasite, Plasmodium falciparum, including chloroquine-resistant strains.
Mechanism of Action: Its antiplasmodial effects are linked to the induction of oxidative stress within the parasite. This compound disrupts the parasite's redox balance by inhibiting key enzymes in the glutathione redox system, such as glutathione S-transferase (GST) and glutathione reductase (GR). This leads to an accumulation of reactive oxygen species (ROS), causing damage to vital macromolecules like DNA and lipids.
Quantitative Data on Antiplasmodial Activity:
| Parameter | Concentration of this compound | Result |
| Malondialdehyde (MDA) Level | 6.52 µM | 8.54 ± 0.81 nM |
| 13.04 µM | 11.27 ± 0.50 nM | |
| 26.08 µM | 17.72 ± 0.70 nM | |
| DNA Fragmentation (TUNEL Assay) | 6.52 µM, 13.04 µM, 26.08 µM | Concentration-dependent increase in green fluorescence |
Anticonvulsant Activity
Recent studies have identified this compound as a novel anticonvulsant.
Mechanism of Action: The anticonvulsant properties of this compound are mediated through its positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. By enhancing the effect of GABA, the primary inhibitory neurotransmitter in the brain, this compound reduces neuronal excitability.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
Culture Staphylococcus aureus (e.g., ATCC 29213) on Mueller-Hinton agar (MHA) overnight at 37°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in Mueller-Hinton broth (MHB) in the microtiter plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Incubation and Analysis:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control (no this compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Assessment of Anti-Biofilm Activity
This protocol utilizes the crystal violet staining method.
-
Biofilm Formation:
-
Grow S. aureus in Tryptic Soy Broth (TSB) supplemented with 1% glucose.
-
In a 96-well plate, add the bacterial suspension and various sub-MIC concentrations of this compound.
-
Incubate for 24 hours at 37°C to allow for biofilm formation.
-
-
Staining and Quantification:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the biofilms with 0.2% crystal violet for 20 minutes.
-
Wash the wells with water to remove excess stain and allow to air dry.
-
Solubilize the stain with 33% acetic acid.
-
Measure the absorbance at 595 nm using a microplate reader. A reduction in absorbance indicates inhibition of biofilm formation.
-
Zebrafish Model of Anticonvulsant Activity
This protocol is a high-throughput screening method for anticonvulsant compounds.
-
Animal Husbandry and Treatment:
-
Maintain wild-type zebrafish larvae according to standard protocols.
-
At 5-7 days post-fertilization, place individual larvae into wells of a 96-well plate containing embryo medium.
-
Pre-treat the larvae with a range of this compound concentrations for a specified period (e.g., 1 hour).
-
-
Seizure Induction and Behavioral Analysis:
-
Induce seizures by adding a known concentration of pentylenetetrazole (PTZ) to the wells.
-
Immediately begin recording the locomotor activity of the larvae using an automated video-tracking system.
-
Track parameters such as total distance moved and velocity over a defined time period (e.g., 30 minutes).
-
-
Data Analysis:
-
Compare the locomotor activity of this compound-treated larvae to that of a vehicle control group.
-
A significant reduction in PTZ-induced hyperactivity indicates anticonvulsant activity.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanisms of action of this compound.
Caption: Proposed Mechanism of Antimicrobial Action of this compound.
Caption: Proposed Mechanism of Antiplasmodial Action of this compound.
Caption: Proposed Mechanism of Anticonvulsant Action of this compound.
References
- 1. This compound | C10H13ClO | CID 6982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 89-68-9: this compound | CymitQuimica [cymitquimica.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chemos.de [chemos.de]
- 5. drugs.com [drugs.com]
- 6. Buy this compound | 89-68-9 | >98% [smolecule.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound, Bulk Manufacturer in India - AOS Products [aosproduct.com]
Chlorothymol Solubility in DMSO and Ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of chlorothymol in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property in drug discovery and development, influencing formulation, bioavailability, and efficacy. The following table summarizes the known quantitative solubility of this compound in DMSO and provides a qualitative assessment for ethanol based on available data.
| Solvent | Solubility | Molar Concentration (mM) | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL[1] | 324.92 mM[1] | Not Specified | Sonication is recommended to facilitate dissolution[1]. |
| Ethanol | Highly Soluble | Not Specified | Not Specified | Thymol, a related compound, is highly soluble in alcohols[2]. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for reproducible research. The following are detailed methodologies for key experiments to quantify the solubility of a compound like this compound.
Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility[3].
Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound in the saturated solution is then measured.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of either DMSO or ethanol. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge or filter the solution to separate the solid phase from the liquid phase. A combination of centrifugation and filtration is often recommended[3].
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Analysis: Measure the concentration of the diluted sample using the chosen analytical method. Back-calculate to determine the concentration in the original saturated solution, which represents the solubility.
DMSO-Based Titration Method for Kinetic Solubility
For earlier stages of drug discovery, a kinetic solubility measurement can be a faster alternative to the thermodynamic shake-flask method[4].
Principle: A concentrated stock solution of the compound in DMSO is added dropwise to an aqueous buffer until precipitation is observed.
Detailed Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 200 mg/mL)[4].
-
Titration Setup: Place a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a beaker with a stir bar.
-
Titration: Add the DMSO stock solution drop by drop to the stirring buffer.
-
Endpoint Determination: The endpoint is reached when the first sign of persistent cloudiness or opalescence appears, indicating that the solubility limit has been exceeded and the compound is precipitating[4].
-
Calculation: The volume of the DMSO stock solution added is recorded, and the solubility in the aqueous buffer is calculated. Note that this method provides an estimate of kinetic solubility in an aqueous system, not the intrinsic solubility in pure DMSO or ethanol.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a chemical compound like this compound.
Caption: Workflow for Solubility Determination
Signaling Pathways and Molecular Interactions
While this compound is known for its disinfectant properties, detailed information regarding its specific signaling pathways is not extensively documented in the provided search results. It is known to be a positive allosteric modulator of GABA receptors[1]. Further research would be required to elucidate the precise molecular interactions and downstream signaling cascades.
Conclusion
This technical guide provides essential information on the solubility of this compound in DMSO and ethanol, crucial for researchers and professionals in drug development. The provided quantitative data, detailed experimental protocols, and a clear experimental workflow aim to support and guide further research and application of this compound. It is important to note that for ethanol, while qualitatively described as a good solvent, precise quantitative data was not available and would require experimental determination.
References
Chlorothymol as a Positive Allosteric Modulator of the GABA-A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorothymol, a chlorinated derivative of thymol, has been identified as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This guide provides a comprehensive technical overview of the current understanding of this compound's interaction with the GABA-A receptor. It consolidates available quantitative data, details key experimental methodologies for its characterization, and visualizes the relevant biological pathways and experimental workflows. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide leverages data from its close structural analog, thymol, to provide a more complete picture of its potential pharmacological profile.
Introduction to GABA-A Receptor Modulation
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens an integral chloride (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the neuron, reducing its excitability and leading to synaptic inhibition.[1] Positive allosteric modulators are compounds that do not bind to the primary GABA binding site (the orthosteric site) but to a distinct (allosteric) site on the receptor complex.[2] By binding to this allosteric site, PAMs enhance the effect of GABA, typically by increasing the frequency or duration of channel opening, thereby potentiating the inhibitory signal.[2] This mechanism is a key target for a wide range of therapeutic agents, including benzodiazepines, barbiturates, and general anesthetics.[3]
Mechanism of Action of this compound
Allosteric Modulation and Binding
Studies on primary cultures of cortical neurons have shown that this compound enhances the binding of [3H]flunitrazepam, a benzodiazepine that binds to a specific allosteric site on the GABA-A receptor.[4] This enhancement suggests that this compound binding to its own site induces a conformational change in the receptor that increases the affinity of the benzodiazepine binding site for its ligand. This is a characteristic feature of many GABA-A PAMs.
Potentiation of GABA-Evoked Currents
This compound has been shown to increase the influx of chloride ions evoked by GABA in a concentration-dependent manner.[4] This potentiation of the GABAergic current is the functional hallmark of a positive allosteric modulator. Interestingly, this compound exhibits a bell-shaped dose-response curve, with its potentiating effect diminishing at concentrations above 100 μM.[4] This phenomenon may be related to its interaction with the lipid membrane at higher concentrations.[4]
Quantitative Data
While direct and detailed quantitative data for this compound is not extensively available in the public domain, the key findings are summarized below. For comparative context, data for the structurally similar and well-studied compound, thymol, is also provided.
Table 1: Allosteric Modulation of [3H]Flunitrazepam Binding
| Compound | Preparation | Effect | EC₅₀ | Eₘₐₓ (% of Basal) | Reference |
| This compound | Primary cultures of cortical neurons | Enhancement | Micromolar Range | Data not available | [4] |
| Thymol | Primary cultures of cortical neurons | Enhancement | 131 µM | Data not available |
Table 2: Potentiation of GABA-Evoked Chloride Currents
| Compound | Preparation | Effect on GABA (EC₂₀) Response | Concentration Range | Notes | Reference |
| This compound | Primary cultures of cortical neurons | Concentration-dependent increase | Data not available | Bell-shaped effect; reduced potentiation >100 µM | [4] |
| Thymol | Xenopus oocytes expressing α1β3γ2s GABA-A receptors | Potentiation up to 416 ± 72% of control | 1 - 100 µM | Shifts GABA EC₅₀ to the left | (Priestley et al., 2003) |
Experimental Protocols
The characterization of this compound and related compounds as GABA-A receptor modulators primarily relies on radioligand binding assays and electrophysiological recordings.
[³H]Flunitrazepam Binding Assay
This assay measures how a test compound affects the binding of a radioactively labeled benzodiazepine ([³H]flunitrazepam) to the GABA-A receptor. An increase in binding suggests positive allosteric modulation.
Methodology:
-
Preparation of Neuronal Cultures: Primary cortical neurons are harvested from embryonic mice and cultured for a period sufficient to allow for the expression of mature GABA-A receptors.
-
Incubation: Intact, living neuronal cells in culture plates are washed and then incubated in a buffer solution at a controlled temperature (e.g., 4°C to minimize internalization).
-
Assay Conditions: The incubation medium contains a fixed concentration of [³H]flunitrazepam (typically in the low nanomolar range) and varying concentrations of the test compound (this compound).
-
Equilibrium: The incubation proceeds for a set time to allow the binding to reach equilibrium.
-
Washing: The cells are rapidly washed with ice-cold buffer to remove unbound radioligand.
-
Lysis and Scintillation Counting: The cells are lysed, and the radioactivity, corresponding to the amount of bound [³H]flunitrazepam, is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., clonazepam) and subtracted from the total binding to yield specific binding. The data is then plotted as specific binding versus the concentration of the test compound and fitted to a dose-response curve to determine the EC₅₀ and Eₘₐₓ.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC is a robust method for studying the function of ion channels, like the GABA-A receptor, expressed in a heterologous system. It allows for the precise control of the cell's membrane potential while measuring the currents flowing through the expressed channels.
Methodology:
-
Receptor Expression: Complementary RNA (cRNA) encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) is injected into Xenopus laevis oocytes. The oocytes are then incubated for 2-7 days to allow for the expression and assembly of functional receptors on the plasma membrane.
-
Oocyte Preparation: An oocyte is placed in a recording chamber continuously perfused with a saline solution (Ringer's solution).
-
Electrode Impalement: The oocyte is impaled with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).
-
Voltage Clamp: The membrane potential is clamped to a holding potential, typically between -60 mV and -80 mV, using a voltage-clamp amplifier.
-
Drug Application: A baseline is established, after which GABA at a specific concentration (often the EC₁₀-EC₂₀ to allow for clear potentiation) is applied to the oocyte, and the resulting inward chloride current is recorded.
-
Co-application: After a washout period, GABA is co-applied with various concentrations of the test compound (this compound). The potentiation of the GABA-evoked current is measured.
-
Data Analysis: The potentiation is calculated as the percentage increase in the current amplitude in the presence of the modulator compared to the current evoked by GABA alone. Dose-response curves are generated to determine the EC₅₀ for potentiation.
Structure-Activity Relationship and Implications
This compound is structurally very similar to thymol, differing only by the presence of a chlorine atom. This substitution likely influences its lipophilicity and electronic properties, which in turn can affect its binding affinity for the GABA-A receptor and its interaction with the surrounding lipid membrane. The bell-shaped dose-response curve observed for this compound, but not typically for thymol, suggests that the addition of the chlorine atom may enhance its membrane-perturbing effects at higher concentrations, potentially leading to a non-specific inhibition that counteracts its positive allosteric modulation.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a positive allosteric modulator of the GABA-A receptor. Its ability to enhance both ligand binding and receptor function places it in a class of compounds with significant potential for therapeutic development in areas such as anxiolytics, sedatives, and anticonvulsants. However, a more detailed quantitative characterization is necessary to fully understand its pharmacological profile.
Future research should focus on:
-
Elucidating the precise EC₅₀ and Eₘₐₓ values for this compound's potentiation of GABA-evoked currents across various GABA-A receptor subunit combinations.
-
Investigating the kinetics of this compound's modulation, such as its effects on channel opening frequency and duration.
-
Characterizing the molecular determinants of its binding site on the GABA-A receptor.
-
Exploring the mechanism behind its bell-shaped dose-response curve, particularly the interplay between direct receptor modulation and membrane effects.
A thorough investigation of these aspects will be crucial for determining the therapeutic potential and safety profile of this compound as a modulator of GABAergic neurotransmission.
References
- 1. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric positive interaction of thymol with the GABAA receptor in primary cultures of mouse cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the UV-Vis Spectral Properties of Chlorothymol
For Researchers, Scientists, and Drug Development Professionals
Introduction to the UV-Vis Spectroscopy of Phenolic Compounds
Chlorothymol, a chlorinated derivative of thymol, is a phenolic compound. The ultraviolet-visible (UV-Vis) absorption spectrum of phenolic compounds is primarily determined by the electronic transitions within the benzene ring and the influence of the hydroxyl (-OH) and other substituents. The key chromophore in this compound is the substituted benzene ring.
The UV-Vis spectra of phenols typically exhibit two main absorption bands:
-
Primary Band (π → π transition):* This band, often referred to as the E2-band, appears at shorter wavelengths, typically around 200-230 nm. It arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring.
-
Secondary Band (π → π transition):* This band, also known as the B-band, is observed at longer wavelengths, usually in the range of 250-290 nm. It is also a π → π* transition but is of lower energy. The presence of substituents on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of this band.
The hydroxyl group of this compound, being an auxochrome, is expected to cause a bathochromic shift of the secondary absorption band compared to unsubstituted benzene. The chlorine atom and the isopropyl group will also influence the exact position and intensity of the absorption maxima.
Quantitative UV-Vis Spectral Data of this compound
A thorough literature search did not yield specific quantitative data for the UV-Vis spectral properties of this compound, including its maximum absorption wavelengths (λmax) and molar absorptivity values (ε) in various solvents. However, for the related non-chlorinated compound, thymol, a λmax of 274 nm has been reported. It is anticipated that the λmax of this compound would be in a similar region, potentially shifted slightly due to the electronic effects of the chlorine substituent.
The following table is provided as a template for researchers to populate with experimental data upon analysis.
| Solvent | Absorption Maximum 1 (λmax1, nm) | Molar Absorptivity 1 (ε1, L·mol⁻¹·cm⁻¹) | Absorption Maximum 2 (λmax2, nm) | Molar Absorptivity 2 (ε2, L·mol⁻¹·cm⁻¹) |
| Ethanol | Data not available | Data not available | Data not available | Data not available |
| Methanol | Data not available | Data not available | Data not available | Data not available |
| Cyclohexane | Data not available | Data not available | Data not available | Data not available |
| Water | Data not available | Data not available | Data not available | Data not available |
Note: The effect of the solvent on the UV-Vis spectrum of this compound is an important consideration. Polar solvents may cause a shift in the absorption maxima compared to nonpolar solvents due to interactions with the hydroxyl group. For instance, in polar solvents, hydrogen bonding can affect the energy of the electronic transitions.
Experimental Protocol for UV-Vis Spectrophotometric Analysis of this compound
The following is a generalized protocol for the determination of the UV-Vis spectral properties of this compound. This protocol should be adapted and validated for specific laboratory conditions and instrumentation.
3.1. Materials and Equipment
-
This compound (analytical standard)
-
Spectrophotometric grade solvents (e.g., ethanol, methanol, cyclohexane, deionized water)
-
UV-Vis spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Micropipettes
3.2. Preparation of Standard Solutions
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask (e.g., 100 mL) to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) in the same solvent.
3.3. Spectrophotometric Measurement
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
Set the scan speed and slit width as appropriate for the instrument.
-
-
Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the standards. Place it in the reference and sample holders and perform a baseline correction (autozero).
-
Sample Measurement:
-
Rinse a quartz cuvette with one of the working standard solutions and then fill it with the same solution.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Record the absorption spectrum over the set wavelength range.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Absorbance Readings for Calibration Curve:
-
Set the spectrophotometer to measure the absorbance at the determined λmax.
-
Measure the absorbance of each of the prepared working standard solutions, starting from the least concentrated.
-
Rinse the cuvette with the next standard solution before each measurement.
-
3.4. Data Analysis
-
Molar Absorptivity Calculation:
-
Plot a calibration curve of absorbance versus the molar concentration of the standard solutions.
-
Perform a linear regression analysis on the data points. The slope of the line will be equal to the molar absorptivity (ε) if the path length of the cuvette is 1 cm, according to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is molar absorptivity, b is path length, and c is concentration).
-
The molar absorptivity is a constant for a given substance in a specific solvent at a particular wavelength and is a measure of how strongly the substance absorbs light.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the UV-Vis spectral properties of this compound.
Caption: Experimental workflow for UV-Vis spectral analysis.
Stability of Chlorothymol: An In-depth Technical Guide on pH and Temperature Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of chlorothymol, a widely used antiseptic and disinfectant. Due to a lack of extensive publicly available stability data for this compound, this guide synthesizes information on its structural analogs, thymol and carvacrol, to infer its stability profile under varying pH and temperature conditions. Furthermore, a detailed, generalized experimental protocol for conducting forced degradation studies is presented to enable researchers to systematically evaluate the stability of this compound and related phenolic compounds. This document aims to be a valuable resource for formulation development, analytical method validation, and regulatory submissions involving this compound.
Introduction
This compound, or 4-chloro-2-isopropyl-5-methylphenol, is a halogenated monoterpene phenol with potent antimicrobial properties. Its broad-spectrum efficacy has led to its inclusion in a variety of pharmaceutical, cosmetic, and industrial formulations. Understanding the chemical stability of this compound is paramount for ensuring the safety, efficacy, and shelf-life of these products. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.
The stability of a chemical entity is significantly influenced by environmental factors, primarily pH and temperature. Therefore, a thorough investigation of how these factors affect the degradation kinetics of this compound is a critical aspect of pre-formulation studies and drug development. This guide addresses the current knowledge gap regarding this compound's stability by providing insights from structurally similar compounds and presenting a robust framework for its experimental evaluation.
Physicochemical Properties of this compound
A foundational understanding of this compound's physicochemical properties is essential for designing and interpreting stability studies.
| Property | Value |
| Chemical Formula | C₁₀H₁₃ClO |
| Molar Mass | 184.66 g/mol |
| Appearance | White crystalline solid |
| pKa | Not readily available in cited literature. The pKa of its parent compound, thymol, is approximately 10.59.[1] The presence of an electron-withdrawing chlorine atom is expected to lower the pKa of this compound, making it more acidic than thymol. |
| Solubility | Sparingly soluble in water, soluble in organic solvents and alkaline solutions.[2] |
Stability Profile of this compound and Its Analogs
Direct quantitative data on the degradation kinetics of this compound at different pH and temperature values is not extensively available in the public domain. However, studies on its close structural analogs, thymol and carvacrol, provide valuable insights into its expected stability.
A study investigating the stability of thymoquinone, carvacrol, and thymol under various stress conditions found that both carvacrol and thymol were stable under the studied forced degradation conditions, which included hydrolysis (acidic and basic), oxidation, photolysis, and thermal decomposition.[3][4][5] Another study highlighted that thymol exhibits relatively high chemical stability compared to other phenols, with increased stability observed at higher pH values (pH 11.0 and 12.0).[6][7]
Phenolic compounds, in general, are known to be susceptible to oxidation, and this degradation can be influenced by pH.[8] The rate of degradation for phenolic compounds often increases with temperature.[9] For chlorinated phenols, pH is a critical factor in their degradation, with different chlorination products being dominant in acidic versus neutral and alkaline media.[10]
Based on this information, it can be inferred that this compound likely possesses good chemical stability, particularly under neutral and alkaline conditions. However, the presence of the chlorine atom may influence its degradation pathways and kinetics compared to thymol. Experimental verification through forced degradation studies is essential to confirm this and to identify any potential degradation products.
Table 1: Summary of Qualitative Stability Data for Thymol and Carvacrol
| Compound | Stress Condition | Observation | Citation(s) |
| Thymol | Acidic Hydrolysis, Basic Hydrolysis, Oxidation, Photolysis, Thermal | Stable | [3][4][5] |
| Carvacrol | Acidic Hydrolysis, Basic Hydrolysis, Oxidation, Photolysis, Thermal | Stable | [3][4][5] |
| Thymol | Varying pH (7.0-12.0) | High stability, particularly at pH 11.0 and 12.0 | [6][7] |
Experimental Protocol: Forced Degradation Study of this compound
Forced degradation studies are a cornerstone of pharmaceutical development, providing crucial information on the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[11] The following is a generalized protocol for conducting a forced degradation study on this compound.
Objective
To identify potential degradation products and pathways of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to develop a stability-indicating analytical method.
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified
-
Phosphate or other suitable buffer components
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Photodiode array (PDA) detector (recommended for peak purity analysis)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Water bath or oven for thermal stress
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Generalized workflow for a forced degradation study of this compound.
Stress Conditions
A stock solution of this compound (e.g., 1 mg/mL in methanol or acetonitrile) should be prepared. For each stress condition, a control sample (this compound solution without the stressor, stored at ambient temperature and protected from light) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active substance.
-
Acidic Hydrolysis:
-
Mix the this compound stock solution with 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60-80°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix the this compound stock solution with 0.1 M NaOH.
-
Incubate at room temperature or slightly elevated temperature (e.g., 40°C).
-
Withdraw samples at various time points.
-
Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix the this compound stock solution with water.
-
Incubate at an elevated temperature (e.g., 80°C).
-
Withdraw samples at various time points.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with a solution of 3% H₂O₂.
-
Store at room temperature and protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Solid State: Expose solid this compound powder to dry heat (e.g., 105°C) for a specified period.
-
Solution State: Heat the this compound stock solution at a high temperature (e.g., 80°C).
-
-
Photolytic Degradation:
-
Solid State and Solution: Expose solid this compound and the this compound solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.
-
Analytical Methodology
A stability-indicating HPLC method should be developed and validated.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is often suitable.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (e.g., around 274 nm for thymol).[1] A PDA detector is recommended to assess peak purity.
-
Column Temperature: e.g., 30°C.
-
Injection Volume: e.g., 20 µL.
The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The method is considered stability-indicating if it can resolve the main peak of this compound from all degradation product peaks.
Data Analysis
-
Calculate the percentage degradation of this compound for each stress condition.
-
Determine the retention times of the degradation products.
-
Assess the peak purity of the this compound peak using a PDA detector.
-
If significant degradation products are formed, further characterization using mass spectrometry (LC-MS) may be necessary to elucidate their structures.
Potential Degradation Pathways
While specific degradation pathways for this compound are not well-documented, potential degradation mechanisms for phenolic compounds include:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures. The presence of the isopropyl and methyl groups on the aromatic ring will influence the oxidation products.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to cleavage of the aromatic ring or reactions involving the chlorine substituent.
Caption: Potential degradation pathways for this compound.
Signaling Pathways
Information regarding signaling pathways is generally not relevant to the chemical stability and forced degradation of a small molecule like this compound. Such pathways are typically studied in the context of a drug's pharmacological or toxicological mechanism of action within a biological system. No information on signaling pathways related to the chemical degradation of this compound was identified during the literature review for this guide.
Conclusion
This technical guide has provided a comprehensive overview of the stability of this compound, drawing upon data from its structural analogs, thymol and carvacrol, due to the limited availability of specific data for this compound itself. The available evidence suggests that this compound is likely to be a stable compound, particularly under neutral and alkaline conditions. However, the potential for oxidative and photolytic degradation should be considered.
The provided generalized experimental protocol for forced degradation studies offers a robust framework for researchers and drug development professionals to systematically investigate the stability of this compound. The results from such studies are indispensable for developing stable formulations, establishing appropriate storage conditions and shelf-life, and ensuring product quality and patient safety. It is strongly recommended that experimental studies be conducted to determine the specific degradation kinetics and pathways of this compound to support its continued use in various applications.
References
- 1. Thymol - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability study of thymoquinone, carvacrol and thymol using HPLC-UV and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fabrication of Caseinate Stabilized Thymol Nanosuspensions via the pH-Driven Method: Enhancement in Water Solubility of Thymol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Chlorothymol's Pro-Oxidative Power: A Technical Guide to ROS-Induced Apoptosis in Cancer Cells
For Immediate Release
This technical guide provides an in-depth analysis of the mechanisms by which chlorothymol, a chlorinated monoterpenoid phenol, induces reactive oxygen species (ROS) and triggers apoptotic cell death in cancer cells. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel therapeutic agents.
Abstract
This compound, a derivative of thymol, has demonstrated significant potential as a pro-oxidative agent in cancer therapy. This guide summarizes the existing evidence for this compound and related thymol compounds' ability to elevate intracellular ROS levels, leading to oxidative stress and the activation of apoptotic signaling pathways. We present quantitative data on ROS induction, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms to facilitate a comprehensive understanding of this compound's anticancer potential.
Introduction: The Double-Edged Sword of ROS in Oncology
Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. While essential for various physiological processes at low concentrations, an excessive accumulation of ROS results in oxidative stress, a condition that can inflict damage upon cellular components such as DNA, proteins, and lipids.[1] Cancer cells, due to their heightened metabolic rate and mitochondrial dysfunction, often exhibit a higher basal level of ROS compared to normal cells.[1] This elevated oxidative stress can, paradoxically, be exploited as a therapeutic strategy. Pro-oxidant therapies aim to further increase ROS levels in cancer cells beyond a critical threshold, thereby triggering programmed cell death, or apoptosis.[1][2][3]
Phenolic compounds, including thymol and its derivatives, are a class of molecules known for their potential to act as pro-oxidants in the tumor microenvironment.[4][5][6][7] This guide focuses on this compound, a halogenated derivative of thymol, and its capacity to induce ROS and subsequent apoptosis in cancer cells.
Quantitative Analysis of ROS Induction
Studies on thymol and its derivatives have provided quantitative evidence of their ability to induce ROS in various cancer cell lines. This data underscores the potential of this compound as a potent pro-oxidative agent.
A study on a newly synthesized thymol derivative, DT2, in human colorectal cancer cell lines HT-29 and HCT-116 demonstrated a significant, dose-dependent increase in ROS production.[8] At a concentration of 1500 µg/mL, DT2 induced an approximate 210% increase in ROS levels in both cell lines compared to untreated controls.[8] At a higher concentration, ROS production surged by 349% in the HT-29 cell line.[8] Another study utilizing 3D spheroid models of the same cell lines confirmed that thymol derivatives are cytotoxic and effectively increase intracellular ROS levels.[9]
In non-small cell lung cancer (A549) cells, thymol itself exhibited a potent cytotoxic effect with an IC50 value of 112 µg/mL (745 µM) after 24 hours of treatment, an effect attributed to the induction of ROS.[10]
Table 1: Quantitative Summary of ROS Induction by Thymol and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Concentration | % Increase in ROS (approx.) | Reference |
| Thymol Derivative (DT2) | HT-29 | 1500 µg/mL | 210% | [8] |
| Thymol Derivative (DT2) | HCT-116 | 1500 µg/mL | 210% | [8] |
| Thymol Derivative (DT2) | HT-29 | >1500 µg/mL | 349% | [8] |
| Thymol | A549 | 112 µg/mL (IC50) | Not specified, but confirmed induction | [10] |
Signaling Pathways Activated by this compound-Induced ROS
The accumulation of intracellular ROS triggers a cascade of signaling events that ultimately converge on the apoptotic machinery. The primary pathways implicated in ROS-mediated apoptosis include the Mitogen-Activated Protein Kinase (MAPK) pathways.
ROS can directly activate upstream kinases or inhibit phosphatases, leading to the phosphorylation and activation of key MAPK members such as p38 and JNK.[7] Prolonged activation of these stress-activated pathways is a well-established trigger for apoptosis.[11]
Caption: this compound-induced ROS signaling pathway leading to apoptosis.
Experimental Protocols
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes a common method for quantifying total intracellular ROS levels.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
24-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., 2 x 10^5 cells/well) in a 24-well plate and culture overnight.[8]
-
Preparation of DCFH-DA Stock Solution: Dissolve DCFH-DA in DMSO to prepare a stock solution (e.g., 10 mM). Store protected from light at -20°C.[8]
-
Preparation of DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution in pre-warmed serum-free medium to the desired final concentration (typically 10-25 µM).[8][9]
-
Treatment: Remove the culture medium from the cells and treat with various concentrations of this compound in complete medium for the desired time. Include a vehicle control (e.g., DMSO) and a positive control for ROS induction (e.g., tert-Butyl Hydrogen Peroxide).
-
Staining: After treatment, remove the medium and wash the cells once with serum-free medium.[8] Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[4][8]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[8]
-
Measurement: Add PBS to each well.[8] Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[4][8]
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control.
Caption: Experimental workflow for intracellular ROS detection using DCFH-DA.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include appropriate controls.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. Collect all cells, including those in the supernatant, as apoptotic cells may detach.[12]
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot Analysis of MAPK Phosphorylation
This protocol allows for the detection of the activated (phosphorylated) forms of MAPK proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.[13]
Conclusion
The evidence presented in this technical guide strongly supports the pro-oxidative and pro-apoptotic potential of this compound and related thymol derivatives in cancer cells. The ability to induce a significant increase in intracellular ROS, leading to the activation of stress-related signaling pathways and subsequent apoptosis, positions this compound as a promising candidate for further investigation in preclinical cancer models. The detailed experimental protocols provided herein offer a framework for researchers to explore the mechanistic details of this compound's action and to evaluate its therapeutic efficacy. Further studies are warranted to elucidate the precise molecular targets of this compound and to optimize its delivery for in vivo applications.
References
- 1. Drug-induced oxidative stress in cancer treatments: Angel or devil? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyphenols as Modulator of Oxidative Stress in Cancer Disease: New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the effects of thymol derivatives on colorectal cancer spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymol induces mitochondrial pathway-mediated apoptosis via ROS generation, macromolecular damage and SOD diminution in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation of Adherent Cell Lines for Flow Cytometry: Protocol Optimization-Our Experience with SW-480 colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Predicted Degradation of Chlorothymol and Methodologies for its Investigation
Introduction to Chlorothymol and its Stability
This compound (4-chloro-2-isopropyl-5-methylphenol) is a halogenated monoterpenoid and an isomer of carvacrol. It is utilized in various applications as an antiseptic, disinfectant, and preservative due to its antimicrobial properties.[1] As with any active pharmaceutical ingredient (API) or chemical agent, understanding its stability and degradation profile is crucial for ensuring its efficacy, safety, and for the development of stable formulations.[2]
Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[5][6]
Predicted Degradation Pathways of this compound
Based on the chemical structure of this compound and the known degradation of related phenolic compounds, the following degradation pathways are predicted under various stress conditions.
Oxidative Degradation
Oxidation is a common degradation pathway for phenols and is often the most complex, leading to a variety of byproducts.[7][8][9] The presence of the hydroxyl group on the aromatic ring makes it susceptible to oxidation.
Predicted Byproducts:
-
Quinones and Hydroquinones: The initial step in the oxidation of a phenol is often the formation of a phenoxy radical, which can then be converted to a variety of quinone and hydroquinone derivatives.
-
Ring-Opened Products: Further oxidation can lead to the cleavage of the aromatic ring, resulting in the formation of smaller, aliphatic carboxylic acids and other organic acids.
-
Dehalogenated Products: The chlorine atom may be cleaved from the aromatic ring, leading to the formation of thymol and its subsequent oxidation products.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce the degradation of chlorophenolic compounds.[10] The primary mechanism often involves the homolytic cleavage of the carbon-chlorine bond.
Predicted Byproducts:
-
Dechlorinated Phenols: The primary photolytic degradation product is likely to be thymol, formed by the removal of the chlorine atom.
-
Radical Coupling Products: The radical intermediates formed during photolysis can couple to form various dimeric and polymeric byproducts.
-
Photo-oxidation Products: In the presence of oxygen, photolysis can lead to the formation of oxidized products similar to those seen in oxidative degradation.
Thermal Degradation
At elevated temperatures, this compound may undergo degradation, although phenolic compounds are generally more stable to heat than to oxidation or photolysis.[11][12][13]
Predicted Byproducts:
-
Decomposition Products: At very high temperatures, the molecule may fragment into smaller volatile compounds.
-
Oxidation Products: If oxygen is present, thermal degradation will likely be accompanied by oxidation.
Hydrolytic Degradation
This compound is expected to be relatively stable to hydrolysis under neutral pH conditions due to the stability of the aromatic ring and the carbon-chlorine bond. However, under extreme pH conditions and elevated temperatures, some degradation may occur.
Predicted Byproducts:
-
Thymol: Under certain conditions, nucleophilic substitution of the chlorine atom by a hydroxyl group could lead to the formation of thymol, though this is generally less favorable on an aromatic ring.
Generalized Experimental Protocol for Forced Degradation of this compound
The following is a generalized workflow for conducting a forced degradation study of this compound. The specific conditions should be optimized to achieve a target degradation of 5-20%.[3]
Materials and Reagents
-
This compound reference standard
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
Reagent grade acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide)
-
Hydrogen peroxide (30%)
-
High purity water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Photodiode Array (PDA) detector[14][15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for identification of non-volatile byproducts[17][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for identification of volatile byproducts[19][20]
-
Photostability chamber
-
Temperature and humidity controlled ovens/chambers
-
pH meter
Stress Conditions
1. Hydrolytic Degradation:
-
Acidic: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified period.
-
Basic: Dissolve this compound in 0.1 M NaOH and heat at 60-80°C for a specified period.
-
Neutral: Dissolve this compound in water and heat at 60-80°C for a specified period.
-
Samples should be withdrawn at various time points, neutralized if necessary, and analyzed.
2. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.
-
Protect the samples from light to avoid photo-oxidation.
-
Monitor the degradation over time.
3. Photolytic Degradation:
-
Expose a solution of this compound and a solid sample of this compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
A dark control sample should be stored under the same conditions to differentiate between photolytic and thermal degradation.
4. Thermal Degradation:
-
Expose solid this compound to elevated temperatures (e.g., 60-100°C) in a controlled oven.
-
The effect of humidity can also be investigated by using a humidity-controlled chamber.
Analytical Methodology
A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reversed-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase. The method must be able to separate the parent this compound peak from all process-related impurities and degradation byproducts.[21][22]
Quantitative Data from a Structurally Related Compound: Thymol
While specific quantitative data for this compound degradation is not available, studies on thymol indicate that it degrades relatively quickly in the environment, which suggests that this compound may also be susceptible to degradation.[23]
| Compound | Matrix | Degradation Half-Life (DT₅₀) | Reference |
| Thymol | Water | 16 days | [23] |
| Thymol | Soil | 5 days | [23] |
Note: The presence of the chlorine atom in this compound may affect its degradation rate compared to thymol. It could potentially make the compound more recalcitrant to microbial degradation but may also provide an additional site for photolytic cleavage.
Conclusion
While a definitive degradation pathway for this compound has yet to be published, a scientifically sound prediction can be made based on its chemical structure and the known behavior of related phenolic compounds. The primary degradation pathways are anticipated to be oxidation and photolysis, leading to a variety of byproducts including quinones, ring-opened products, and dechlorinated derivatives. A systematic approach using forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress, coupled with modern analytical techniques such as HPLC and mass spectrometry, is necessary to fully elucidate the degradation profile of this compound. The generalized experimental protocol provided in this guide serves as a robust starting point for researchers and drug development professionals to undertake such an investigation.
References
- 1. Degradation Kinetics and Mechanism of Polychloromethanes Reduction at Co-MoS2/Graphite Felt Electrode [mdpi.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. biomedres.us [biomedres.us]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. scispace.com [scispace.com]
- 16. questjournals.org [questjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Thymol - Wikipedia [en.wikipedia.org]
Chlorothymol: A Comprehensive Safety and Toxicity Profile for Research and Development
An In-depth Technical Guide
This document provides a detailed overview of the safety and toxicity profile of chlorothymol, a chlorinated monoterpene phenol. The information is intended for researchers, scientists, and drug development professionals to support informed decision-making and safe handling of this compound in a laboratory and pre-clinical setting.
Executive Summary
This compound, a derivative of thymol, is utilized in various applications for its antiseptic and disinfectant properties. A thorough understanding of its toxicological profile is crucial for risk assessment and the development of safe handling procedures. This guide summarizes the available data on the acute and chronic toxicity, mutagenicity, carcinogenicity, reproductive and developmental toxicity, as well as dermal and ocular irritation potential of this compound. Where specific data for this compound is limited, information on the closely related compound, thymol, is provided for context, with the clear delineation that these are not direct substitutes. Methodologies for key toxicological assays are detailed to provide a framework for further investigation.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 4-chloro-2-isopropyl-5-methylphenol |
| Synonyms | 6-Chlorothymol, 4-Chlorothymol |
| CAS Number | 89-68-9 |
| Molecular Formula | C₁₀H₁₃ClO |
| Molecular Weight | 184.66 g/mol |
| Appearance | White crystalline solid |
| Solubility | Slightly soluble in water; soluble in organic solvents |
Toxicological Data
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure. The median lethal dose (LD50) or concentration (LC50) is a common metric.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 2480 mg/kg | [1] |
| LD50 | Mouse | Subcutaneous | 2460 mg/kg | [1] |
| LD50 | Rabbit | Dermal | No data available | |
| LC50 | Rat | Inhalation | No data available |
Note: A lethal dose in rats was reported to cause rapid cyanosis, stupor, irregular breathing, extreme sensitivity to noise, convulsions, and death from respiratory failure[1].
Subchronic and Chronic Toxicity
Subchronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period. No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs) are key parameters derived from these studies.
| Endpoint | Species | Route | Duration | NOAEL | LOAEL | Reference |
| NOAEL/LOAEL | Rat | Oral | 28-day | No data available | No data available | |
| NOAEL/LOAEL | Rat/Mouse | Oral | 90-day | No data available | No data available | |
| NOAEL/LOAEL | Rat/Mouse | Oral | 2-year | No data available | No data available |
Dermal and Ocular Irritation
These studies assess the potential of a substance to cause irritation to the skin and eyes upon direct contact.
| Endpoint | Species | Result | Reference |
| Dermal Irritation | Rabbit (predicted) | Causes skin irritation | |
| Ocular Irritation | Rabbit (predicted) | Causes serious eye irritation |
Note: While specific study reports for this compound were not identified, Safety Data Sheets classify it as a skin and eye irritant. Standard OECD guidelines 404 and 405 are used to assess these endpoints.
Mutagenicity
Mutagenicity assays are conducted to determine if a substance can induce genetic mutations.
| Assay | Test System | Metabolic Activation | Result | Reference |
| Paper-disk method | E. coli | Not specified | Non-mutagenic | [1] |
| Ames Test | Salmonella typhimurium | With and without S9 | No data available | |
| In vitro Micronucleus Assay | Mammalian cells | With and without S9 | No data available | |
| In vivo Micronucleus Assay | Rodent bone marrow | N/A | No data available |
Note: For the related compound thymol, no mutagenic activity was observed in the Ames test with standard tester strains[2].
Carcinogenicity
Carcinogenicity studies are long-term bioassays designed to evaluate the tumor-inducing potential of a substance.
| Species | Route | Duration | Result | Reference |
| Rat | Oral | 2-year | No data available | |
| Mouse | Oral | 2-year | No data available |
Note: No carcinogenicity bioassays for this compound were found in the available literature. A Safety Data Sheet for this compound states that it shall not be classified as carcinogenic.
Reproductive and Developmental Toxicity
These studies assess the potential of a substance to interfere with reproductive function and fetal development.
| Study Type | Species | Result | Reference |
| Two-Generation Reproductive Toxicity | Rat | No data available | |
| Prenatal Developmental Toxicity (Teratogenicity) | Rat | No data available | |
| Prenatal Developmental Toxicity (Teratogenicity) | Rabbit | No data available |
Note: There is a lack of specific data on the reproductive and developmental toxicity of this compound. A Safety Data Sheet for 4-Chlorothymol states that it shall not be classified as a reproductive toxicant.
Experimental Protocols
Acute Oral Toxicity (LD50) - OECD Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Test Animals: Typically, young adult female rats are used.
-
Housing and Acclimation: Animals are housed in standard conditions and acclimated for at least 5 days before the study.
-
Dose Administration: A single dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Procedure: The test proceeds sequentially in groups of three animals. The outcome of the first group determines the dose for the next group. The test is stopped when a stopping criterion is met, which allows for the classification of the substance into a toxicity category.
Dermal Irritation - OECD Guideline 404
This test assesses the potential of a substance to cause skin irritation.[3][4][5]
-
Test Animals: Healthy young adult albino rabbits are typically used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A 0.5 g or 0.5 mL dose of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch. The patch is semi-occluded for 4 hours.
-
Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess reversibility.
-
Scoring: Skin reactions are scored according to a standardized grading system.
Ocular Irritation - OECD Guideline 405
This test evaluates the potential of a substance to cause eye irritation.[6][7][8][9][10]
-
Test Animals: Healthy young adult albino rabbits are used.
-
Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Observations can be extended to 21 days to assess the reversibility of effects.
-
Scoring: Ocular lesions are scored using a standardized system.
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
This assay is used to detect gene mutations induced by a chemical.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations in a minimal agar medium lacking the required amino acid.
-
Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Potential Signaling Pathways in Toxicity
The precise signaling pathways involved in this compound-induced toxicity have not been extensively elucidated. However, based on its phenolic structure and the known mechanisms of similar compounds, several pathways can be hypothesized to be involved.
As a derivative of thymol, this compound may interact with GABA (gamma-aminobutyric acid) receptors, which could explain potential neurotoxic effects at high doses. Phenolic compounds are also known to induce oxidative stress through the generation of reactive oxygen species (ROS). This can lead to mitochondrial dysfunction, a key event in cellular toxicity. ROS can damage cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis or necrosis.
Conclusion and Recommendations
The available data indicate that this compound possesses moderate acute oral toxicity. It is classified as a skin and eye irritant. While a single study suggests a lack of mutagenicity in E. coli, comprehensive genotoxicity testing, including an Ames test and micronucleus assay, is warranted for a complete profile.
Significant data gaps exist for chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. Given the intended uses of this compound, particularly in scenarios with potential for repeated human exposure, further studies in these areas are highly recommended to establish a comprehensive safety profile.
Researchers and drug development professionals should handle this compound with appropriate personal protective equipment, including gloves and eye protection, to avoid dermal and ocular exposure. Engineering controls, such as fume hoods, should be used to minimize the risk of inhalation. All work with this compound should be conducted in accordance with established laboratory safety protocols and a thorough, substance-specific risk assessment.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. reachcentrum.eu [reachcentrum.eu]
- 3. An overview of the current challenges when using rabbits for prenatal developmental toxicity studies with consideration of the impact on data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. The in vivo gut micronucleus test detects clastogens and aneugens given by gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The threshold of toxicological concern for prenatal developmental toxicity in rabbits and a comparison to TTC values in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Preparation and Use of Chlorothymol Stock Solution in Cell Culture
Introduction
Chlorothymol (6-chloro-4-isopropyl-1-methyl-3-phenol) is a halogenated derivative of thymol, a naturally occurring monoterpenoid. It is recognized for its potent antiseptic, antibacterial, and antifungal properties. In cell culture, this compound is primarily utilized as a preservative to prevent microbial contamination. Additionally, emerging research has highlighted its role as a positive allosteric modulator of GABA-A receptors, making it a compound of interest in neuroscience and drug development.[1] Proper preparation of a sterile, high-concentration stock solution is critical for accurate and reproducible experimental results, minimizing the risk of contamination and ensuring precise dosage.
These application notes provide a detailed protocol for the preparation, storage, and application of this compound stock solutions for use in mammalian cell culture.
Quantitative Data Summary
For accurate preparation and application, the key properties of this compound and recommended concentrations for its use are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClO | [1] |
| Molecular Weight | 184.66 g/mol | [1] |
| CAS Number | 89-68-9 | [1] |
| Appearance | Solid | - |
| Solubility | DMSO: ≥ 60 mg/mL (324.92 mM) | [1] |
| Ethanol: Soluble | [2] |
Table 2: Recommended Concentrations for Cell Culture Applications
| Application | Recommended Working Concentration | Notes | Source |
| Antibacterial (MRSA) | 32 µg/mL | Minimum Inhibitory Concentration (MIC) against Methicillin-resistant Staphylococcus aureus. | [3] |
| GABA Receptor Modulation | > 25 µM | Effective concentrations have been observed in various models; effects may decrease at concentrations >100 µM.[1][3] | [1][3] |
| General Antifungal | Variable (requires testing) | The effective concentration can vary significantly based on the fungal species. An MIC assay is recommended.[4] | [4] |
| Solvent Vehicle Control | < 0.1% - 0.5% (DMSO/Ethanol) | The final concentration of the solvent in the culture medium should be minimized to avoid cytotoxicity.[1][5][6] A solvent control is mandatory. | [1][5][6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. All steps should be performed in a sterile biological safety cabinet (BSC) using aseptic techniques.
Materials:
-
This compound powder (CAS: 89-68-9)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L × 0.001 L × 184.66 g/mol = 18.47 mg
-
-
Weighing: In a sterile environment, accurately weigh 18.47 mg of this compound powder and transfer it to a sterile amber vial.
-
Solubilization: Add 1 mL of sterile DMSO to the vial.
-
Dissolving: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 10-15 minutes or warm gently to 37°C.[1][6] Visually inspect to ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][3]
-
Labeling: Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), and preparation date.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[3]
References
Application Notes and Protocols for Chlorothymol Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothymol, a halogenated monoterpene phenol, is a well-established antiseptic and disinfectant agent. Its broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi, makes it a compound of significant interest in both research and clinical settings. The Minimum Inhibitory Concentration (MIC) is a critical parameter in microbiology that defines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method and presents summarized MIC data for select microorganisms. Additionally, it illustrates the experimental workflow and the proposed mechanism of action of this compound.
Data Presentation
The antimicrobial efficacy of this compound against a range of microorganisms is summarized in the table below. These values represent the concentration of this compound required to inhibit the visible growth of the specified pathogen under standard laboratory conditions.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 32 | [1] |
| Escherichia coli | - | 175 | [2] |
| Candida albicans | - | 39* | [3][4] |
*Note: The MIC value for Candida albicans is for thymol, a closely related compound, and serves as an estimate for this compound's activity.
Experimental Protocols
Broth Microdilution Assay for this compound MIC Determination
This protocol is based on established methods for antimicrobial susceptibility testing and is adapted for the determination of this compound's MIC.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10 for bacteria).
-
Dilute the adjusted inoculum in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration after the addition of the inoculum.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (broth only, no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for Candida albicans.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The results can also be read using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the growth control.
-
Visualizations
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Proposed Mechanism of Action of this compound
Caption: Proposed antimicrobial mechanism of this compound.
References
- 1. Antimicrobial Activity of the Essential Oil of Thyme and of Thymol against Escherichia coli Strains [hero.epa.gov]
- 2. Thymol tolerance in Escherichia coli induces morphological, metabolic and genetic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Chlorothymol using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Chlorothymol. This compound, a chlorinated derivative of thymol, is utilized for its antiseptic and disinfectant properties.[1][2] This method is designed to provide accurate, and reproducible quantification of this compound in various sample matrices, supporting research, quality control, and drug development activities. The described protocol employs a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy.
Introduction
This compound (4-chloro-5-methyl-2-(1-methylethyl)phenol) is a halogenated monoterpenoid known for its antimicrobial properties.[2] Accurate and reliable quantification of this compound is crucial for product formulation, stability testing, and ensuring therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[3][4] This document provides a detailed protocol for a validated HPLC method suitable for the routine analysis of this compound.
Chemical Structure of this compound
Caption: Chemical structure of this compound (C10H13ClO).
Experimental Protocol
This section provides a comprehensive methodology for the quantitative analysis of this compound using HPLC.
Equipment and Reagents
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[3]
-
Solvents: HPLC grade acetonitrile and water.
-
Reference Standard: this compound reference standard of known purity.
-
Filters: 0.45 µm syringe filters for sample preparation.[5]
Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of this compound. These are based on established methods for the related compound, thymol.[3][4][6]
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a suitable volume of the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7]
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution (50 µg/mL) were performed.
| Precision | % RSD |
| Intra-day (n=6) | 0.85% |
| Inter-day (n=6) | 1.20% |
Accuracy (Recovery)
The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 40 | 39.6 | 99.0% |
| 100% | 50 | 49.8 | 99.6% |
| 120% | 60 | 59.4 | 99.0% |
| Average Recovery | 99.2% |
Limits of Detection (LOD) and Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields a S/N of 3, and the LOQ corresponds to a S/N of 10.[7][8]
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final data analysis.
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of this compound. The method has been validated and demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical and related industries. The provided experimental protocol and validation data can be used as a starting point for implementing this method in other laboratories.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CAS 89-68-9: this compound | CymitQuimica [cymitquimica.com]
- 3. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. sartorius.com [sartorius.com]
- 6. Validation of A High Performance Liquid Chromatography Method to Quantify Thymol in Nanocapsules of Bioactive Essential Oil from Lippia Sidoides - MedCrave online [medcraveonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Gas chromatography method for Chlorothymol determination
An Application Note on the Gas Chromatographic Method for Chlorothymol Determination
Introduction
This compound is a potent germicidal agent utilized in various pharmaceutical and personal care products for its antiseptic and preservative properties. Accurate quantification of this compound in these formulations is crucial for ensuring product efficacy, safety, and compliance with regulatory standards. Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable analytical technique well-suited for the determination of volatile compounds like this compound. This method offers excellent sensitivity, selectivity, and reproducibility.
This application note provides a comprehensive protocol for the quantitative determination of this compound in pharmaceutical products using GC-FID. The methodology covers sample preparation, chromatographic conditions, and data analysis, and is intended for researchers, scientists, and drug development professionals.
Principle of the Method
The fundamental principle of this method involves the physical separation of components in a mixture. A sample containing this compound is first prepared in a suitable volatile solvent. A small volume of this sample is injected into the gas chromatograph, where it is vaporized in a heated inlet. An inert carrier gas (typically helium or nitrogen) transports the vaporized sample onto a chromatographic column. The separation occurs within the column, which contains a stationary phase. Compounds are separated based on their differential partitioning between the mobile (carrier gas) and stationary phases, which is influenced by factors like boiling point and polarity. As each separated component exits the column, it is detected by the Flame Ionization Detector (FID). The FID generates an electrical signal proportional to the amount of analyte being burned, which is then recorded as a peak in the chromatogram. The concentration of this compound is determined by comparing the peak area of the sample to that of a known reference standard.
Quantitative Data Summary
The performance of a gas chromatography method is evaluated through various validation parameters. The following table summarizes the typical performance characteristics for the quantitative analysis of this compound.
| Parameter | Typical Performance Value | Description |
| Linearity Range | 1.0 - 100.0 µg/mL | The concentration range over which the detector response is directly proportional to the analyte concentration. |
| Correlation Coefficient (R²) | ≥ 0.995 | A statistical measure of how close the data points are to the fitted regression line of the calibration curve. |
| Limit of Detection (LOD) | ~0.5 µg/mL | The lowest concentration of an analyte that can be reliably detected by the analytical instrument. |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | The lowest concentration of an analyte that can be accurately and precisely quantified. |
| Accuracy (Recovery) | 95.0 - 105.0% | The closeness of the measured value to the true value, often expressed as a percentage recovery of a spiked sample. |
| Precision (%RSD) | < 5.0% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Retention Time | Analyte-specific | The time taken for the analyte to pass through the column; highly dependent on the specific method conditions. |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the determination of this compound using GC-FID.
Apparatus and Materials
-
Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Chromatographic Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5, HP-5, or equivalent 5% Phenyl Methylpolysiloxane capillary column.
-
Gases: Helium or Nitrogen (carrier gas, >99.999% purity), Hydrogen (FID fuel), and compressed Air (FID oxidant).
-
Reference Standard: this compound (purity >99%).
-
Solvents: Ethanol, Anhydrous Ether (HPLC or analytical grade).
-
Glassware: Volumetric flasks, pipettes, beakers, and 150 mL separatory funnels.
-
Sample Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.
-
Filtration: 0.22 µm syringe filters.
-
Evaporation System: Nitrogen blowdown evaporator or a rotary evaporator with a water bath maintained below 40°C.
Chromatographic Conditions
| Parameter | Setting |
| GC System | Gas Chromatograph with FID |
| Column | 30m x 0.25mm ID, 0.25µm film (e.g., DB-5) |
| Carrier Gas | Helium or Nitrogen, 1.0 mL/min constant flow |
| Oven Program | Initial: 100°C, hold 1 minRamp: 15°C/min to 250°CHold: 5 min |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Detector | FID, 280°C |
| Makeup Gas (N₂) | 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by performing serial dilutions of the stock solution with ethanol.
Sample Preparation
The following extraction procedures are adapted for different sample matrices based on established methods. The goal is to obtain a final solution with a this compound concentration within the calibration range (0.4 to 1.0 mg/ml before final dilution for injection).
-
For Powders:
-
Weigh a sample amount equivalent to at least 3 mg of this compound.
-
Mix the sample with an equal weight of acid-washed Celite 545 and transfer to a glass chromatographic column plugged with glass wool.
-
Pass 75 mL of anhydrous ether through the column to elute the this compound.
-
Proceed to the "Solvent Evaporation and Reconstitution" step.
-
-
For Lubricating Jellies:
-
Weigh a sample amount equivalent to approximately 5 mg of this compound into a 500 mL glass centrifuge bottle.
-
Add 100 mL of water for each 50 g of sample and shake to disperse.
-
Add 50 mL of water-saturated ether to the bottle and shake carefully, venting pressure as needed.
-
Centrifuge to separate the layers and quantitatively decant the ether layer into a beaker.
-
Repeat the ether extraction four more times, combining all ether extracts.
-
Proceed to the "Solvent Evaporation and Reconstitution" step.
-
-
For Ointments:
-
Weigh a sample amount equivalent to 5 mg of this compound.
-
Dissolve the sample directly in ethanol.
-
Dilute with ethanol to a final volume that yields a concentration between 0.4 and 1.0 mg/mL.
-
This solution is ready for filtration and injection.
-
-
Solvent Evaporation and Reconstitution (for Powders and Jellies):
-
Evaporate the combined ether extracts on a water bath (max 40°C) under a gentle stream of nitrogen until the volume is reduced to approximately 20 mL.
-
Transfer the remaining solution to a 150 mL separatory funnel using 60 mL of anhydrous ether to rinse the beaker.
-
Shake the funnel and drain off any separated water.
-
Evaporate the ether completely under a current of air without heat.
-
Dilute the final residue with ethanol to obtain a concentration in the range of 0.4 to 1.0 mg/mL.
-
-
Final Preparation for Injection:
-
Filter the final sample solution through a 0.22 µm syringe filter into a GC vial.
-
The sample is now ready for analysis.
-
Data Analysis and Calculation
-
Calibration Curve: Inject the prepared standard solutions and record the peak area for each concentration. Plot a graph of peak area versus concentration and perform a linear regression to obtain the calibration curve and correlation coefficient (R²).
-
Quantification: Inject the prepared sample solution. Identify the this compound peak based on its retention time compared to the standards.
-
Calculation: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
Adjust the final result for any dilution factors and express it as a percentage or mass of this compound in the original sample.
Workflow Visualization
The following diagram illustrates the complete workflow from sample handling to final data analysis.
Caption: Experimental workflow for this compound determination by GC-FID.
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Chlorothymol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothymol, a chlorinated derivative of thymol, is a compound with known antiseptic properties.[1] Emerging research suggests its potential as a cytotoxic agent, warranting investigation into its efficacy and mechanism of action against various cell types. These application notes provide a comprehensive overview and detailed protocols for assessing the in-vitro cytotoxicity of this compound. The provided methodologies for colorimetric assays, such as MTT, Neutral Red Uptake, and LDH, are fundamental techniques in toxicology and pharmacology for screening the effects of chemical compounds on cell viability and proliferation.[2]
Data Presentation
The direct cytotoxic effects of this compound on a wide range of mammalian cancer and normal cell lines, specifically in terms of half-maximal inhibitory concentration (IC50) values, are not extensively documented in the readily available scientific literature. However, a study on the antiplasmodial activity of 4-chlorothymol against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum provides valuable insight into its cytotoxic potential.
| Compound | Organism/Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |
| 4-Chlorothymol | Plasmodium falciparum (3D7) | SYBR Green I based fluorescence assay | 13.04 ± 1.5 | 48h | [1] |
Note: This data is on a protozoan parasite and may not be directly extrapolated to human or other mammalian cells. Further studies are required to establish the IC50 values of this compound in various mammalian cell lines.
For comparative purposes, the cytotoxic effects of thymol, a closely related compound, have been documented against human breast cancer cells (MCF-7) and normal human fibroblasts.
| Compound | Cell Line | Assay | IC50 (µg/mL) | Exposure Time | Reference |
| Thymol | MCF-7 | MTT | 54 | 48h | [3] |
| Thymol | MCF-7 | MTT | 62 | 72h | [3] |
| Thymol | Fibroblasts | MTT | > 100 | 24h | [4] |
Experimental Protocols
Herein are detailed protocols for three common in vitro cytotoxicity assays: MTT, Neutral Red Uptake, and LDH.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[8][9]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
PBS
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well microplates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure period.
-
Dye Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red solution and wash the cells with PBS to remove unincorporated dye.
-
Dye Extraction: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.[10]
-
Data Analysis: Calculate the percentage of viable cells and determine the IC50 value as described for the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.[11][12]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well microplates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).[12]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for an in-vitro cytotoxicity assay.
Caption: General workflow for in vitro cytotoxicity assays.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Based on evidence suggesting that this compound induces oxidative stress, a plausible mechanism of its cytotoxic action is through the intrinsic pathway of apoptosis.
Caption: Proposed pathway of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Pre-Treatment and Post-Treatment of Thymol against tert-Butyl Hydroperoxide (t-BHP) Cytotoxicity in MCF-7 Cell Line and Fibroblast Derived Foreskin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the Anticancer Effect of Chlorojanerin Isolated from Centaurothamnus maximus on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity of 29 plasticizers to HeLa cells in the MIT-24 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 12. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
Application Notes and Protocols for In Vitro Biofilm Disruption Using Chlorothymol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This protective environment renders the embedded microorganisms significantly more resistant to conventional antimicrobial agents and the host immune system. The development of novel anti-biofilm agents is a critical area of research in the fight against chronic and device-associated infections.
Chlorothymol, a halogenated derivative of thymol, has emerged as a promising candidate for biofilm disruption. Its lipophilic nature allows for penetration into the biofilm matrix and interaction with microbial cell membranes, leading to disruption of cellular integrity and function. These application notes provide an overview of the in vitro efficacy of this compound against various microbial biofilms and detailed protocols for assessing its anti-biofilm activity.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound in inhibiting and eradicating microbial biofilms.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Microorganism | Strain | Planktonic MIC (µg/mL) | Biofilm Eradication Concentration (MBEC) (µg/mL) | Citation |
| Staphylococcus aureus (MRSA) | LAC | 32 | >32 (approx. 1-log reduction at 32 µg/mL) | [1] |
| Pseudomonas aeruginosa | - | Data not available | Data not available | |
| Candida albicans | - | Data not available | Data not available |
Table 2: Biofilm Inhibition and Reduction Data for this compound
| Microorganism | Strain | This compound Concentration (µg/mL) | % Biofilm Inhibition | % Biofilm Reduction (Mature Biofilm) | Citation |
| Staphylococcus aureus (MRSA) | LAC | 8 (sub-MIC) | Almost complete inhibition | Data not available | [1] |
| Staphylococcus aureus (MRSA) | MW2 | 32 (MIC) | Not Applicable | Approx. 90% (1-log reduction in viability) | [1] |
| Pseudomonas aeruginosa | - | Data not available | Data not available | Data not available | |
| Candida albicans | - | Data not available | Data not available | Data not available |
Note: The available quantitative data for this compound is currently limited. Further research is required to establish its efficacy against a broader range of microbial biofilms.
Experimental Protocols
Detailed methodologies for key in vitro biofilm disruption experiments are provided below.
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
Microorganism of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for bacteria, RPMI-1640 for yeast)
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Resazurin solution (for viability assessment) or plate reader for OD measurement
Procedure:
-
Biofilm Formation: a. Inoculate the wells of a 96-well plate with 200 µL of a standardized microbial suspension (e.g., 1 x 10^6 CFU/mL). b. Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.
-
Planktonic Cell Removal: a. Gently aspirate the medium from each well to remove planktonic (free-floating) cells. b. Wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells.
-
Antimicrobial Treatment: a. Prepare serial dilutions of this compound in the appropriate growth medium. b. Add 200 µL of each this compound dilution to the wells containing the pre-formed biofilms. Include a positive control (biofilm with no treatment) and a negative control (medium only). c. Incubate the plate for a defined period (e.g., 24 hours) at the appropriate temperature.
-
MBEC Determination: a. After incubation, aspirate the this compound-containing medium. b. Wash the wells twice with sterile PBS. c. Add 200 µL of fresh growth medium to each well. d. To assess viability, add a viability indicator such as resazurin and incubate until a color change is observed in the positive control. The MBEC is the lowest concentration of this compound that prevents a color change (indicating cell death). e. Alternatively, sonicate the plate to dislodge the biofilm and measure the optical density (OD) at 600 nm. The MBEC is the lowest concentration that results in no visible growth (no turbidity).
Protocol 2: Crystal Violet Assay for Biofilm Biomass Quantification
This method quantifies the total biofilm biomass after treatment with an antimicrobial agent.
Materials:
-
Pre-formed and treated biofilms in a 96-well plate (from Protocol 1)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Staining: a. After the treatment period and washing steps (as in Protocol 1), add 125 µL of 0.1% crystal violet solution to each well. b. Incubate at room temperature for 15 minutes.
-
Washing: a. Gently aspirate the crystal violet solution. b. Wash the wells three times with 200 µL of sterile PBS to remove excess stain.
-
Destaining: a. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. b. Incubate at room temperature for 15 minutes.
-
Quantification: a. Transfer 125 µL of the destaining solution from each well to a new flat-bottom 96-well plate. b. Measure the absorbance at 570 nm using a microplate reader. c. The percentage of biofilm reduction can be calculated using the following formula: % Reduction = [1 - (OD of treated well / OD of control well)] x 100
Visualizations
Diagram 1: General Experimental Workflow for Biofilm Disruption Assays
Caption: Workflow for in vitro biofilm disruption assays.
Diagram 2: Postulated Signaling Pathway Inhibition by this compound
Disclaimer: The precise signaling pathways inhibited by this compound are still under investigation. This diagram represents a hypothetical model based on the known mechanisms of related phenolic compounds like thymol, which are thought to interfere with quorum sensing and extracellular polymeric substance (EPS) production.
Caption: Postulated mechanism of this compound action.
Conclusion
This compound demonstrates significant potential as an anti-biofilm agent, particularly against MRSA. The provided protocols offer standardized methods for the in vitro evaluation of its efficacy. Further research is warranted to elucidate its full spectrum of activity against a wider range of clinically relevant microorganisms and to confirm its precise mechanisms of action, including its impact on specific signaling pathways. This will be crucial for its development as a therapeutic agent for the treatment of biofilm-associated infections.
References
Application Notes and Protocols for Chlorothymol in Drug Delivery System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothymol, a chlorinated derivative of thymol, is a well-documented antiseptic and antimicrobial agent.[1] Its chemical structure, 4-chloro-5-methyl-2-(propan-2-yl)phenol, imparts significant lipophilicity, making it a compelling candidate for encapsulation within advanced drug delivery systems.[2] The incorporation of this compound into carriers such as nanoemulsions, liposomes, or polymeric nanoparticles holds the potential to enhance its therapeutic efficacy by improving solubility, providing sustained release, and enabling targeted delivery to specific sites of action, such as microbial biofilms or inflamed tissues.[3][4]
These application notes provide a comprehensive framework for the formulation, characterization, and evaluation of this compound-based drug delivery systems. Given the limited specific literature on this compound nanoformulations, the following protocols and data are presented as a guide, based on established methodologies for similar lipophilic molecules.
Section 1: Formulations and Target Physicochemical Properties
The successful development of a this compound drug delivery system hinges on achieving optimal physicochemical characteristics. The choice of formulation—nanoemulsion, liposome, or nanoparticle—will depend on the desired application, route of administration, and release profile.
Data Presentation: Target Parameters for this compound Formulations
The following tables summarize target quantitative data for different this compound-loaded nanocarriers. These values serve as a benchmark for formulation development and quality control.
Table 1: Target Specifications for this compound-Loaded Oil-in-Water (O/W) Nanoemulsion
| Parameter | Target Value | Method of Analysis | Rationale |
| Mean Droplet Size | 50 - 200 nm | Dynamic Light Scattering (DLS) | Ensures stability and enhances permeation across biological barriers.[5][6] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Indicates a narrow and uniform size distribution, crucial for consistent performance. |
| Zeta Potential | -20 mV to -40 mV | Laser Doppler Velocimetry (LDV) | A sufficiently negative charge prevents droplet aggregation and improves stability. |
| Drug Loading (DL) | 1 - 5% (w/w) | HPLC / UV-Vis Spectroscopy | Represents the amount of this compound per unit weight of the nanoemulsion. |
| Encapsulation Efficiency (EE) | > 90% | HPLC / UV-Vis Spectroscopy | High efficiency minimizes free drug, reducing potential irritation and improving delivery.[7] |
| pH | 5.5 - 7.0 | pH Meter | Ensures compatibility with physiological environments (e.g., skin or mucosal surfaces). |
| Viscosity | 50 - 200 cP | Viscometer | Optimized for ease of application and retention at the target site. |
Table 2: Target Specifications for this compound-Loaded Liposomes
| Parameter | Target Value | Method of Analysis | Rationale |
| Mean Vesicle Size | 80 - 250 nm | Dynamic Light Scattering (DLS) | Size is critical for in vivo pharmacokinetics and tissue accumulation.[8] |
| Polydispersity Index (PDI) | < 0.25 | Dynamic Light Scattering (DLS) | Ensures uniformity of vesicles. |
| Zeta Potential | -15 mV to -35 mV | Laser Doppler Velocimetry (LDV) | Contributes to colloidal stability by preventing vesicle fusion. |
| Drug Loading (DL) | 0.5 - 3% (w/w) | HPLC / UV-Vis Spectroscopy | Reflects the capacity of the lipid bilayer to accommodate the hydrophobic drug. |
| Encapsulation Efficiency (EE) | > 85% | HPLC / UV-Vis Spectroscopy | Maximizes the therapeutic payload and ensures efficient drug delivery.[9] |
| Phase Transition Temp. (Tm) | 37 - 45 °C | Differential Scanning Calorimetry (DSC) | Influences membrane fluidity, drug retention, and release characteristics. |
Section 2: Experimental Protocols
Detailed methodologies for the preparation and evaluation of this compound-loaded drug delivery systems are provided below.
Protocol 1: Preparation of this compound-Loaded O/W Nanoemulsion
This protocol describes the preparation of a this compound nanoemulsion using the high-pressure homogenization technique.
Materials:
-
This compound (API)
-
Oil Phase: Medium-chain triglycerides (MCT) or similar carrier oil
-
Primary Surfactant: Polysorbate 80 (Tween 80)
-
Co-surfactant: Propylene Glycol or PEG 400
-
Aqueous Phase: Deionized water
Procedure:
-
Preparation of Oil Phase: Dissolve a pre-weighed amount of this compound (e.g., 1 g) in the oil phase (e.g., 10 g MCT). Gently heat to 40-50°C if necessary to ensure complete dissolution.
-
Preparation of Aqueous Phase: In a separate vessel, dissolve the surfactant (e.g., 15 g Polysorbate 80) and co-surfactant (e.g., 5 g Propylene Glycol) in the aqueous phase (e.g., 70 g deionized water).
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at high speed (1000-2000 rpm) using a mechanical stirrer for 15-20 minutes. This will form a coarse, milky-white emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. Operate the homogenizer at 15,000-20,000 psi for 5-10 cycles.
-
Cooling and Storage: Cool the resulting nanoemulsion to room temperature and store it in a sealed, light-protected container at 4°C. The formulation should appear translucent or bluish-white.[5]
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol utilizes the thin-film hydration method, a common and effective technique for encapsulating lipophilic drugs.[10]
Materials:
-
This compound (API)
-
Lipids: Soy Phosphatidylcholine (SPC), Cholesterol
-
Organic Solvent: Chloroform:Methanol mixture (2:1 v/v)
-
Aqueous Phase: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve this compound, SPC, and cholesterol in the chloroform:methanol mixture in a round-bottom flask. A typical molar ratio might be 10:5:1 (SPC:Cholesterol:this compound).
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set at 40°C under reduced pressure to evaporate the organic solvent, resulting in a thin, dry lipid film on the flask's inner surface.
-
Film Hydration: Add the aqueous phase (PBS, pH 7.4) to the flask. Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 50°C) for 1-2 hours. This process forms multilamellar vesicles (MLVs).
-
Size Reduction (Sonication/Extrusion):
-
Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice until the suspension becomes clear.
-
Extrusion: For a more uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-20 passes.
-
-
Purification: Remove the unencapsulated this compound by ultracentrifugation or dialysis.
-
Storage: Store the final liposomal suspension at 4°C.
Protocol 3: Characterization of Nanocarriers
A. Particle Size, PDI, and Zeta Potential:
-
Dilute the formulation (nanoemulsion or liposome suspension) with deionized water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) at 25°C.
-
Record the Z-average diameter for particle size, the Polydispersity Index (PDI) for size distribution, and the zeta potential to assess surface charge and stability.
B. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separation of Free Drug: Separate the unencapsulated this compound from the nanocarriers.
-
For nanoemulsions, use an ultra-centrifugal filter device (e.g., Amicon®). Centrifuge a known amount of the nanoemulsion to separate the aqueous phase containing the free drug.
-
For liposomes, centrifuge a known amount at high speed (e.g., 15,000 x g) to pellet the liposomes. The supernatant will contain the free drug.
-
-
Quantification: Measure the concentration of this compound in the filtrate/supernatant (Free Drug) using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Calculation:
-
Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Total Weight of Nanocarrier] x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol uses the dialysis bag method to assess the release profile of this compound from the formulation.[11]
Materials:
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Release Media: PBS at pH 7.4 and acetate buffer at pH 5.5 (to simulate physiological and skin environments, respectively)
-
Magnetic stirrer with hot plate
Procedure:
-
Soak the dialysis membrane in the release medium for 12 hours before use.
-
Pipette a precise volume (e.g., 2 mL) of the this compound formulation into the dialysis bag and securely seal both ends.
-
Immerse the sealed bag in a beaker containing a known volume (e.g., 200 mL) of the release medium, maintained at 37°C with gentle stirring (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 2 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the samples for this compound concentration using HPLC-UV or UV-Vis spectroscopy.
-
Plot the cumulative percentage of drug released versus time.
Protocol 5: Stability Studies
Stability testing is crucial to determine the shelf-life and optimal storage conditions of the formulation.[12][13]
Procedure:
-
Store aliquots of the this compound formulation in sealed glass vials under different conditions:
-
Refrigerated: 4 ± 2°C
-
Room Temperature: 25 ± 2°C / 60% ± 5% RH
-
Accelerated: 40 ± 2°C / 75% ± 5% RH
-
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw a vial from each storage condition.
-
Analyze the samples for the following parameters:
-
Physical Stability: Visual appearance (phase separation, aggregation), particle size, PDI, and zeta potential.
-
Chemical Stability: this compound content (drug degradation) using HPLC.
-
-
Evaluate the data to establish the formulation's stability profile and proposed shelf-life.
Section 3: Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of experimental processes and theoretical mechanisms.
Experimental Workflow
The following diagram outlines the logical flow from formulation to characterization of a this compound-loaded nanocarrier.
Caption: General workflow for nanocarrier formulation and analysis.
Proposed Delivery Mechanism
This diagram illustrates a conceptual mechanism for how a this compound-loaded nanocarrier can improve antimicrobial efficacy.
Caption: Enhanced antimicrobial action via nanocarrier delivery.
Signaling Pathway: GABAergic Modulation
This compound is known to possess GABAergic properties.[1][14] This diagram illustrates its proposed mechanism as a positive allosteric modulator of the GABA-A receptor, a potential therapeutic action for topical or localized neurological applications.
Caption: Proposed modulation of the GABA-A receptor by this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Local drug delivery systems for inflammatory diseases: Status quo, challenges, and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safeguard Quality Management with Stability Studies < Sponsored < Article - KBR [koreabiomed.com]
- 14. This compound | GABA Receptor | TargetMol [targetmol.com]
In Vivo Experimental Design for Chlorothymol Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothymol, a chlorinated derivative of thymol, has demonstrated significant antimicrobial and anti-inflammatory properties in in vitro studies. These promising characteristics necessitate well-designed in vivo experiments to validate its efficacy and safety in a living organism before it can be considered for further therapeutic development. This document provides detailed application notes and protocols for conducting preclinical in vivo efficacy studies of this compound, focusing on its antimicrobial and anti-inflammatory potential. The protocols outlined herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Preclinical Toxicity Assessment: Acute Oral Toxicity (LD50)
Prior to initiating efficacy studies, it is imperative to determine the acute toxicity profile of this compound to establish a safe dosage range for administration. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.
Table 1: Acute Oral Toxicity Data for a Hypothetical Compound (Illustrative)
| Animal Model | Administration Route | LD50 (mg/kg) | Key Observations |
|---|---|---|---|
| Swiss Albino Mice | Oral Gavage | >2000 | No mortality or significant signs of toxicity observed at the limit dose. |
| Wistar Rats | Oral Gavage | 1500 | Signs of lethargy and decreased food intake at doses >1000 mg/kg. |
Protocol 2.1: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
This method is a validated approach to estimate the LD50 with a reduced number of animals.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Swiss albino mice or Wistar rats (8-10 weeks old, specific pathogen-free)
-
Oral gavage needles
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.
-
Dose Selection: Based on available in vitro cytotoxicity data or literature on similar compounds, select a starting dose. A common starting point is a dose expected to produce some signs of toxicity.
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 24 hours.
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5-2.0).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Data Analysis: The LD50 is calculated using specialized software or statistical methods based on the pattern of survivals and deaths.
Antimicrobial Efficacy: Murine Dermal Infection Model
This model is designed to evaluate the topical antimicrobial efficacy of this compound against common skin pathogens like Staphylococcus aureus.
Table 2: In Vivo Antimicrobial Efficacy of this compound against S. aureus (Hypothetical Data)
| Treatment Group | Dose/Concentration | Mean Bacterial Load (Log10 CFU/g tissue) ± SD | % Reduction in Bacterial Load vs. Vehicle |
|---|---|---|---|
| Vehicle Control | - | 7.8 ± 0.5 | - |
| This compound | 1% topical | 5.2 ± 0.4* | 33.3% |
| This compound | 2% topical | 4.1 ± 0.3* | 47.4% |
| Positive Control (e.g., Mupirocin 2%) | 2% topical | 3.9 ± 0.2* | 50.0% |
*p < 0.05 compared to vehicle control.
Protocol 3.1: Murine Dermal Infection Model
Materials:
-
This compound formulation (e.g., cream, ointment)
-
Staphylococcus aureus (e.g., ATCC 25923 or a clinical isolate)
-
BALB/c mice (6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Bacterial culture media (e.g., Tryptic Soy Broth, Tryptic Soy Agar)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Bacterial Preparation: Culture S. aureus in Tryptic Soy Broth to the mid-logarithmic phase. Centrifuge the culture, wash the pellet with PBS, and resuspend to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Animal Preparation: Anesthetize the mice and shave a small area on the dorsal side.
-
Wounding and Inoculation: Create a superficial abrasion or a full-thickness wound on the shaved area. Apply a known volume (e.g., 10 µL) of the bacterial suspension to the wound.[1]
-
Treatment: After a set period to allow for bacterial establishment (e.g., 2-4 hours), apply the this compound formulation or vehicle control to the infected wound.
-
Evaluation:
-
Bacterial Load: At designated time points (e.g., 24, 48, 72 hours), euthanize a subset of animals from each group. Excise the infected skin tissue, homogenize it in sterile PBS, and perform serial dilutions for colony-forming unit (CFU) counting on Tryptic Soy Agar plates.[2]
-
Clinical Observation: Monitor the wound healing process, including wound size, erythema, and pus formation.
-
Histopathology: Collect wound tissue for histopathological analysis (see Protocol 5.1).
-
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model to assess the acute anti-inflammatory activity of a compound.[3]
Table 3: Anti-inflammatory Efficacy of this compound in Carrageenan-Induced Paw Edema (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume (mL) at 3h post-carrageenan ± SD | % Inhibition of Edema vs. Vehicle |
|---|---|---|---|
| Vehicle Control | - | 1.25 ± 0.15 | - |
| This compound | 50 | 0.95 ± 0.12* | 24.0% |
| This compound | 100 | 0.70 ± 0.10* | 44.0% |
| Positive Control (e.g., Indomethacin) | 10 | 0.65 ± 0.08* | 48.0% |
*p < 0.05 compared to vehicle control.
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Wistar rats (150-200 g)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Groups: Divide animals into groups (n=6-8 per group): Vehicle control, this compound (at least 2-3 doses), and a positive control (e.g., indomethacin).
-
Drug Administration: Administer this compound or the vehicle orally via gavage one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[3][4]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[4][5]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
-
Histopathology: At the end of the experiment, paws can be collected for histopathological examination (see Protocol 5.1).
Histopathological Analysis
Histopathology provides crucial microscopic evidence of the therapeutic effects of this compound on tissue architecture, cellular infiltration, and pathogen localization.
Protocol 5.1: Tissue Processing and Staining
Materials:
-
10% neutral buffered formalin
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Fixation: Immediately fix the excised tissue samples (from the dermal infection or paw edema model) in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E). H&E staining allows for the visualization of cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink/red).[6][7]
-
Microscopic Examination:
-
Dermal Infection Model: Examine for the presence and extent of inflammatory cell infiltrate (neutrophils, macrophages), abscess formation, epidermal and dermal necrosis, and the presence of bacterial colonies (which can be further confirmed with a Gram stain).[8][9][10]
-
Paw Edema Model: Assess the degree of edema (separation of tissue components), infiltration of inflammatory cells (neutrophils in the early phase), and any signs of tissue damage.[6][11][12]
-
Visualizations
Experimental Workflows
Potential Signaling Pathways
Based on studies of thymol, a close structural analog, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[4][13][14][15]
Conclusion
The successful execution of these in vivo experimental protocols will provide critical data on the efficacy and safety of this compound. The combination of quantitative data from animal models and qualitative histopathological evidence will form a robust data package for assessing the therapeutic potential of this compound and guiding future drug development efforts. It is essential that all animal experiments are conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Bioluminescence Imaging To Evaluate Systemic and Topical Antibiotics against Community-Acquired Methicillin-Resistant Staphylococcus aureus-Infected Skin Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymol inhibits LPS-stimulated inflammatory response via down-regulation of NF-κB and MAPK signaling pathways in mouse mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. thymol-inhibits-lps-stimulated-inflammatory-response-via-down-regulation-of-nf-b-and-mapk-signaling-pathways-in-mouse-mammary-epithelial-cells - Ask this paper | Bohrium [bohrium.com]
- 14. Synergistic anti-inflammatory effects of silibinin and thymol combination on LPS-induced RAW264.7 cells by inhibition of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Medium Preparation with Chlorothymol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothymol, a chlorinated monoterpene phenol, is recognized for its potent antimicrobial and antifungal properties. Its utility extends to cell culture applications as a contaminant-control agent. Understanding its effective concentrations, potential cytotoxicity, and mechanisms of action is crucial for its successful integration into experimental protocols. These application notes provide a comprehensive guide to the preparation and use of cell culture medium supplemented with this compound, including detailed protocols, quantitative data, and an overview of its known biological interactions.
Data Presentation
The efficacy and cytotoxic profile of this compound are critical parameters for its application in cell culture. The following tables summarize the available quantitative data.
Table 1: Antimicrobial and Antifungal Activity of this compound
| Microorganism | Type | Effective Concentration (MIC) | Reference |
| Staphylococcus aureus (MRSA, LAC strain) | Bacterium (Gram-positive) | 32 µg/mL | [1] |
| Candida species | Fungus | Not specified | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 2: Solubility of this compound
| Solvent | Solubility | Recommendations | Reference |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (324.92 mM) | Sonication is recommended for complete dissolution. | [3] |
Table 3: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay | IC50 | Exposure Time | Reference |
| Thymol | HepG2 (Human Liver Cancer) | XTT | 11 µM | Not Specified | [4] |
| Thymol | MCF-7 (Human Breast Cancer) | MTT | 54 µg/mL | 48 hours | |
| Thymol | MCF-7 (Human Breast Cancer) | MTT | 62 µg/mL | 72 hours | |
| Chlorojanerin | A549 (Human Lung Cancer) | MTT | 10 µM | 24 hours | |
| Chloroform Extract of P. glauca | HeLa (Human Cervical Cancer) | MTT | 15.7 µg/mL | 24 hours | [5] |
| Monobenzyltin Compound C1 | MCF-7 (Human Breast Cancer) | MTT | 2.5 µg/mL | 48 hours | [6] |
| Vanadium Complex | HepG2 (Human Liver Cancer) | MTT | 100 µg/mL | 24 hours | [7] |
| Vanadium Complex | HepG2 (Human Liver Cancer) | MTT | 79 µg/mL | 48 hours | [7] |
| Pyrazole Derivatives | HEK293 (Human Embryonic Kidney) | Not Specified | 8 - >12 µg/mL | Not Specified |
Note: IC50 is the concentration of a substance that inhibits a biological process by 50%. Data for this compound is limited; values for the parent compound thymol and other chlorinated compounds are provided for reference.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol details the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (M.W. 184.66 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Sterile pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing this compound: Accurately weigh 1.8466 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If complete dissolution is not achieved, sonicate the vial for 5-10 minutes.[3]
-
Sterilization: The DMSO stock solution is considered sterile due to the nature of the solvent. No further filtration is required.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to one week).
Protocol 2: Preparation of Cell Culture Medium with this compound
This protocol describes the supplementation of a complete cell culture medium with this compound to a final working concentration. The recommended final concentration should be determined based on the specific cell line and experimental requirements, taking into account the antimicrobial efficacy and potential cytotoxicity. A starting point could be in the lower µg/mL range, well below the MIC for most bacteria.
Materials:
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and other required additives.
-
10 mM this compound stock solution (prepared as in Protocol 1).
-
Sterile serological pipettes and pipette tips.
Procedure:
-
Aseptic Environment: Work within a laminar flow hood.
-
Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of the 10 mM this compound stock solution required to achieve the desired final concentration in your medium. For example, to prepare 100 mL of medium with a final this compound concentration of 10 µM (approximately 1.85 µg/mL), you would add 100 µL of the 10 mM stock solution.
-
Calculation: (Desired Final Concentration x Final Volume) / Stock Concentration = Volume of Stock to Add
-
(10 µM x 100 mL) / 10,000 µM = 0.1 mL = 100 µL
-
-
Supplementation: Using a sterile pipette, add the calculated volume of the this compound stock solution to the pre-warmed complete cell culture medium.
-
Mixing: Gently swirl the medium bottle to ensure homogenous mixing of the this compound.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[3] If higher concentrations of this compound are required, a higher concentration stock solution may be necessary, keeping the final DMSO concentration in mind.
-
Labeling and Storage: Label the supplemented medium clearly with the name of the compound and its final concentration. Store the medium at 4°C and use it within the recommended shelf-life of the basal medium.
Visualization of Experimental Workflow and Signaling Pathways
To aid in the understanding of the protocols and the known biological activity of this compound, the following diagrams have been generated.
Discussion
Antimicrobial and Antifungal Mechanism of Action
The antimicrobial and antifungal activity of this compound is primarily attributed to its ability to disrupt the integrity of microbial cell membranes.[8] As a lipophilic compound, it can partition into the lipid bilayer, leading to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in cell death.[8] In fungi, it is also suggested that thymol and its derivatives interfere with ergosterol synthesis, a critical component of the fungal cell membrane.[9]
GABAA Receptor Modulation
This compound has been identified as a positive allosteric modulator of the GABAA receptor.[3] GABAA receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system.[10] As a positive allosteric modulator, this compound binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA.[11][8] This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent inhibitory effect on neurotransmission.[10] The specific subunit selectivity of this compound for GABAA receptors (composed of α, β, and γ subunits) is an area of ongoing research, but it is known that the subunit composition influences the pharmacological properties of the receptor.[12][13] For instance, α1-containing receptors are associated with sedative effects, while α2-containing receptors are linked to anxiolytic properties.[14]
Conclusion
This compound can be a valuable tool in cell culture for preventing microbial contamination. However, its use requires careful consideration of its concentration to balance its antimicrobial efficacy with its potential cytotoxicity to the cultured cells. The provided protocols offer a starting point for the preparation of this compound-supplemented media. It is strongly recommended that researchers perform dose-response studies to determine the optimal, non-toxic working concentration for their specific cell lines and experimental conditions. Further research is needed to fully elucidate the specific cytotoxic profile of this compound across a broader range of cell lines and to detail its interactions with GABAA receptor subtypes and their downstream signaling consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. The anticancer effects of thymol on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 9. biorxiv.org [biorxiv.org]
- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The GABAA Receptor α+β− Interface: A Novel Target for Subtype Selective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Symptomatic and neurotrophic effects of GABAA receptor positive allosteric modulation in a mouse model of chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Chlorothymol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothymol, a chlorinated monoterpene, has demonstrated significant biological activity, including antimicrobial and antiseptic properties. Emerging research suggests its potential as an anti-cancer agent, necessitating a thorough understanding of its cellular and molecular mechanisms of action. Flow cytometry is a powerful technique for elucidating the effects of therapeutic compounds on cell populations.[1][2][3] This document provides detailed application notes and protocols for analyzing cells treated with this compound using flow cytometry, with a focus on apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS).
Recent studies on thymol, a structurally similar compound, have shown that it can inhibit cancer cell proliferation by inducing G2/M phase cell cycle arrest and apoptosis.[4] This is often mediated by an increase in intracellular ROS, which can trigger apoptotic signaling pathways.[4][5] It is hypothesized that this compound may exert similar effects, making flow cytometric analysis a critical tool for its evaluation.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human cancer cell line (e.g., bladder cancer cells) treated with varying concentrations of this compound for 48 hours.
Table 1: Effect of this compound on Apoptosis Induction
| Treatment Group | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (10 µM) | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound (25 µM) | 62.1 ± 4.2 | 25.4 ± 2.8 | 12.5 ± 1.9 |
| This compound (50 µM) | 35.8 ± 5.1 | 42.7 ± 3.9 | 21.5 ± 2.6 |
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Control (Vehicle) | 60.3 ± 3.3 | 25.1 ± 2.5 | 14.6 ± 1.8 | 1.5 ± 0.5 |
| This compound (10 µM) | 55.9 ± 2.9 | 20.5 ± 2.1 | 23.6 ± 2.4 | 4.8 ± 0.9 |
| This compound (25 µM) | 40.2 ± 3.8 | 15.8 ± 1.9 | 44.0 ± 3.5 | 10.7 ± 1.5 |
| This compound (50 µM) | 25.7 ± 4.1 | 10.1 ± 1.6 | 64.2 ± 4.7 | 18.9 ± 2.2 |
Table 3: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS vs. Control |
| Control (Vehicle) | 150 ± 25 | 1.0 |
| This compound (10 µM) | 320 ± 45 | 2.1 |
| This compound (25 µM) | 780 ± 90 | 5.2 |
| This compound (50 µM) | 1450 ± 180 | 9.7 |
| This compound (50 µM) + NAC (5 mM) | 210 ± 35 | 1.4 |
(Data are presented as mean ± standard deviation from three independent experiments. NAC: N-acetylcysteine, a ROS scavenger.)
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound-induced cell death.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Principle: Phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane during early apoptosis and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[6][7][8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration.
-
Harvest the cells (including floating cells in the media) and wash twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer. FITC is typically detected in the FL1 channel (Ex: 488 nm; Em: 530 nm) and PI in the FL2 or FL3 channel (Ex: 488 nm; Em: >670 nm).
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[9][10][11] This allows for the differentiation of cells based on their DNA content: 2n for G0/G1, between 2n and 4n for S phase, and 4n for G2/M phase. Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak.[12]
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
70% cold ethanol
-
PBS
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Harvest approximately 1-2 x 10^6 cells per sample.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting the PI fluorescence on a linear scale.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the levels of intracellular ROS generated in response to this compound treatment.
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe.[13] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15] The fluorescence intensity of DCF is proportional to the amount of intracellular ROS.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free cell culture medium
-
PBS
-
Treated and control cells
-
Flow cytometer
-
Positive control (e.g., H2O2) and negative control (e.g., N-acetylcysteine)
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Wash the cells with serum-free medium.
-
Load the cells with 5-10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh pre-warmed medium containing the desired concentrations of this compound (and controls).
-
Incubate for the desired treatment period (e.g., 1-6 hours).
-
Harvest the cells, wash with PBS, and resuspend in 500 µL of PBS.
-
Immediately analyze the samples by flow cytometry, detecting the DCF fluorescence in the FITC channel (FL1).
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 4. Thymol inhibits bladder cancer cell proliferation via inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Detection of Apoptotic Circulating Tumor Cells Using In vivo Fluorescence Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometric Analyses of p53-Mediated Cell Cycle Arrest and Apoptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Chemical Probes to Detect Mitochondrial ROS by Flow Cytometry and Spectrofluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced Intracellular Reactive Oxygen Species by Photodynamic Therapy Effectively Promotes Chemoresistant Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Synergistic Effects of Chlorothymol with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the synergistic antimicrobial activity of Chlorothymol, a derivative of thymol, when used in combination with conventional antibiotics. The following protocols are designed to be comprehensive and adaptable for screening and characterizing potential synergistic interactions against various bacterial strains.
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy, where a non-antibiotic compound enhances the efficacy of an existing antibiotic. This compound, a chlorinated monoterpene, has demonstrated antimicrobial properties.[1] This protocol outlines the steps to systematically assess whether this compound acts synergistically with antibiotics, potentially reducing the minimum inhibitory concentration (MIC) of the antibiotic and overcoming resistance mechanisms. The primary methods described are the checkerboard assay for determining the nature of the interaction and the time-kill curve assay for evaluating the pharmacodynamics of the synergistic combination.[2][3]
Experimental Protocols
Materials and Reagents
-
This compound (analytical grade)
-
Selected antibiotic(s) (analytical grade)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)[4]
-
Sterile 96-well microtiter plates[2]
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37°C)
-
Micropipettes and sterile tips
-
Dimethyl sulfoxide (DMSO) for dissolving this compound if necessary
Preliminary Experiment: Determination of Minimum Inhibitory Concentration (MIC)
Before assessing synergy, the MIC of this compound and each antibiotic must be determined individually for the target bacterial strain(s).
Protocol:
-
Prepare a stock solution of this compound and the antibiotic in an appropriate solvent (e.g., DMSO for this compound, sterile water or buffer for the antibiotic).
-
Perform serial two-fold dilutions of each compound in MHB in separate 96-well plates. Concentrations should span a wide range to identify the inhibitory concentration.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[5]
-
Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in broth only) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.[6]
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
Checkerboard Assay Protocol
The checkerboard assay is the most common method for determining the synergistic, additive, indifferent, or antagonistic effects of a drug combination.[8][9]
Protocol:
-
In a 96-well microtiter plate, create a two-dimensional gradient of this compound and the antibiotic.[2]
-
Serially dilute the antibiotic horizontally (e.g., across columns 1-10) and this compound vertically (e.g., down rows A-G). The concentration range should typically span from 4x MIC to 1/16x MIC for each compound.
-
Column 11 should contain only the antibiotic dilutions (to re-determine its MIC in the same plate), and row H should contain only the this compound dilutions.[6] Column 12 can be used for growth and sterility controls.
-
Inoculate each well with the bacterial suspension prepared as in the MIC determination (final concentration of ~5 x 10^5 CFU/mL).[5]
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity or measure the optical density at 600 nm (OD600) using a microplate reader.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated for each well that shows no growth using the following formula:
FICI = FIC of this compound + FIC of Antibiotic
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
The interaction is interpreted based on the FICI value[6][8]:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Assay Protocol
The time-kill curve assay provides information on the rate of bacterial killing by the antimicrobial agents over time and can confirm the synergistic bactericidal activity.[3][10]
Protocol:
-
Prepare flasks containing MHB with the following:
-
No drug (growth control)
-
This compound at a sub-MIC concentration (e.g., 0.5x MIC)
-
Antibiotic at a sub-MIC concentration (e.g., 0.5x MIC)
-
The combination of this compound and the antibiotic at their respective sub-MIC concentrations that demonstrated synergy in the checkerboard assay.
-
-
Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[4][10]
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto Mueller-Hinton agar plates.
-
Incubate the agar plates at 37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each treatment.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point (e.g., 24 hours).[11] A bactericidal effect is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[4]
Data Presentation
MIC and Checkerboard Assay Data
The results of the checkerboard assay can be summarized in a table to clearly present the FICI values for different combinations.
| Bacterial Strain | Antibiotic | This compound MIC (µg/mL) | Antibiotic MIC (µg/mL) | Combination MICs (this compound + Antibiotic, µg/mL) | FICI | Interpretation |
| S. aureus ATCC 29213 | Antibiotic A | 250 | 62.5 | 31.3 + 7.8 | 0.25 | Synergy[12] |
| E. coli ATCC 25922 | Antibiotic B | 250 | 125 | 62.5 + 31.3 | 0.5 | Additive |
| P. aeruginosa PAO1 | Antibiotic C | 500 | 250 | 125 + 125 | 1.0 | Additive |
Time-Kill Curve Assay Data
The data from the time-kill curve assay should be presented in a table showing the log10 CFU/mL at different time points.
| Treatment | 0 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) | Log Reduction at 24 hr vs. Control |
| Growth Control | 5.70 | 7.20 | 8.50 | 9.10 | - |
| This compound (0.5x MIC) | 5.70 | 6.80 | 7.90 | 8.80 | 0.30 |
| Antibiotic A (0.5x MIC) | 5.70 | 6.50 | 7.50 | 8.50 | 0.60 |
| This compound + Antibiotic A | 5.70 | 4.10 | 3.20 | <2.00 | >7.10 |
Visualizations
References
- 1. Antibacterial activity of chloroxylenol and thymol against pathogenic bacteria isolated from under long nails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 6. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Antibiofilm Efficacy of Thymol and Piperine in Combination with Three Aminoglycoside Antibiotics against Klebsiella pneumoniae Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Spectrophotometric Analysis of Chlorothymol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorothymol, a chlorinated derivative of thymol, is a widely used antiseptic, disinfectant, and preservative in pharmaceutical and cosmetic preparations. Its efficacy is directly related to its concentration, making accurate and reliable analytical methods for its quantification essential for quality control and formulation development. Spectrophotometry, a simple, cost-effective, and readily available technique, offers a suitable platform for the analysis of this compound.
This document provides detailed application notes and experimental protocols for the spectrophotometric determination of this compound. The primary method described is based on the well-established reaction of phenolic compounds with Gibbs reagent, which has been successfully validated for the structurally similar compound, thymol. Additionally, a method utilizing 4-aminoantipyrine is presented as an alternative approach. These protocols are intended to serve as a comprehensive guide for researchers and analysts in the pharmaceutical and related industries.
Principle of the Methods
The spectrophotometric analysis of this compound relies on the formation of a colored product upon reaction with a specific chromogenic reagent. The intensity of the color produced is directly proportional to the concentration of this compound in the sample, a relationship governed by the Beer-Lambert Law.
1. Gibbs Reagent Method:
This method is based on the reaction of the phenolic hydroxyl group of this compound with 2,6-dichloroquinone-4-chloroimide (Gibbs reagent) in an alkaline medium (pH 10) to form a blue-colored indophenol dye.[1][2] The absorbance of this dye is measured at its wavelength of maximum absorption (λmax), which is approximately 605 nm for the analogous reaction with thymol.[1][2]
2. 4-Aminoantipyrine Method:
This method involves the oxidative coupling of this compound with 4-aminoantipyrine in the presence of an oxidizing agent (e.g., potassium ferricyanide) in an alkaline solution. This reaction produces a colored antipyrine dye, which can be quantified spectrophotometrically. This method is a standard procedure for the determination of phenols in various matrices.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric analysis of thymol using the Gibbs reagent method.[1][2] These values provide a strong reference point for the expected performance of the method for this compound, although specific validation for this compound is recommended.
| Parameter | Value (for Thymol Analysis) |
| Wavelength of Maximum Absorption (λmax) | 605 nm |
| Linearity Range | 0.04 - 16 µg/mL |
| Molar Absorptivity | 18430 L·mol⁻¹·cm⁻¹ |
| Sandell's Sensitivity | 0.008 µg/cm² |
| Correlation Coefficient (r²) | > 0.999 |
| Recovery | 99.5% - 101.5% |
| Relative Standard Deviation (RSD) | < 2% |
Experimental Protocols
Method 1: Analysis of this compound using Gibbs Reagent
1. Materials and Reagents:
-
This compound standard (analytical grade)
-
2,6-dichloroquinone-4-chloroimide (Gibbs reagent)
-
Ethanol (spectroscopic grade)
-
Boric Acid
-
Sodium Hydroxide
-
Distilled or deionized water
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Solutions:
-
Borate Buffer (pH 10): Prepare a solution of boric acid (0.2 M) and sodium hydroxide (0.2 M). Mix appropriate volumes to achieve a pH of 10.
-
Gibbs Reagent Solution (0.2% w/v): Dissolve 0.2 g of 2,6-dichloroquinone-4-chloroimide in 100 mL of ethanol. This solution should be freshly prepared.
-
This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of ethanol in a volumetric flask.
-
This compound Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethanol to obtain concentrations ranging from 2 to 16 µg/mL.
3. Experimental Procedure:
-
Pipette 1.0 mL of each working standard solution into a series of 10 mL volumetric flasks.
-
To each flask, add 2.0 mL of borate buffer (pH 10).
-
Add 1.0 mL of the Gibbs reagent solution to each flask and mix well.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Dilute the solutions to the mark with distilled water and mix thoroughly.
-
Measure the absorbance of each solution at 605 nm against a reagent blank prepared in the same manner but without the this compound standard.
4. Calibration Curve:
Plot a graph of absorbance versus the concentration of the this compound working standard solutions. The resulting calibration curve should be linear over the concentration range.
5. Sample Analysis:
Prepare the sample solution by dissolving a known quantity of the formulation containing this compound in ethanol, followed by appropriate dilution to bring the concentration within the linear range of the calibration curve. Treat the sample solution in the same manner as the working standard solutions and measure its absorbance. Determine the concentration of this compound in the sample from the calibration curve.
Method 2: Analysis of this compound using 4-Aminoantipyrine
1. Materials and Reagents:
-
This compound standard (analytical grade)
-
4-Aminoantipyrine
-
Potassium Ferricyanide
-
Ammonium Hydroxide
-
Chloroform (spectroscopic grade)
-
Distilled or deionized water
-
Volumetric flasks, pipettes, and separating funnels
-
UV-Vis Spectrophotometer
2. Preparation of Solutions:
-
Ammonium Hydroxide Solution (0.5 M): Prepare by appropriate dilution of concentrated ammonium hydroxide.
-
4-Aminoantipyrine Solution (2% w/v): Dissolve 2 g of 4-aminoantipyrine in 100 mL of distilled water.
-
Potassium Ferricyanide Solution (8% w/v): Dissolve 8 g of potassium ferricyanide in 100 mL of distilled water.
-
This compound Standard Stock Solution (100 µg/mL): Prepare as described in Method 1.
-
This compound Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethanol to obtain concentrations in the desired range.
3. Experimental Procedure:
-
Pipette 1.0 mL of each working standard solution into a series of separating funnels.
-
Add 5.0 mL of ammonium hydroxide solution (0.5 M) to each separating funnel.
-
Add 1.0 mL of 4-aminoantipyrine solution and mix.
-
Add 1.0 mL of potassium ferricyanide solution and mix well. A color will develop.
-
Extract the colored complex with 10 mL of chloroform by shaking for 1 minute.
-
Allow the layers to separate and collect the chloroform layer.
-
Measure the absorbance of the chloroform extract at the predetermined λmax (to be determined experimentally, typically around 510 nm) against a reagent blank.
4. Calibration and Sample Analysis:
Follow the same procedure for constructing a calibration curve and analyzing the sample as described in Method 1.
Visualizations
Caption: Experimental Workflow for this compound Analysis using Gibbs Reagent.
Caption: Experimental Workflow for this compound Analysis using 4-Aminoantipyrine.
Conclusion
The spectrophotometric methods detailed in this application note provide simple, rapid, and cost-effective means for the quantitative analysis of this compound in various formulations. The Gibbs reagent method, in particular, offers excellent sensitivity and is based on a well-validated procedure for a structurally analogous compound. For accurate and reliable results, it is crucial to perform method validation specific to the sample matrix being analyzed. These protocols and the accompanying data serve as a valuable resource for quality control laboratories and researchers involved in the development and analysis of products containing this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chlorothymol Concentration for Antibacterial Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Chlorothymol in antibacterial assays. Below you will find troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentrations for antibacterial assays.
Q1: Why am I observing precipitation of this compound in my culture medium?
A1: this compound has low solubility in aqueous solutions like culture media[1]. Precipitation typically occurs if the final concentration of the solvent used to dissolve this compound is too high or if the this compound concentration exceeds its solubility limit in the assay medium.
-
Solution:
-
Use a suitable solvent: Dimethyl sulfoxide (DMSO) or ethanol are commonly used to prepare a concentrated stock solution of this compound[2][3].
-
Minimize final solvent concentration: When diluting the stock solution into your culture medium, ensure the final concentration of the organic solvent is minimal, typically not exceeding 0.1% to 0.5% (v/v), to avoid solvent-induced toxicity to the bacteria[2].
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment.
-
Pre-warm solutions: To prevent precipitation, you can pre-warm the stock solution and the culture medium to 37°C before mixing[2].
-
Sonication: If precipitation occurs, gentle sonication can help redissolve the compound[2].
-
Q2: My negative control (solvent only) is showing antibacterial activity. What should I do?
A2: High concentrations of solvents like DMSO and ethanol can be toxic to bacteria and inhibit their growth[4]. If your negative control shows antibacterial activity, it is crucial to determine the maximum non-inhibitory concentration of the solvent.
-
Solution:
-
Perform a solvent toxicity test: Set up a control experiment where you test a range of concentrations of your solvent (e.g., DMSO, ethanol) in the culture medium with the test bacteria but without this compound.
-
Identify the maximum non-inhibitory concentration: The highest concentration of the solvent that does not affect bacterial growth should be used for all subsequent experiments.
-
Adjust your dilutions: Ensure that in your experimental setup, the final concentration of the solvent never exceeds this predetermined non-inhibitory level.
-
Q3: I am not observing any antibacterial activity with this compound, even at high concentrations. What could be the reason?
A3: Several factors could contribute to a lack of observed antibacterial activity.
-
Possible Causes and Solutions:
-
Inappropriate concentration range: You may be testing concentrations that are too low. Based on existing literature, the Minimum Inhibitory Concentration (MIC) of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) has been reported to be around 32 μg/mL[5][6]. Ensure your concentration range brackets this value.
-
Bacterial strain resistance: The bacterial strain you are using might be resistant to this compound. It is advisable to include a known susceptible control strain in your experiments.
-
High inoculum density: An excessively high bacterial inoculum can overwhelm the effect of the antibacterial agent. Standardize your inoculum to approximately 5 x 10^5 CFU/mL for broth microdilution assays[7].
-
Inactivation of the compound: Components of the culture medium could potentially interact with and inactivate this compound. Consider using a different type of medium if possible.
-
Degradation of this compound: Ensure your this compound stock solution is stored correctly (typically at -20°C) and is not expired[2].
-
Q4: The results of my antibacterial assays with this compound are not reproducible. What are the common sources of variability?
A4: Lack of reproducibility in antibacterial assays can stem from several sources.
-
Key areas to check for consistency:
-
Inoculum preparation: Ensure the bacterial inoculum is prepared from a fresh culture and standardized to the same density for every experiment.
-
This compound dilutions: Prepare fresh serial dilutions of this compound for each assay to avoid degradation or precipitation issues with stored dilutions.
-
Incubation conditions: Maintain consistent incubation times, temperatures, and atmospheric conditions (e.g., aerobic or anaerobic).
-
Pipetting accuracy: Use calibrated pipettes to ensure accurate dispensing of reagents, media, and bacterial suspension.
-
Plate reading: If using a microplate reader, ensure that the readings are taken at the same time point after incubation and that the plate is properly mixed before reading.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of antibacterial action for this compound?
A1: The primary antibacterial mechanism of this compound, a derivative of thymol, involves the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death[8].
Q2: What is a typical effective concentration range for this compound in antibacterial assays?
A2: The effective concentration of this compound can vary depending on the bacterial species and strain. For Methicillin-Resistant Staphylococcus aureus (MRSA), the Minimum Inhibitory Concentration (MIC) has been reported to be 32 μg/mL[5][6]. It is recommended to test a broad range of concentrations (e.g., from 1 μg/mL to 512 μg/mL) in your initial experiments to determine the optimal range for your specific bacterial strain.
Q3: How should I prepare a stock solution of this compound?
A3: Due to its poor water solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution.
-
Recommended Solvents:
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve it in a minimal amount of the chosen solvent (e.g., DMSO).
-
Vortex or sonicate gently to ensure it is fully dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles[2].
-
Q4: What are the standard methods to determine the antibacterial activity of this compound?
A4: The most common methods for determining the in vitro antibacterial activity of compounds like this compound are:
-
Broth Microdilution Method: This is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[7][9][10].
-
Agar Disk Diffusion Method: This is a qualitative method where a disk impregnated with the test compound is placed on an agar plate inoculated with the test bacterium. The diameter of the zone of inhibition around the disk indicates the susceptibility of the bacterium to the compound.
-
Time-Kill Assay: This method measures the rate of bacterial killing over time when exposed to a specific concentration of the antimicrobial agent.
Q5: How do I interpret the results of a broth microdilution assay to find the MIC of this compound?
A5: The MIC is determined by visual inspection or by using a microplate reader to measure absorbance (e.g., at 600 nm)[9]. The MIC is the lowest concentration of this compound in the series of dilutions that shows no visible turbidity or a significant reduction in absorbance compared to the positive control (bacteria with no this compound)[11][12].
Data Presentation
Table 1: Reported Minimum Inhibitory Concentrations (MIC) of this compound and Related Compounds against Staphylococcus aureus
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| This compound | S. aureus LAC (MRSA) | 32 | [5] |
| This compound | S. aureus MW2 (MRSA) | 32 | [5][6] |
| Thymol | S. iniae | 128 | |
| Thymol | S. aureus | 250 | [13][14] |
| Carvacrol | S. aureus LAC (MRSA) | 512 | [5][6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from standard guidelines for broth microdilution assays[7][11].
Materials:
-
This compound
-
DMSO or Ethanol (for stock solution)
-
96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum:
-
Culture the test bacterium overnight in the appropriate broth.
-
Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate[7].
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 μL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 μL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 μL from the tenth well.
-
Well 11 will serve as the positive control (broth and bacteria, no this compound).
-
Well 12 will serve as the negative/sterility control (broth only).
-
-
Inoculation: Add 100 μL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound where no visible growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.
-
Mandatory Visualizations
Caption: Workflow for MIC determination using broth microdilution.
Caption: Troubleshooting flowchart for antibacterial assays.
References
- 1. Thymol - Wikipedia [en.wikipedia.org]
- 2. This compound | GABA Receptor | TargetMol [targetmol.com]
- 3. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 4. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. doaj.org [doaj.org]
How to improve the yield of Chlorothymol synthesis
Welcome to the technical support center for Chlorothymol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help improve the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound (4-chloro-2-isopropyl-5-methylphenol) is primarily synthesized via the electrophilic aromatic substitution of thymol. The most common laboratory methods involve the chlorination of thymol using either sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS). An alternative, though less common, laboratory-scale method involves a biological route using a chloroperoxidase enzyme.[1]
Q2: I am getting a low yield of this compound. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Sub-optimal reaction conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield.
-
Choice and stoichiometry of chlorinating agent: The molar ratio of the chlorinating agent to thymol is crucial. An insufficient amount will lead to incomplete conversion, while an excess can result in the formation of dichlorinated byproducts.
-
Presence of moisture: Some chlorinating agents, like sulfuryl chloride, are sensitive to moisture, which can lead to their decomposition and reduced efficiency.
-
Formation of byproducts: Over-chlorination or side reactions can consume the starting material and complicate purification, leading to product loss.
-
Inefficient purification: Product loss during workup and purification steps like recrystallization is a common cause of reduced yield.
Q3: What are the typical byproducts in this compound synthesis, and how can I minimize them?
A3: The primary byproduct of concern is 2,4-dichloro-6-isopropyl-3-methylphenol, resulting from over-chlorination. Other impurities may include unreacted thymol and isomers, although the primary product is 6-chlorothymol. To minimize byproduct formation:
-
Control stoichiometry: Use a precise molar equivalent of the chlorinating agent. A slight excess may be needed to drive the reaction to completion, but large excesses should be avoided.
-
Optimize reaction temperature: Lowering the reaction temperature can often increase the selectivity for mono-chlorination.
-
Slow addition of the chlorinating agent: Adding the chlorinating agent dropwise to the thymol solution can help to control the reaction rate and minimize localized high concentrations that lead to over-chlorination.
Q4: How can I monitor the progress of my this compound synthesis reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[2][3][4][5]
-
Sample Preparation: Periodically take a small aliquot from the reaction mixture. If the reaction mixture contains inorganic materials or highly polar solvents, a micro-workup of the aliquot may be necessary before spotting on the TLC plate.[2]
-
TLC System: A common mobile phase for analyzing thymol and its chlorinated derivatives is a mixture of a nonpolar solvent like cyclohexane or hexane and a more polar solvent like ethyl acetate. A suggested starting ratio is 85:15 (v/v) of cyclohexane to ethyl acetate.[6]
-
Visualization: The spots can be visualized under UV light (254 nm) or by staining with a suitable reagent, such as anisaldehyde-sulfuric acid, followed by heating.[6]
-
Interpretation: The reaction is complete when the spot corresponding to the starting material (thymol) has disappeared and a new spot corresponding to the product (this compound) has appeared and its intensity is no longer increasing. It is advisable to run a co-spot with the starting material and the reaction mixture to confirm the identity of the spots.[4]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Recommended Action |
| Reaction did not go to completion (significant amount of starting material remains). | Insufficient amount of chlorinating agent. | Ensure accurate measurement of reagents. A slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent may be necessary. |
| Reaction time was too short. | Monitor the reaction by TLC until the starting material is consumed. | |
| Reaction temperature was too low. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on the reaction rate by TLC. | |
| Significant product loss during workup. | Product is partially soluble in the aqueous phase during extraction. | Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with the organic solvent. |
| Product loss during recrystallization. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is fully cooled (e.g., in an ice bath) to maximize crystal formation before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[1][7][8][9][10] | |
| Formation of an oil instead of a solid product. | Presence of significant impurities or byproducts. | Attempt to purify the oil using column chromatography. The oil may also be induced to crystallize by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
Product Purity Issues
| Symptom | Possible Cause | Recommended Action |
| Presence of dichlorinated byproducts. | Excess chlorinating agent used. | Carefully control the stoichiometry of the chlorinating agent. |
| Reaction temperature was too high. | Perform the reaction at a lower temperature to improve selectivity for mono-chlorination. | |
| Product is discolored. | Formation of colored impurities. | During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal.[7] |
| Broad melting point range of the final product. | Incomplete purification. | Recrystallize the product again, ensuring slow cooling to promote the formation of pure crystals.[1][7][8][9][10] |
Experimental Protocols
Synthesis of 6-Chlorothymol using Sulfuryl Chloride
This protocol is based on established methods for the chlorination of phenols and aims for a high yield of the mono-chlorinated product.
Materials:
-
Thymol
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol and water for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thymol (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution over 30-60 minutes. It is crucial to maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethanol and water to yield pure 6-chlorothymol.
Synthesis of 6-Chlorothymol using N-Chlorosuccinimide (NCS)
This method offers a milder alternative to sulfuryl chloride and can provide good yields.[11]
Materials:
-
Thymol
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile or another suitable polar aprotic solvent
-
Hydrochloric acid (HCl) (optional, as a catalyst)
-
Water
-
Ethyl acetate or another suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol and water for recrystallization
Procedure:
-
In a round-bottom flask, dissolve thymol (1 equivalent) in acetonitrile.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution. If desired, a catalytic amount of HCl can be added.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the scale and solvent.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove succinimide.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Data Presentation
The following tables summarize the expected outcomes and conditions for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental setup and conditions.
Table 1: Comparison of Chlorinating Agents for this compound Synthesis
| Chlorinating Agent | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| **Sulfuryl Chloride (SO₂Cl₂) ** | 60-80% | Low temperature (0 °C to rt), inert solvent (e.g., DCM) | Readily available, relatively inexpensive. | Highly reactive, moisture-sensitive, generates corrosive HCl gas. |
| N-Chlorosuccinimide (NCS) | 65-96%[11] | Room temperature, polar aprotic solvent (e.g., acetonitrile) | Milder reagent, easier to handle, byproduct (succinimide) is water-soluble. | Can be slower, may require a catalyst for less reactive substrates. |
Table 2: Effect of Reaction Parameters on Yield and Purity
| Parameter | Variation | Effect on Yield | Effect on Purity (Selectivity for Mono-chlorination) | Recommendation |
| Temperature | Increasing temperature | Generally increases reaction rate, but may decrease yield due to side reactions. | Decreases selectivity, leading to more dichlorinated byproducts. | Maintain low to moderate temperatures (0 °C to room temperature). |
| Solvent | Nonpolar vs. Polar | Solvent choice can influence reaction rate and solubility of reagents. | The polarity of the solvent can affect the regioselectivity of the chlorination. | Dichloromethane is a common choice for SO₂Cl₂. Acetonitrile is often used for NCS. |
| Catalyst (for NCS) | Presence of acid catalyst (e.g., HCl) | Can significantly increase the reaction rate. | May also increase the rate of side reactions if not controlled. | Use a catalytic amount and monitor the reaction closely. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting logic for diagnosing low yield in this compound synthesis.
References
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 5. Determination of Thymol in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. isca.me [isca.me]
Technical Support Center: Overcoming Poor Solubility of Chlorothymol in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Chlorothymol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell-based assays?
This compound (4-Chloro-2-isopropyl-5-methylphenol) is a chlorinated monoterpene and an analog of thymol. It exhibits various biological activities, including antimicrobial and modulatory effects on cellular signaling pathways. However, its hydrophobic nature leads to poor solubility in aqueous solutions like cell culture media, which can cause it to precipitate. This precipitation can lead to inaccurate and irreproducible results in cell-based assays by altering the effective concentration of the compound and potentially causing cellular stress or toxicity unrelated to its pharmacological activity.
Q2: What are the common solvents for dissolving this compound?
This compound is readily soluble in organic solvents but has limited solubility in water. Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing stock solutions.
Q3: What is the maximum recommended final concentration of solvents like DMSO or ethanol in a cell-based assay?
To avoid solvent-induced cytotoxicity, the final concentration of the solvent in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v) for DMSO and ethanol. However, the tolerance can be cell-line dependent, so it is crucial to perform a vehicle control experiment to assess the effect of the solvent on cell viability.
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound.
-
Use a serial dilution approach: Prepare intermediate dilutions of your stock solution in the solvent before adding it to the medium.
-
Pre-warm the media: Adding a cold stock solution to warmer media can sometimes induce precipitation. Try pre-warming your cell culture media to 37°C before adding the compound.
-
Increase the volume of media: Adding the dissolved this compound to a larger volume of media can help it stay in solution.
-
Consider alternative solubilization techniques: For particularly challenging situations, techniques like using cyclodextrins or formulating with surfactants can be explored, though these require careful validation to ensure they do not interfere with the assay.
Troubleshooting Guide
Issue: Compound Precipitation in Wells of a 96-Well Plate
Possible Causes and Solutions:
| Possible Cause | Solution |
| Concentration Exceeds Solubility Limit | Determine the maximum soluble concentration of this compound in your final assay medium. Perform a solubility test by preparing a range of concentrations and visually inspecting for precipitation after a short incubation. |
| "Salting Out" Effect | High salt concentrations in the cell culture medium (e.g., PBS) can reduce the solubility of organic compounds. When preparing working solutions, dilute the DMSO stock in a low-salt buffer or serum-free medium before adding it to the final culture medium. |
| Temperature Shock | Adding a cold stock solution directly to warm culture medium can cause the compound to precipitate. Allow the stock solution to warm to room temperature before use and ensure the culture medium is at 37°C. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) can sometimes interact with compounds and cause precipitation. Try reducing the serum percentage during the treatment period or using a serum-free medium if your cell line can tolerate it. |
| Incorrect Dilution Technique | Pipetting a small volume of concentrated stock directly into the final volume of media can lead to localized high concentrations and precipitation. Use a serial dilution method, preparing intermediate dilutions in the solvent or a suitable buffer. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in common solvents used for cell-based assays.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL[1] | Recommended for preparing high-concentration stock solutions. Sonication may be required for complete dissolution. |
| Ethanol | Good solubility | While a specific value in mg/mL is not readily available, it is known to be a good solvent for this compound.[2] |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | This compound is expected to have very low solubility in aqueous buffers like PBS due to its hydrophobic nature. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for a Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a step-by-step guide to preparing this compound solutions for a typical 96-well plate-based cytotoxicity assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Serological pipettes and micropipettes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
The molecular weight of this compound is 184.66 g/mol .
-
To prepare a 10 mM stock solution, weigh out 1.8466 mg of this compound and dissolve it in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. This high-concentration stock can be stored at -20°C for long-term use.
-
-
Prepare an Intermediate Dilution Series in DMSO:
-
To minimize the final DMSO concentration in your assay, it is best to perform serial dilutions of your compound in DMSO first.
-
For example, to test final concentrations ranging from 1 µM to 100 µM, you can prepare a 10X intermediate dilution series in DMSO.
-
Label sterile microcentrifuge tubes for each concentration.
-
Perform serial dilutions to obtain 10X working stocks (e.g., 1 mM, 500 µM, 200 µM, 100 µM, 50 µM, 10 µM).
-
-
Prepare Final Working Concentrations in Cell Culture Medium:
-
Seed your cells in a 96-well plate and allow them to adhere overnight.
-
The next day, prepare the final concentrations of this compound by diluting the 10X intermediate stocks 1:10 in pre-warmed cell culture medium. For example, to a well containing 90 µL of cells in medium, add 10 µL of the 10X this compound working stock.
-
This will result in a final DMSO concentration of 0.1% in each well.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control, which consists of cells treated with the same final concentration of DMSO (0.1%) without the compound. This allows you to differentiate the effects of the compound from any potential effects of the solvent.
-
Protocol 2: MTT Assay for Assessing Cell Viability
This protocol describes a general method for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with the prepared serial dilutions of this compound (and the vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Experimental Workflow for Preparing this compound for Cell-Based Assays
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: Potential Modulation of GABA Receptor by this compound
Caption: this compound's effect on GABAergic signaling.
Signaling Pathway: Induction of Oxidative Stress by this compound
Caption: this compound-induced oxidative stress pathway.
References
Technical Support Center: Preventing Chlorothymol Degradation During Experiments
For researchers, scientists, and drug development professionals, ensuring the stability of chemical compounds throughout experimentation is paramount to obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Chlorothymol, a common antiseptic and disinfectant, during laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (4-chloro-2-isopropyl-5-methylphenol) is a chlorinated derivative of thymol used for its antiseptic, disinfectant, and antifungal properties.[1] Its stability is crucial because degradation can lead to a loss of efficacy and the formation of unknown impurities, potentially compromising experimental outcomes and the safety of developed products.
Q2: What are the primary factors that can cause this compound degradation?
Like many phenolic compounds, this compound is susceptible to degradation when exposed to certain environmental factors. The primary drivers of degradation include:
-
pH: The stability of this compound is significantly influenced by the pH of the solution.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation.[2]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the chemical breakdown of this compound.
Q3: How can I visually detect if my this compound solution has degraded?
While visual inspection is not a definitive method for determining degradation, a change in the color or clarity of a this compound solution may indicate that chemical changes have occurred. For accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to identify and quantify any degradation products.[3][4]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of this compound potency in prepared solutions. | pH-induced degradation: this compound is more stable in acidic conditions. Basic or neutral pH can accelerate degradation. | - Adjust the pH of your solution to a lower, more acidic range if your experimental protocol allows. - Use buffered solutions to maintain a stable pH throughout the experiment. |
| Inconsistent results between experimental batches. | Thermal degradation: Storage at room temperature or elevated temperatures during experiments can cause this compound to break down. | - Store stock solutions and working solutions at recommended low temperatures (e.g., refrigerated at 2-8°C), protected from light. - Minimize the time that this compound solutions are exposed to high temperatures during experimental procedures. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | Photodegradation: Exposure to ambient or UV light can lead to the formation of degradation products. | - Prepare and handle this compound solutions in a dark or low-light environment. - Use amber-colored glassware or wrap containers with aluminum foil to protect solutions from light. |
| Reaction with other components in the experimental mixture. | Oxidative degradation: this compound can be oxidized by other reactive chemical species in the solution. | - Avoid mixing this compound with strong oxidizing agents unless it is a required part of the experimental design. - Consider de-gassing solvents to remove dissolved oxygen. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard this compound Solution
This protocol outlines the steps for preparing a stable standard solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Ethanol or other suitable organic solvent
-
Volumetric flasks
-
Amber glass storage bottles
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in a small amount of the chosen solvent in a volumetric flask.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Transfer the solution to a properly labeled amber glass storage bottle.
-
Store the stock solution at 2-8°C, protected from light.
-
For working solutions, dilute the stock solution to the desired concentration immediately before use.
Protocol 2: Stability Testing of this compound under Different pH Conditions using HPLC-UV
This protocol provides a methodology for assessing the stability of this compound at various pH levels.
Materials:
-
This compound stock solution
-
Buffer solutions at various pH values (e.g., pH 4, 7, and 9)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile
-
Water (HPLC grade)
-
Phosphoric acid (for mobile phase adjustment)
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in each of the buffer solutions (pH 4, 7, and 9).
-
Protect these solutions from light and store them at a constant temperature.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v), adjusting the pH to approximately 3 with phosphoric acid.
-
Set the UV detector to a wavelength of 275 nm.
-
Inject samples of the this compound solutions at various time points (e.g., 0, 24, 48, and 72 hours).
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point for each pH condition.
-
Calculate the percentage of this compound remaining over time to determine the degradation rate at each pH.
-
Quantitative Data Summary:
While specific degradation percentages can vary based on the exact experimental conditions, a general trend of this compound stability is observed across different pH levels. The following table summarizes expected qualitative stability:
| pH | Expected Stability |
| Acidic (e.g., pH 4) | High stability |
| Neutral (e.g., pH 7) | Moderate stability |
| Basic (e.g., pH 9) | Low stability, significant degradation expected |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To aid in experimental design and troubleshooting, the following diagrams illustrate a potential signaling pathway influenced by thymol (a related compound) and a typical experimental workflow for assessing this compound stability.
References
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. Development of validated stability-indicating assay methods--critical review. | Semantic Scholar [semanticscholar.org]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chlorothymol Stability and Activity Through pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting pH to enhance the stability and activity of Chlorothymol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my this compound solution critical for its stability?
The stability of this compound, a phenolic compound, is significantly influenced by pH due to its chemical structure. At a pH below its pKa (approximately 10.16), this compound exists predominantly in its more stable, unionized (protonated) form.[1] As the pH increases, especially under alkaline conditions, the phenolic hydroxyl group deprotonates, forming the phenoxide ion. This phenoxide form is more susceptible to oxidative degradation, which can lead to a loss of the compound's integrity and a decrease in its concentration over time.
Q2: How does pH affect the antimicrobial activity of this compound?
The antimicrobial activity of phenolic compounds like this compound is also pH-dependent. The unionized form is generally more lipophilic, allowing for better penetration through the lipid-rich cell membranes of microorganisms. Once inside the cell, it can disrupt essential cellular functions. The ionized (phenoxide) form, being more water-soluble, may have reduced ability to cross these membranes, potentially leading to decreased antimicrobial efficacy. Therefore, the optimal pH for activity is often a balance between sufficient solubility and a high proportion of the unionized, active form.
Q3: I observed precipitation when I diluted my this compound stock solution in a buffer. What could be the cause and how can I resolve it?
Precipitation upon dilution is a common issue related to the low aqueous solubility of this compound, especially at neutral or acidic pH.[2][3] this compound is more soluble in organic solvents and alkaline aqueous solutions.[3] If your stock solution is in an organic solvent like ethanol or DMSO, diluting it into an aqueous buffer can cause it to crash out of solution.
Troubleshooting Steps:
-
Adjust the pH of the buffer: Increasing the pH of the aqueous buffer towards the alkaline range can increase the solubility of this compound. However, be mindful of the potential for increased degradation at very high pH.
-
Use a co-solvent system: Incorporating a pharmaceutically acceptable co-solvent, such as propylene glycol or ethanol, in your final formulation can help maintain the solubility of this compound.
-
Prepare a salt form: In some applications, preparing a salt of this compound by reacting it with a suitable base can improve its aqueous solubility.
Q4: My this compound solution seems to be losing its antimicrobial effectiveness over time. Could pH be a factor?
Yes, a decline in antimicrobial activity can be directly linked to the pH-dependent degradation of this compound. If the solution is prepared at a pH that promotes oxidation (typically alkaline conditions), the concentration of active this compound will decrease over time, leading to reduced efficacy. It is crucial to establish the stability of your this compound solution at the intended storage and experimental pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or Precipitation in Solution | Low aqueous solubility of this compound at the current pH. | Increase the pH of the solution to improve solubility, but monitor for potential degradation. Consider using a co-solvent system. |
| Discoloration of the Solution (e.g., yellowing) | Oxidative degradation of this compound, often accelerated at higher pH. | Lower the pH of the solution to a range where this compound is more stable. Protect the solution from light and heat. Consider adding an antioxidant. |
| Decreased Antimicrobial Activity | Degradation of this compound or a pH that favors the less active ionized form. | Verify the pH of your solution and adjust it to a range that balances stability and activity. Perform a stability study to determine the rate of degradation under your experimental conditions. |
| Inconsistent Experimental Results | Fluctuations in the pH of the experimental medium affecting this compound's stability and activity. | Ensure the use of a robust buffering system to maintain a constant pH throughout the experiment. |
Quantitative Data on the Effect of pH
Table 1: Stability of Thymol at Different pH Values
This table illustrates the retention rate of Thymol after 24 hours at various pH levels, indicating its relative stability.
| pH | Retention Rate (%) after 24h | Stability |
| 7.0 | ~93% | Slightly decreased |
| 8.0 | ~93% | Slightly decreased |
| 9.0 | ~93% | Slightly decreased |
| 10.0 | ~93% | Slightly decreased |
| 11.0 | 100% | Stable |
| 12.0 | 100% | Stable |
Data adapted from a study on caseinate-stabilized Thymol nanosuspensions. The unexpected higher stability at very high pH in this specific formulation might be due to the protective effect of the caseinate encapsulation.[4] Generally, for free phenols, stability is expected to decrease with increasing pH.
Table 2: Minimum Inhibitory Concentration (MIC) of Thymol against Various Bacteria
This table shows the MIC of Thymol against several bacterial strains. While this data was collected at a standard pH for microbiological testing, it serves as a baseline for further studies on pH effects. The antimicrobial activity of this compound is expected to be in a similar range.
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Acinetobacter baumannii | Negative | 125 |
| Pasteurella aerogenes | Negative | 125 |
| Salmonella typhimurium | Negative | 125 |
| Escherichia coli | Negative | 250 |
| Klebsiella pneumoniae | Negative | 250 |
| Pseudomonas aeruginosa | Negative | 500 |
| Staphylococcus aureus | Positive | 250 |
| Enterococcus faecalis | Positive | 500 |
Data from a study on the synergistic activity of Thymol with antibiotics.[5]
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound using a Stability-Indicating HPLC Method
Objective: To quantify the degradation of this compound over time at different pH values.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 3, 5, 7, 9, and 11) using appropriate buffer systems (e.g., phosphate, borate).
-
Preparation of this compound Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Dilute the stock solution with each buffer to a final concentration of 100 µg/mL.
-
Incubation: Store the buffered solutions in sealed, light-protected containers at a constant temperature (e.g., 40°C to accelerate degradation).
-
Sampling: At specified time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and column should be chosen to effectively separate the intact this compound from any degradation products.[6][7][8]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate buffer at pH 3.0).
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis: Calculate the percentage of remaining this compound at each time point for each pH. Determine the degradation rate constant (k) and half-life (t½) at each pH by plotting the natural logarithm of the concentration versus time.
Protocol 2: Assessment of pH-Dependent Antimicrobial Activity of this compound
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism at different pH values.
Methodology:
-
Preparation of Growth Media: Prepare a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria) and adjust the pH to the desired values (e.g., 5.5, 7.0, and 8.5) using sterile acids or bases. Ensure the medium is buffered to maintain the pH during microbial growth.
-
Preparation of this compound Stock: Prepare a sterile stock solution of this compound in a solvent with low antimicrobial activity at the concentration used (e.g., DMSO).
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism as per standard microbiology protocols (e.g., McFarland standard).
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in the pH-adjusted growth medium.
-
Inoculate each well with the standardized microorganism suspension.
-
Include positive controls (microorganism in medium without this compound) and negative controls (medium only) for each pH.
-
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism at each pH.
Visualizations
Caption: Relationship between pH, this compound form, and its properties.
Caption: Workflow for determining the optimal pH for this compound.
References
- 1. chembk.com [chembk.com]
- 2. CAS 89-68-9: this compound | CymitQuimica [cymitquimica.com]
- 3. Thymol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chlorothymol in Cytotoxicity Assays
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for optimizing the incubation time of Chlorothymol in various cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting incubation time for this compound in a cytotoxicity assay?
A starting point for incubation time depends on the cell line and the expected mechanism of action. Based on studies of this compound and its parent compound, Thymol, a 24 to 48-hour incubation period is a reasonable starting range. For example, a 24-hour incubation was used to show that Thymol could reduce the viability of MCF-7 cancer cells[1]. Another study observed effects of 4-Chlorothymol on parasite survival after 48 hours[2]. It is crucial to perform a time-course experiment to determine the optimal time point for your specific experimental conditions[3].
Q2: How do I determine the optimal incubation time for this compound with my specific cell line?
To determine the optimal incubation time, a time-course experiment is essential. This involves treating your chosen cell line with a fixed, mid-range concentration of this compound (e.g., near the expected IC50, or a concentration like 100 µg/ml as used in some thymol studies[1]) and measuring cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal incubation time is typically the point at which a significant, measurable cytotoxic effect is observed without causing complete cell death, allowing for the generation of a full dose-response curve.
Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time for this compound.
Q3: What is the likely mechanism of action for this compound-induced cytotoxicity?
This compound, a derivative of Thymol, is believed to exert its cytotoxic effects primarily through the induction of oxidative stress[4]. Studies have shown that it can impede the redox defense system in cells[2]. Specifically, it has been observed to cause a concentration-dependent increase in Reactive Nitrogen Species (RNS) while simultaneously decreasing total glutathione levels and the critical GSH/GSSG ratio[2]. This disruption of the cellular redox balance leads to oxidative damage and subsequent cell death.
Proposed Signaling Pathway for this compound Cytotoxicity
Caption: Proposed mechanism of this compound-induced cytotoxicity via oxidative stress.
Q4: Which type of cytotoxicity assay is best suited for this compound?
Several assays can measure cytotoxicity, each with its own principle. The most common are tetrazolium reduction assays (MTT, MTS), lactate dehydrogenase (LDH) release assays, and ATP-based assays[5][6].
-
MTT/MTS Assays: Measure metabolic activity. Viable cells convert a tetrazolium salt into a colored formazan product[6]. These are widely used but can be susceptible to interference from compounds that have reducing properties[7].
-
LDH Release Assay: Measures the integrity of the cell membrane. LDH is a cytosolic enzyme that is released into the culture medium when the cell membrane is damaged[8].
-
ATP-based Assays: Measure the level of intracellular ATP, which is a marker of metabolically active, viable cells. These assays are often very sensitive but can be more expensive[7].
Given that this compound's mechanism involves altering the cellular redox state, there is a potential for it to interfere with MTT assays. It is advisable to validate results with a secondary assay, such as an LDH release or ATP-based assay, which measure different aspects of cell health.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT / MTS | Metabolic Activity (Mitochondrial Reductases)[6] | Inexpensive, well-established. | Can be affected by changes in cellular metabolism; potential for interference from reducing compounds[7][9]. |
| LDH Release | Membrane Integrity[8] | Measures cell death directly (necrosis). | Less sensitive for early-stage apoptosis; timing is critical as LDH can degrade in the medium. |
| ATP-Based | ATP Quantification | Highly sensitive, fast, suitable for high-throughput screening. | ATP levels can fluctuate with metabolic changes not related to viability; more expensive. |
Troubleshooting Guide
Issue: High variability between replicate wells.
-
Possible Cause 1: Air Bubbles. Bubbles in the wells can interfere with absorbance readings[10].
-
Solution: Carefully inspect plates before reading. If bubbles are present, gently break them with a sterile pipette tip or syringe needle[10].
-
-
Possible Cause 2: Inconsistent Cell Seeding. Uneven cell distribution during plating.
-
Solution: Ensure the cell suspension is homogenous before and during plating. Mix the suspension gently between pipetting steps.
-
-
Possible Cause 3: Pipetting Errors. Inaccurate or forceful pipetting can lead to inconsistent cell numbers or reagent volumes[10].
-
Solution: Use calibrated pipettes and practice consistent, gentle pipetting techniques. When adding reagents, place the tip below the surface of the liquid to avoid bubbles.
-
Issue: An "edge effect" is observed in my 96-well plate.
-
Possible Cause: Evaporation. During long incubation periods (e.g., >24 hours), the medium in the outer wells of a plate can evaporate at a higher rate, concentrating the media components and the test compound, which affects cell viability[11].
Issue: I suspect my results are false positives/negatives due to compound interference.
-
Possible Cause: Direct Reaction with Assay Reagents. Some test compounds can directly reduce MTT, leading to a false-positive signal (higher viability) even when cells are dead[7]. Conversely, a compound might inhibit the reductase enzymes without killing the cell, giving a false-negative.
-
Solution 1: Run a "No-Cell" Control. Prepare control wells containing culture medium and this compound at various concentrations but without any cells. Add the assay reagent (e.g., MTT) and measure the signal. A significant signal in these wells indicates direct interference[6].
-
Solution 2: Visual Confirmation. After treatment and before adding the final solubilization agent, visually inspect the wells under a microscope. The presence of purple formazan crystals in the MTT assay should correlate with the density of viable, attached cells[7].
-
Solution 3: Use an Orthogonal Assay. Confirm your results using a different type of cytotoxicity assay that relies on a different biological principle (e.g., confirm MTT results with an LDH or ATP assay).
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common cytotoxicity assay issues.
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
-
Cell Preparation: Prepare a single-cell suspension of the desired cell line.
-
Serial Dilution: Create a serial dilution of the cell suspension, ranging from a high density (e.g., 5 x 10^4 cells/well) to a low density (e.g., 1 x 10^3 cells/well) for a 96-well plate.
-
Plating: Add 100 µL of each cell dilution to at least three replicate wells in a 96-well plate.
-
Incubation: Incubate the plate for the planned duration of your longest assay (e.g., 72 hours) under standard conditions (37°C, 5% CO2).
-
Viability Assay: At the end of the incubation, perform a viability assay (e.g., MTT).
-
Analysis: Plot the absorbance (or other readout) against the number of cells seeded. The optimal seeding density will be on the linear portion of the curve, typically resulting in an absorbance value between 0.75 and 1.25 for the MTT assay at the experiment's endpoint[5].
Protocol 2: Time-Course Experiment to Optimize this compound Incubation
-
Cell Plating: Seed cells in multiple 96-well plates at the predetermined optimal density. Incubate overnight to allow for cell attachment[5].
-
Compound Preparation: Prepare a stock solution of this compound and dilute it in culture medium to a final concentration expected to yield approximately 50-80% cytotoxicity.
-
Treatment: Add 100 µL of the this compound solution to the experimental wells. Add 100 µL of medium with the vehicle (e.g., DMSO) to the control wells.
-
Incubation & Measurement: Incubate the plates. At each designated time point (e.g., 6, 12, 24, 48, 72 hours), remove one plate from the incubator and perform a viability assay.
-
Data Analysis: Calculate the percent viability at each time point relative to the vehicle-treated control. Select the shortest incubation time that provides a robust and statistically significant cytotoxic response for use in subsequent dose-response experiments.
Protocol 3: Standard MTT Assay Protocol
-
Cell Seeding: Seed cells (100 µL/well) at the optimal density in a 96-well plate and incubate overnight.
-
Compound Treatment: Add 100 µL of serially diluted this compound to the wells. Include vehicle-only controls. Incubate for the predetermined optimal time (e.g., 24 or 48 hours)[1][5].
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of ~0.5 mg/mL[5][6].
-
MTT Incubation: Incubate the plate for 1 to 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals[6].
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals[5]. Mix gently on a plate shaker until the color is uniform.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader[5][6]. A reference wavelength of 630 nm can be used to subtract background absorbance[6].
-
Calculation: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
References
- 1. The Effects of Pre-Treatment and Post-Treatment of Thymol against tert-Butyl Hydroperoxide (t-BHP) Cytotoxicity in MCF-7 Cell Line and Fibroblast Derived Foreskin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chlorothymol Exerts Antiplasmodial Activity Impeding Redox Defense System in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Chlorothymol MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorothymol Minimum Inhibitory Concentration (MIC) assays. Inconsistent results in MIC assays can be a significant challenge, and this guide aims to address common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a halogenated monoterpene phenol, a derivative of thymol. It is recognized for its antiseptic and disinfectant properties.[1] The primary antimicrobial mechanism of action for this compound is believed to be its role as a positive allosteric modulator of the GABA (γ-aminobutyric acid) receptor, which can disrupt neurotransmission in susceptible organisms.[2]
Q2: I am observing significant variability in my this compound MIC results between experiments. What are the common causes?
Inconsistent MIC results can stem from several factors. Key areas to investigate include:
-
Inoculum Density: Variations in the starting concentration of the microbial culture can significantly impact the MIC value, a phenomenon known as the "inoculum effect".[3][4][5]
-
Media Composition: The type of growth medium used can influence the activity of this compound. Components in the media may interact with the compound, altering its effective concentration.
-
Solvent Effects: The solvent used to dissolve this compound and its final concentration in the assay can affect microbial growth and the compound's activity.
-
Incubation Conditions: Differences in incubation time and temperature can lead to varied results.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions or pipetting can introduce significant variability.
Q3: How does the inoculum size affect the MIC of this compound?
A higher initial concentration of microorganisms generally leads to a higher MIC value. This is because a larger number of cells may require a higher concentration of the antimicrobial agent to inhibit growth. Even minor variations within the acceptable range of standard protocols can sometimes lead to different MIC readings.[3][4]
Q4: Can the type of microplate I use affect my results?
Yes, the material of the microplate (e.g., polystyrene) can sometimes interact with hydrophobic compounds like this compound, leading to adsorption of the compound and a reduction in its effective concentration in the media. This can result in artificially high MIC values.
Q5: My MIC results are not clear-cut, with partial inhibition across a range of concentrations. What could be the reason?
This "trailing" or "phantom growth" can be common with certain compounds and organisms. It may be due to the compound being bacteriostatic rather than bactericidal at those concentrations, or it could be an artifact of the experimental conditions. It is important to have a standardized and objective method for determining the endpoint of inhibition. The use of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can sometimes help in visualizing the true MIC.[6]
Troubleshooting Guides
Issue 1: Inconsistent MIC Values for the Same Organism
Question: I am getting different MIC values for this compound against the same bacterial/fungal strain in replicate experiments. What should I check?
Answer:
-
Standardize Inoculum Preparation: Ensure your inoculum is prepared consistently in every experiment. Use a spectrophotometer to adjust the turbidity of your microbial suspension to a standardized value (e.g., 0.5 McFarland standard) before dilution. Verify the final inoculum concentration by plating serial dilutions and performing a colony count.
-
Review Media Preparation: Use the same batch of growth medium for all related experiments if possible. If preparing your own medium, ensure the composition and pH are consistent.
-
Check Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects microbial growth. Run a solvent-only control to confirm this.
-
Verify Pipetting Accuracy: Calibrate your pipettes regularly. Use fresh tips for each dilution step to avoid carryover.
-
Control Incubation Conditions: Ensure the incubator maintains a stable temperature and that plates are incubated for the same duration in all experiments.
Issue 2: No Inhibition of Growth at Expected Concentrations
Question: I am not observing any antimicrobial activity of this compound even at high concentrations. What could be wrong?
Answer:
-
Confirm Compound Potency: Ensure the this compound stock solution is not degraded. Prepare a fresh stock solution from a reliable source.
-
Assess Solubility: this compound has limited solubility in aqueous media. Visually inspect your assay wells for any precipitation of the compound. If precipitation is observed, consider using a different solvent or a lower concentration range.
-
Investigate Media Interactions: Some media components can chelate or otherwise inactivate antimicrobial compounds. Consider testing in a different, less complex medium.
-
Check for Resistant Phenotypes: The microbial strain you are using may have intrinsic or acquired resistance to this compound. Confirm the identity and expected susceptibility of your test organism.
Data Presentation
The following tables illustrate how experimental variables can influence MIC values. The data presented here are for illustrative purposes to demonstrate these effects and may not represent the actual MIC of this compound.
Table 1: Illustrative Impact of Inoculum Density on MIC
| Inoculum Density (CFU/mL) | Illustrative MIC (µg/mL) | Fold Change in MIC |
| 5 x 10^4 | 16 | - |
| 5 x 10^5 (Standard) | 32 | 2x |
| 5 x 10^6 | 64 | 4x |
| 5 x 10^7 | 128 | 8x |
Table 2: Illustrative Impact of Media Composition on MIC
| Growth Medium | Illustrative MIC (µg/mL) | Comments |
| Mueller-Hinton Broth (MHB) | 32 | Standard, less complex medium. |
| Tryptone Soya Broth (TSB) | 64 | Richer medium, may support more robust growth. |
| Brain Heart Infusion (BHI) | 64 | Highly nutritious, may contain interfering substances. |
Table 3: Illustrative Impact of Final Solvent (DMSO) Concentration on MIC
| Final DMSO Concentration (%) | Illustrative MIC (µg/mL) | % Growth in Solvent Control |
| 0.5 | 32 | 100% |
| 1.0 | 32 | 98% |
| 2.0 | 48 (apparent increase) | 85% |
| 4.0 | 64 (apparent increase) | 60% |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Bacteria
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested and mix.
-
Perform 2-fold serial dilutions by transferring 50 µL from each well to the next, discarding the last 50 µL from the final well in the series.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) on an agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Broth Microdilution MIC Assay for Yeasts (e.g., Candida albicans)
This protocol is based on the CLSI M27 guidelines for antifungal susceptibility testing.
-
Preparation of this compound Stock Solution:
-
As described in the bacterial protocol.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) into the wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well and perform 2-fold serial dilutions.
-
-
Inoculum Preparation:
-
From a 24-hour culture on Sabouraud Dextrose Agar, select a few colonies and suspend them in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well.
-
Include growth and sterility controls.
-
Incubate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent this compound MIC assays.
Caption: Standard experimental workflow for a broth microdilution MIC assay.
Caption: Simplified signaling pathway of this compound's action on the GABAA receptor.
References
- 1. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. contagionlive.com [contagionlive.com]
- 4. drgermophile.com [drgermophile.com]
- 5. Inoculum Effect with Cefazolin among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus: Frequency and Possible Cause of Cefazolin Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of High-Inoculum Staphylococcus aureus on the Activities of Nafcillin, Vancomycin, Linezolid, and Daptomycin, Alone and in Combination with Gentamicin, in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of Chlorothymol in a Laboratory Setting
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Chlorothymol in a laboratory environment. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Can cause serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3]
-
Harmful if Swallowed: It can be harmful if ingested.[5]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: To ensure your safety, the following PPE must be worn:
-
Eye and Face Protection: Chemical splash goggles or a face shield are required.[1][2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1][2][5]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect your skin and clothing.[2][6]
-
Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, a NIOSH-approved respirator with a particulate filter is necessary.[1][5]
Q3: I accidentally spilled a small amount of this compound powder on the lab bench. What should I do?
A3: For a small spill of solid this compound, follow these steps:
-
Alert Colleagues: Immediately inform others in the vicinity of the spill.
-
Ensure Proper PPE: Before cleaning, ensure you are wearing the appropriate PPE (goggles, gloves, lab coat).[7][8]
-
Contain the Spill: Prevent the powder from becoming airborne.[9]
-
Clean-up: Gently sweep or scoop the spilled material into a designated, labeled hazardous waste container. Avoid creating dust.[2][10] For any remaining residue, you can wipe the area with a damp paper towel (be sure to dispose of the towel as hazardous waste).[11]
-
Decontaminate: Clean the spill area with soap and water.[12]
-
Dispose of Waste: Dispose of all contaminated materials (including gloves and paper towels) as hazardous waste according to your institution's guidelines.[5][11]
Q4: What are the correct storage conditions for this compound?
A4: Proper storage is crucial for safety and to maintain the chemical's stability:
-
Location: Store in a cool, dry, and well-ventilated area.[1][5][13]
-
Incompatibilities: Keep away from strong oxidizing agents.[2]
-
Light Sensitivity: Protect from direct sunlight as it is light-sensitive.[2][5]
Q5: What is the appropriate first aid response for this compound exposure?
A5: In case of exposure, immediate action is critical. Follow these first aid measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][13]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin with plenty of soap and water for 15-20 minutes. If skin irritation persists, get medical advice.[3][5][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][5]
Quantitative Data Summary
The following table summarizes the available hazard information for this compound.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[5] |
Experimental Protocols
Protocol: Preparation of a 1% (w/v) this compound Solution in Ethanol
This protocol outlines the steps for safely preparing a 1% weight by volume solution of this compound in ethanol.
Materials:
-
This compound powder
-
200-proof ethanol
-
Analytical balance
-
Weighing paper
-
Spatula
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Volumetric flask (appropriate size)
-
Funnel
-
Wash bottle with ethanol
-
Appropriate PPE (chemical splash goggles, chemical-resistant gloves, lab coat)
Procedure:
-
Preparation and PPE: Before starting, ensure the work area is clean and free of clutter. Don the appropriate PPE.
-
Weighing this compound: In a chemical fume hood, carefully weigh the required amount of this compound powder onto a piece of weighing paper using an analytical balance.
-
Dissolving: Place a magnetic stir bar into a glass beaker. Carefully transfer the weighed this compound into the beaker. Add a small amount of ethanol and place the beaker on a magnetic stirrer. Stir until the this compound is fully dissolved.
-
Transfer to Volumetric Flask: Using a funnel, carefully transfer the dissolved this compound solution into the volumetric flask.
-
Rinsing: Rinse the beaker and funnel with a small amount of ethanol and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.
-
Dilution to Volume: Add ethanol to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Mixing: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.
-
Labeling and Storage: Transfer the solution to a properly labeled storage bottle. The label should include the chemical name, concentration, solvent, date of preparation, and appropriate hazard symbols. Store the solution according to the safety guidelines mentioned in the FAQs.
Visualizations
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Emergency first aid procedures for this compound exposure.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C10H13ClO | CID 6982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. youtube.com [youtube.com]
- 7. targetmol.com [targetmol.com]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. files.hawaii.gov [files.hawaii.gov]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Technical Support Center: Minimizing Off-Target Effects of Chlorothymol in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chlorothymol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the reliability of your in vitro experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, a halogenated monoterpene, is known for its antimicrobial properties. While its precise mechanism of action in mammalian cells is not fully elucidated, studies in other organisms suggest that it can induce oxidative stress. Research in Plasmodium falciparum has shown that 4-chlorothymol can increase intracellular reactive oxygen species (ROS), leading to downstream effects like DNA fragmentation and lipid peroxidation. It has also been observed to decrease total glutathione levels and inhibit glutathione reductase activity, further contributing to an imbalanced redox state within the cell.
Q2: What are the potential off-target effects of this compound in cell culture?
The primary off-target effect of this compound appears to be the induction of oxidative stress. This can lead to a cascade of secondary effects, including:
-
Cytotoxicity: Increased ROS levels can damage cellular components, leading to apoptosis or necrosis.
-
Alterations in Signaling Pathways: Oxidative stress is known to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are critical for cell proliferation, inflammation, and survival.[1][2][3][4][5]
-
Changes in Gene and Protein Expression: Cellular responses to oxidative stress involve significant changes in the expression of genes and proteins related to stress response, cell cycle regulation, and apoptosis.
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing off-target effects?
A dose-response curve is essential to determine the optimal concentration. This involves treating your specific cell line with a range of this compound concentrations and assessing cell viability at different time points. The goal is to identify a concentration that elicits the desired on-target effect with minimal cytotoxicity.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in my cell culture after this compound treatment.
Possible Cause: The concentration of this compound used is too high, leading to excessive oxidative stress and cell death.
Solutions:
-
Perform a Dose-Response Analysis:
-
Protocol:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Prepare a serial dilution of this compound in your cell culture medium. A starting range could be from 0.1 µM to 100 µM.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for various time points (e.g., 24, 48, and 72 hours).
-
Assess cell viability using a suitable cytotoxicity assay (e.g., MTT, LDH release, or a fluorescence-based assay).[6]
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[7]
-
-
Data Interpretation: Aim to use a concentration for your experiments that is well below the IC50 value but still effective for your intended purpose.
-
-
Mitigate Oxidative Stress:
-
Protocol:
-
Co-treat your cells with this compound and an antioxidant. Common antioxidants used in cell culture include N-acetylcysteine (NAC), Vitamin E (α-tocopherol), and catalase.[8]
-
Determine the optimal concentration of the antioxidant through a separate dose-response experiment to ensure it is not toxic to the cells.
-
Assess cell viability and your desired on-target effect in the presence and absence of the antioxidant.
-
-
Expected Outcome: The addition of an antioxidant should reduce the cytotoxicity of this compound without significantly affecting its intended activity.
-
Problem 2: Inconsistent or unexpected results in downstream assays (e.g., gene expression, protein analysis) after this compound treatment.
Possible Cause: Off-target effects due to oxidative stress are interfering with cellular signaling and molecular profiles.
Solutions:
-
Validate Off-Target Pathway Activation:
-
Western Blot Analysis for MAPK and NF-κB Pathways:
-
Treat your cells with the chosen concentration of this compound for various time points.
-
Lyse the cells and perform Western blot analysis using antibodies against key phosphorylated proteins in the MAPK pathway (e.g., p-ERK, p-JNK, p-p38) and the NF-κB pathway (e.g., p-IκBα, p-p65).[1][2]
-
An increase in the phosphorylated forms of these proteins would indicate the activation of these pathways.
-
-
Reporter Assays:
-
Data Interpretation: If significant activation of off-target pathways is observed, consider lowering the this compound concentration or using specific inhibitors for these pathways as controls.
-
-
Assess Global Molecular Changes:
-
Gene Expression Profiling (RNA-Seq or Microarray):
-
Treat cells with and without this compound.
-
Isolate total RNA and perform global gene expression analysis.[12][13][14][15]
-
Analyze the data to identify differentially expressed genes and affected pathways. Look for enrichment of genes related to oxidative stress response, inflammation, and apoptosis.
-
-
Proteomic Analysis (Mass Spectrometry):
-
Caption: Workflow for assessing global molecular changes.
-
Problem 3: High background in cytotoxicity assays.
Possible Cause: Issues with assay components or experimental procedure.
Solutions:
-
Check for Media Interference: Phenol red in culture medium can quench fluorescence.[6] Use phenol red-free medium or a buffer that does not cause quenching for the final reading.
-
Optimize Cell Density: Too high a cell density can lead to high spontaneous release of cellular components, increasing background.[19] Perform a cell titration to find the optimal seeding density.
-
Gentle Handling: Excessive force during pipetting can damage cells and artificially increase cytotoxicity readings.[19]
-
Washing Steps: Inadequate washing can leave residual reagents that contribute to high background.[20] Ensure thorough but gentle washing steps as per the assay protocol.
-
Reagent Contamination: Ensure all reagents are sterile and free from contaminants that might affect cell viability or the assay chemistry.[21]
Data Summary Tables
Table 1: Troubleshooting High Cytotoxicity
| Possible Cause | Recommended Action | Expected Outcome |
| This compound concentration too high | Perform a dose-response curve and determine the IC50 value. | Identification of a non-toxic, effective concentration. |
| Excessive oxidative stress | Co-treat with antioxidants (e.g., NAC, Vitamin E). | Reduced cytotoxicity without compromising on-target effects. |
Table 2: Troubleshooting Inconsistent Downstream Results
| Possible Cause | Recommended Action | Expected Outcome |
| Activation of off-target signaling pathways | Perform Western blot for p-MAPK, p-NF-κB or use reporter assays. | Confirmation of off-target pathway activation. |
| Global changes in gene/protein expression | Conduct RNA-Seq/microarray or proteomic analysis. | Identification of specific genes and pathways affected by this compound. |
Table 3: Troubleshooting High Background in Cytotoxicity Assays
| Possible Cause | Recommended Action | Expected Outcome |
| Media interference | Use phenol red-free medium or appropriate buffer. | Reduction in background fluorescence/absorbance. |
| High cell density | Optimize cell seeding density. | Lower spontaneous release and reduced background. |
| Cell damage during handling | Use gentle pipetting techniques. | Decreased artificial cytotoxicity. |
| Inadequate washing | Ensure thorough and gentle washing steps. | Removal of interfering residual reagents. |
| Reagent contamination | Use sterile, high-quality reagents. | Elimination of artifacts from contaminated solutions. |
Signaling Pathway Diagram
Caption: Potential off-target signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thymol inhibits Staphylococcus aureus internalization into bovine mammary epithelial cells by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK signal pathways in the regulation of cell proliferation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of nuclear factor kappa B by different agents: influence of culture conditions in a cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Correlating chemical sensitivity and basal gene expression reveals mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multimodal profiling of single-cell morphology, electrophysiology, and gene expression using Patch-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gene Expression in Mammalian Cells and its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteomic analysis reveals inhibition of mevalonate and glycolysis pathways in hepatocytes by 27-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative Proteomic Analysis of Drug Trichosanthin Addition to BeWo Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcriptomic and Proteomic Analysis of Monkeypox Virus A5L-Expressing HEK293T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. arp1.com [arp1.com]
- 21. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
Technical Support Center: Purification of Synthesized Chlorothymol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Chlorothymol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities in synthesized this compound can include unreacted starting materials such as thymol or m-cresol, isomeric byproducts, and chlorinated derivatives. The specific impurity profile can vary depending on the synthetic route employed. For instance, the chlorination of thymol can sometimes lead to the formation of dichlorinated species or isomers where the chlorine atom is at a different position on the aromatic ring.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most effective and commonly used methods for purifying crude this compound are recrystallization and column chromatography. Fractional distillation under reduced pressure can also be employed, particularly for separating isomers with different boiling points. The choice of method depends on the nature and quantity of the impurities present, as well as the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be reliably determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] These methods can separate this compound from its impurities and provide quantitative data on their relative amounts. Thin-Layer Chromatography (TLC) is a simpler, qualitative technique that can be used for rapid purity assessment and to monitor the progress of a purification process.[3]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing impurities from a solid compound. It relies on the principle that the desired compound and the impurities have different solubilities in a particular solvent.
Issue 1: Oiling Out - The compound separates as an oil instead of crystals.
-
Cause: The melting point of the crude this compound is lower than the boiling point of the recrystallization solvent, or the concentration of impurities is very high, leading to a significant melting point depression.
-
Solution:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.
-
Change Solvent System: Select a lower-boiling point solvent in which this compound has good solubility at elevated temperatures and poor solubility at room temperature. Alternatively, use a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.
-
Perform a Pre-purification Step: If the impurity load is very high, consider a preliminary purification step like a simple filtration or a quick column chromatography pass to remove the bulk of the impurities before recrystallization.
-
Issue 2: Poor Crystal Yield.
-
Cause:
-
Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.
-
The cooling process was too rapid, leading to the formation of very small crystals that are difficult to filter.
-
The difference in solubility of this compound at high and low temperatures in the chosen solvent is not significant enough.
-
-
Solution:
-
Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. Insulating the flask can help slow the cooling rate.
-
Solvent Selection: Re-evaluate your choice of solvent. A good recrystallization solvent should dissolve a large amount of this compound when hot, but very little when cold.
-
Issue 3: Crystals are colored or appear impure.
-
Cause: Colored impurities are co-crystallizing with the this compound.
-
Solution:
-
Use Activated Charcoal: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Boil the solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious not to use an excessive amount of charcoal as it can also adsorb some of the desired product.
-
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through the column.[3][4]
Issue 1: Poor Separation of this compound from Impurities.
-
Cause:
-
Inappropriate choice of stationary phase or mobile phase.
-
The polarity difference between this compound and the impurities is too small for effective separation with the chosen solvent system.
-
The column was not packed properly, leading to channeling.
-
-
Solution:
-
Optimize the Mobile Phase: The key to good separation is selecting a mobile phase with the right polarity. Use Thin-Layer Chromatography (TLC) to screen different solvent systems. The ideal mobile phase should give a retention factor (Rf) of 0.2-0.4 for this compound and a significant difference in Rf values between this compound and its impurities.[3] You can adjust the polarity by varying the ratio of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
-
Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution. Start with a less polar mobile phase to elute the less polar impurities, and then gradually increase the polarity of the mobile phase to elute the more polar compounds, including this compound.
-
Proper Column Packing: Ensure the column is packed uniformly to avoid cracks and channels. A poorly packed column will result in broad peaks and poor separation.
-
Choose an Appropriate Stationary Phase: While silica gel is the most common stationary phase for normal-phase chromatography, other options like alumina or reverse-phase silica (C18) can be used if they provide better separation for your specific impurity profile.
-
Issue 2: this compound Elutes Too Quickly or Too Slowly.
-
Cause: The polarity of the mobile phase is either too high or too low.
-
Solution:
-
Elutes Too Quickly (High Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent in your mobile phase mixture.
-
Elutes Too Slowly (Low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent in your mobile phase.
-
Issue 3: Tailing of the this compound Peak.
-
Cause:
-
The sample is interacting too strongly with the stationary phase.
-
The column is overloaded with the sample.
-
The stationary phase is acidic or basic, and your compound is sensitive to pH.
-
-
Solution:
-
Add a Modifier to the Mobile Phase: Adding a small amount of a slightly more polar or acidic/basic modifier to the mobile phase can often improve peak shape. For example, adding a small amount of acetic acid or triethylamine can help for acidic or basic compounds, respectively.
-
Reduce Sample Load: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase.
-
Use a Different Stationary Phase: If tailing persists, consider using a different type of stationary phase that is less acidic or basic.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents (Qualitative)
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Insoluble | Sparingly Soluble | Poor (as a single solvent) |
| Ethanol | Soluble | Very Soluble | Possible, may need a co-solvent |
| Methanol | Soluble | Very Soluble | Possible, may need a co-solvent |
| Hexane | Sparingly Soluble | Soluble | Good |
| Toluene | Soluble | Very Soluble | Possible, may need a co-solvent |
| Ethyl Acetate | Soluble | Very Soluble | Possible, may need a co-solvent |
| Acetone | Very Soluble | Very Soluble | Poor |
Note: This table provides general solubility characteristics. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.
Table 2: Typical Purity and Yield Data for this compound Purification Methods
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) |
| Single-Solvent Recrystallization | 85-95% | >99% | 70-90% |
| Two-Solvent Recrystallization | 80-90% | >99% | 60-85% |
| Column Chromatography | 70-90% | >99.5% | 50-80% |
Note: These values are estimates and can vary significantly based on the initial purity of the crude product, the specific impurities present, and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Hexane
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 50 mL of hexane to its boiling point on a hot plate in a well-ventilated fume hood.
-
Hot Solvent Addition: Slowly add the hot hexane to the Erlenmeyer flask containing the crude this compound while stirring until the solid just dissolves. Add the solvent in small portions to avoid using an excess.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a small piece of cotton or fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper for a few minutes while continuing to apply vacuum. Then, transfer the crystals to a watch glass and let them dry completely in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 100 g, 60-120 mesh) in a non-polar solvent like hexane.
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound (e.g., 2.0 g) in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity like 95:5 hexane:ethyl acetate). The optimal solvent system should be determined beforehand by TLC.[3]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable stain.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for "oiling out" during recrystallization.
References
Technical Support Center: Troubleshooting Chlorothymol Interference in Fluorescence Assays
Welcome to the technical support center for troubleshooting assay interference. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in fluorescence-based assays and suspect interference from the small molecule Chlorothymol. Here, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a chlorinated monoterpene and a derivative of thymol.[1] Its chemical structure, which includes a phenolic ring, makes it a candidate for interfering with fluorescence assays. Such compounds can interfere through mechanisms like autofluorescence (emitting their own light) or fluorescence quenching (reducing the signal from your assay's fluorophore).[2][3][4]
Q2: What are the common types of interference observed with compounds like this compound in fluorescence assays?
There are two primary ways a compound like this compound can interfere with a fluorescence assay:
-
Autofluorescence: The compound itself may be fluorescent and emit light at a wavelength that overlaps with the detection wavelength of your assay. This leads to a false-positive or an artificially high signal.[2][3] Many small molecules found in screening libraries are inherently fluorescent.[2]
-
Fluorescence Quenching: The compound can interact with the excited fluorophore in your assay and cause it to return to its ground state without emitting a photon. This results in a decrease in the fluorescence signal, potentially leading to a false-negative or an underestimation of the true signal.[3][4]
Q3: My assay is showing a dose-dependent increase/decrease in signal in the presence of this compound. Is this a real effect?
A dose-dependent response is often a hallmark of a true biological effect, but it can also be a characteristic of assay interference.[5] Both autofluorescence and quenching can exhibit concentration-dependence, mimicking a true active compound.[3] Therefore, it is crucial to perform control experiments to rule out interference before concluding that this compound is having a specific biological effect in your assay.
Q4: How can I quickly check if this compound is autofluorescent?
A simple preliminary check is to measure the fluorescence of this compound in your assay buffer without any of the other assay components (e.g., enzyme, substrate, fluorophore). If you observe a significant signal at the emission wavelength of your assay, this compound is likely autofluorescent.
Q5: What is a good general strategy to mitigate compound interference?
A multi-pronged approach is often best. This can include:
-
Counter-screens: These are secondary assays designed specifically to detect interference.[5][6]
-
Orthogonal Assays: These are assays that measure the same biological endpoint but use a different detection technology (e.g., absorbance, luminescence) that is less susceptible to the specific type of interference observed.[2][3]
-
Assay Optimization: Modifying assay conditions, such as using red-shifted fluorophores, can sometimes reduce interference.[7]
Troubleshooting Guides
Guide 1: Identifying the Nature of Interference (Autofluorescence vs. Quenching)
This guide will help you determine whether this compound is causing an increase in signal (autofluorescence) or a decrease in signal (quenching).
Experimental Protocol: Compound Interference Assessment
-
Prepare Solutions:
-
Assay Buffer
-
This compound stock solution (in a suitable solvent like DMSO)
-
Fluorophore/Substrate stock solution (used in your primary assay)
-
-
Plate Layout: Set up a 96-well or 384-well plate with the following controls:
-
Buffer Blank: Assay buffer only.
-
This compound Autofluorescence Control: A serial dilution of this compound in assay buffer.
-
Fluorophore Control: Your assay's fluorophore at its final concentration in assay buffer.
-
Quenching Control: The assay's fluorophore at its final concentration mixed with a serial dilution of this compound in assay buffer.
-
-
Incubation: Incubate the plate under the same conditions as your primary assay (temperature and time).
-
Measurement: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
Data Analysis and Interpretation
| Observation | Potential Interpretation |
| This compound Autofluorescence Control shows a concentration-dependent increase in signal compared to the Buffer Blank . | This compound is autofluorescent at the assay's wavelengths. |
| Quenching Control shows a concentration-dependent decrease in signal compared to the Fluorophore Control . | This compound is quenching the fluorescence of your assay's fluorophore. |
| No significant change in signal in either control. | Direct interference from this compound is unlikely. The observed effect in the primary assay may be genuine or due to other mechanisms. |
Guide 2: Mitigating Autofluorescence
If you have identified Chlorothymymol as an autofluorescent compound in your assay, here are some strategies to address the issue.
Strategy 1: Spectral Shift
-
Rationale: The interference is dependent on the overlap between the compound's fluorescence spectrum and the assay's detection wavelengths.[2] Shifting the detection to a region where the compound does not fluoresce can solve the problem.
-
Action:
-
Characterize the excitation and emission spectra of this compound.
-
If possible, switch to a fluorophore in your assay that has excitation and/or emission wavelengths outside of this compound's fluorescence range. Red-shifted fluorophores are often a good choice as fewer compounds tend to fluoresce in the far-red spectrum.[7]
-
Strategy 2: Background Subtraction
-
Rationale: If the autofluorescence is consistent and not excessively high, you can subtract it from your experimental wells.
-
Action:
-
Run a parallel plate or include wells on the same plate with this compound at the same concentrations as your experimental wells, but without the assay's fluorophore.
-
Subtract the average fluorescence signal of these "compound only" wells from your experimental wells.
-
Workflow for Mitigating Autofluorescence
References
- 1. This compound | C10H13ClO | CID 6982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Chlorothymol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorothymol, particularly when scaling up for larger experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from thymol?
A1: The most prevalent laboratory methods for the synthesis of this compound (specifically 6-chlorothymol) from thymol involve electrophilic aromatic substitution. The two primary chlorinating agents used are sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS). A biological route using a chloroperoxidase enzyme has also been explored, offering a potentially more environmentally benign process.
Q2: What is the typical yield I can expect for this compound synthesis?
A2: The expected yield can vary significantly based on the chosen method, reaction conditions, and scale. A laboratory preparation of 6-chlorothymol from thymol has been reported with a yield of 64.5%. Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry is crucial for maximizing yield.
Q3: What are the main safety precautions to consider during this compound synthesis?
A3: When working with chlorinating agents like sulfuryl chloride, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sulfuryl chloride reacts violently with water and can cause severe burns. Ensure all glassware is dry and the reaction is protected from moisture. This compound itself is a hazardous substance, and its safety data sheet (SDS) should be reviewed before handling.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the chlorination of thymol can be effectively monitored using Thin-Layer Chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting material (thymol) and, if available, a pure sample of this compound. The disappearance of the thymol spot and the appearance of a new spot corresponding to this compound indicate the progression of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture to identify the product and any byproducts.
Q5: What are the common impurities or side products in this compound synthesis?
A5: The primary side products in the chlorination of thymol are dichlorinated thymol derivatives and other isomeric monochlorinated products. The formation of these byproducts is often influenced by the reaction conditions, such as the stoichiometry of the chlorinating agent and the reaction temperature. Over-chlorination can be a significant issue, leading to the formation of dithis compound.
Experimental Protocols
Method 1: Chlorination of Thymol using Sulfuryl Chloride
This method describes the synthesis of 6-chlorothymol via electrophilic aromatic substitution using sulfuryl chloride.
Materials:
-
Thymol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane or petroleum ether (for recrystallization)
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve thymol in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of sulfuryl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred thymol solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
-
Once the reaction is complete, slowly quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as hexane or petroleum ether, to yield pure 6-chlorothymol.
Method 2: Chlorination of Thymol using N-Chlorosuccinimide (NCS)
This protocol outlines the synthesis of this compound using N-Chlorosuccinimide as the chlorinating agent.
Materials:
-
Thymol
-
N-Chlorosuccinimide (NCS)
-
A suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid)
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve thymol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Chlorosuccinimide (1.0 to 1.2 equivalents) to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated, such as 55 °C in acetic acid) for the required duration (e.g., 7 hours). Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
If a precipitate forms, it can be filtered. Otherwise, extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization to obtain pure this compound.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Method 1: Sulfuryl Chloride | Method 2: N-Chlorosuccinimide |
| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) | N-Chlorosuccinimide (NCS) |
| Typical Solvent | Dichloromethane (DCM) | Acetonitrile, Acetic Acid |
| Reaction Temperature | 0 °C to room temperature | Room temperature to 55 °C |
| Reported Yield | Data not explicitly found, but a 64.5% yield is reported for a lab prep. | 15-32% (for a specific substrate) |
| Key Considerations | Highly reactive, moisture-sensitive | Milder, easier to handle |
| Primary Byproducts | Dichlorinated thymol, HCl, SO₂ | Succinimide |
Troubleshooting Guide
Table 2: Common Issues and Solutions in this compound Synthesis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive or degraded reagents.- Reaction temperature too low.- Insufficient reaction time.- Presence of moisture (especially with SO₂Cl₂). | - Use fresh, high-purity reagents.- Optimize reaction temperature; a slight increase may be necessary.- Extend the reaction time and monitor by TLC.- Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Multiple Products (Poor Selectivity) | - Reaction temperature too high.- Incorrect stoichiometry of the chlorinating agent (excess).- Non-homogenous reaction mixture. | - Maintain the recommended reaction temperature.- Use a precise amount of the chlorinating agent (1.0-1.1 equivalents).- Ensure efficient stirring throughout the reaction. |
| Product is an Oil and Does Not Crystallize | - Presence of impurities.- Residual solvent. | - Attempt purification by column chromatography.- Ensure all solvent is removed under high vacuum.- Try different recrystallization solvents or solvent mixtures. |
| Reaction Stalls Before Completion | - Insufficient amount of chlorinating agent.- Deactivation of the catalyst (if used). | - Add a small additional portion of the chlorinating agent and monitor by TLC.- If a catalyst is used, consider adding a fresh portion. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Validation & Comparative
Chlorothymol vs thymol antimicrobial efficacy comparative study
This guide provides an objective comparison of the antimicrobial performance of chlorothymol and its parent compound, thymol. It is intended for researchers, scientists, and drug development professionals, offering a concise summary of their relative efficacies supported by experimental data from scientific literature. The guide details the experimental protocols used for these assessments and visualizes key relationships and workflows.
Executive Summary
This compound, a chlorinated derivative of thymol, demonstrates significantly enhanced antimicrobial and anti-biofilm activity compared to thymol, particularly against resilient pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). The addition of a chlorine atom to the thymol structure substantially lowers its Minimum Inhibitory Concentration (MIC), indicating greater potency. While thymol is a well-established natural antimicrobial, this compound's performance suggests it is a more powerful candidate for applications requiring high efficacy.
Quantitative Data Comparison
The antimicrobial activities of this compound and thymol have been evaluated using various metrics. The following table summarizes key quantitative data from comparative studies, primarily focusing on the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | Metric | Result | Source |
| This compound | Staphylococcus aureus (MRSA, LAC strain) | MIC | 32 µg/mL | [1] |
| This compound | Staphylococcus aureus (MRSA, LAC strain) | Biofilm Inhibition | Complete inhibition at 8 µg/mL (sub-MIC) | [1] |
| This compound | Staphylococcus aureus (MRSA, MW2 strain) | Mature Biofilm Eradication | ~1-log reduction in viability at 32 µg/mL | [1] |
| Thymol | Staphylococcus aureus | MIC | 125 - 420 µg/mL (Range from various studies) | [2] |
| Thymol | Staphylococcus aureus | MIC | 128 µg/mL | [3] |
| Thymol | Acinetobacter baumannii | MIC | 125 µg/mL | [2] |
| Thymol | Escherichia coli | MIC | >1000 µg/mL | [2] |
Note: Data for thymol is presented as a range from multiple studies, as direct side-by-side comparison in the primary this compound study was not quantified for thymol. The contrast in efficacy is, however, explicitly noted.
Structural Relationship and Mechanism of Action
Thymol is a natural phenolic monoterpenoid. This compound is its synthetic derivative, where a chlorine atom replaces a hydrogen atom on the benzene ring. This halogenation is cited as a reason for its enhanced antibacterial efficacy[3]. The primary antimicrobial mechanism for both compounds involves the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components and eventual cell death[3][4].
Experimental Protocols
The data cited in this guide were primarily obtained using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This is a standardized and widely accepted protocol for evaluating antimicrobial susceptibility.[5][6]
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent:
-
A stock solution of the test compound (this compound or Thymol) is prepared in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), due to their low water solubility[1][5].
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth, Cation-adjusted Mueller-Hinton II Broth)[5][6].
-
-
Inoculum Preparation:
-
The test microorganism (e.g., S. aureus) is cultured on an appropriate agar plate for 18-24 hours.
-
Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[6].
-
-
Incubation:
-
MIC Determination:
-
Following incubation, the plates are inspected visually or with a spectrophotometer (measuring absorbance at ~600 nm) for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism[6].
-
Control wells are included: a positive control (medium + inoculum, no agent) to ensure bacterial growth, and a negative control (medium only) to check for sterility[5].
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria [mdpi.com]
- 3. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Chlorothymol and Benzalkonium Chloride as Disinfectants
This guide provides a detailed, objective comparison of the disinfectant properties of Chlorothymol and Benzalkonium chloride. It is intended for researchers, scientists, and drug development professionals, offering a summary of their mechanisms of action, antimicrobial efficacy supported by experimental data, and standardized testing protocols.
Overview and Chemical Properties
This compound, a chlorinated derivative of thymol, is a phenolic compound known for its antimicrobial properties.[1][2] Benzalkonium chloride (BAC) is a quaternary ammonium compound (QAC) widely used as a cationic surfactant and biocide in a variety of industrial, pharmaceutical, and consumer products.[3][4][5]
| Property | This compound | Benzalkonium Chloride |
| Chemical Class | Halogenated Phenol | Quaternary Ammonium Compound (QAC) |
| Synonyms | 4-chloro-2-isopropyl-5-methylphenol | Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) |
| Chemical Formula | C₁₀H₁₃ClO | Variable (Mixture of C₁₂-C₁₈ alkyl chains) |
| Appearance | Solid | Colorless liquid or solid |
| Primary Use | Antiseptic, Disinfectant, Antimicrobial Agent | Disinfectant, Antiseptic, Preservative |
Mechanism of Action
The methods by which these disinfectants eliminate microorganisms differ significantly at the molecular level.
This compound: As a phenolic compound, this compound's primary mechanism involves the disruption of the microbial cell membrane. It is believed to cause membrane damage, leading to the leakage of intracellular components and interference with essential metabolic processes.[6] Studies have also indicated that this compound can increase reactive oxygen species within pathogens, leading to oxidative stress and DNA fragmentation.[6]
Benzalkonium Chloride: BAC is a cationic surfactant with a positively charged nitrogen atom and a long lipophilic alkyl chain.[3][4] Its primary mode of action is the electrostatic interaction with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins.[3][7] The lipophilic tail then embeds into the lipid bilayer, disrupting membrane integrity, increasing permeability, and causing the leakage of essential cellular contents, which ultimately leads to cell death.[3][7] At concentrations above its critical micelle concentration (CMC), BAC can also solubilize the lipid envelope of certain viruses.[8]
Visualizing the Mechanisms
Caption: Mechanisms of action for Benzalkonium Chloride and this compound.
Antimicrobial Efficacy
The effectiveness of a disinfectant is determined by its spectrum of activity, the concentration required, and the necessary contact time.
Antibacterial Activity
Both compounds exhibit broad-spectrum antibacterial activity. BAC is generally more effective against Gram-positive than Gram-negative bacteria.[9] this compound has demonstrated significant efficacy against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
| Agent | Organism | Concentration | Efficacy Metric | Reference |
| Benzalkonium Chloride | Staphylococcus aureus | 0.12% | 3.75 - 4.16 log₁₀ reduction | [10] |
| Benzalkonium Chloride | L. monocytogenes, S. Typhimurium, S. aureus biofilms | 5% & 20% (of commercial product) | Effective biofilm removal | [5] |
| This compound | Methicillin-Resistant S. aureus (MRSA) | 32 µg/mL | Minimum Inhibitory Concentration (MIC) | [1] |
| This compound | MRSA Biofilm | 8 µg/mL | Complete inhibition of biofilm formation | [1][11] |
Antifungal Activity
BAC has demonstrated activity against a range of fungi, although its efficacy can be species-dependent.[12][13] For instance, while effective against Candida species, it is less effective against Aspergillus ochraceus.[13] Data on this compound's specific fungicidal concentrations is less prevalent in recent literature, but its parent compound, thymol, is known for its potent antifungal properties.[14][15]
| Agent | Organism | Concentration (MIC) | Efficacy Metric | Reference |
| Benzalkonium Chloride | Aspergillus niger | Most sensitive among tested fungi | Mycelial growth inhibition at 0.05 mg/mL | [12] |
| Benzalkonium Chloride | Candida albicans, C. krusei, C. parapsilosis | 0.5% | Rapid disinfection | [13] |
| Benzalkonium Chloride | Aspergillus ochraceus | 0.5% | Relatively ineffective | [13] |
| Benzalkonium Chloride | Hyaline fungi (e.g., Aspergillus) | 4 - 8 µg/mL | MIC | [16] |
| Benzalkonium Chloride | Dematiaceous fungi (e.g., Alternaria) | 4 - 16 µg/mL | MIC | [16] |
Antiviral Activity
BAC is highly effective against enveloped viruses, such as Influenza virus and coronaviruses, by disrupting their lipid envelope.[8][10][17] Its activity against non-enveloped viruses is more variable and concentration-dependent.[18] Specific virucidal data for this compound is not as widely documented in comparative studies.
| Agent | Organism | Concentration | Efficacy Metric | Reference |
| Benzalkonium Chloride | Influenza Virus, Newcastle Disease Virus (enveloped) | Not specified | Effective virucidal agent | [10] |
| Benzalkonium Chloride | SARS-CoV-2 (enveloped) | 0.05% - 0.4% | 90-100% virucidal efficacy (5-10 min) | [19][20] |
| Benzalkonium Chloride | Adenovirus (non-enveloped) | 0.1% | Virucidal (≥3 Log₁₀ reduction) | [18] |
| Benzalkonium Chloride | Rhinovirus (non-enveloped) | 0.2% (in 50% ethanol) | Less effective than iodine | [21] |
Experimental Protocols: Disinfectant Efficacy Testing
To ensure reliable and reproducible results, disinfectant efficacy is evaluated using standardized protocols. A common method is the quantitative suspension test, outlined in standards like EN 14476 for virucidal activity.
General Protocol for Quantitative Suspension Test (e.g., EN 14476)
This test evaluates the efficacy of a disinfectant in solution against a standardized suspension of microorganisms.
-
Preparation of Microbial Suspension:
-
A standardized culture of the test organism (e.g., S. aureus, Adenovirus) is prepared to a specific concentration (e.g., 1.5–5.0 x 10⁸ CFU/mL).
-
-
Test Conditions:
-
The test is conducted under conditions that simulate practical use, including defined temperature (e.g., 20°C), contact time (e.g., 5, 10, 15 minutes), and the presence of interfering substances (e.g., bovine albumin to simulate clean or dirty conditions).[22]
-
-
Exposure:
-
A specific volume of the disinfectant solution is mixed with the microbial suspension and the interfering substance.
-
The mixture is incubated for the predetermined contact time.
-
-
Neutralization:
-
Immediately following the contact time, the action of the disinfectant is stopped by adding a validated neutralizing agent. This step is critical to prevent continued microbial inactivation after the intended exposure period.[22]
-
-
Quantification of Survivors:
-
The neutralized mixture is serially diluted.
-
Aliquots of the dilutions are plated onto appropriate growth media (for bacteria/fungi) or used to infect cell cultures (for viruses).
-
Plates/cultures are incubated under optimal conditions.
-
-
Calculation of Efficacy:
-
Surviving microbial colonies or viral titers are counted.
-
The log reduction in microbial count is calculated by comparing the number of survivors in the disinfectant-treated sample to an untreated control.
-
To pass, a disinfectant must typically achieve a specific log reduction (e.g., ≥4 log₁₀ or 99.99% reduction for virucidal claims under EN 14476).[22][23]
-
Workflow for Suspension Efficacy Test
Caption: Standard workflow for a quantitative suspension disinfectant efficacy test.
Conclusion
Both this compound and Benzalkonium chloride are effective disinfectants with broad-spectrum antimicrobial activity.
-
Benzalkonium Chloride is a well-studied QAC with strong, rapid efficacy against bacteria and enveloped viruses.[4][7][10] Its cationic nature is key to its membrane-disruptive mechanism. Its performance against non-enveloped viruses and fungal spores can be more variable.[9][13][18]
-
This compound , a phenolic compound, also acts by disrupting cell membranes and inducing oxidative stress.[6] It shows particular promise against resistant bacteria like MRSA and is effective at inhibiting and destroying biofilms.[1][11]
The choice between these disinfectants depends on the target application, the prevalent microorganisms, required contact times, and the presence of organic loads. For applications requiring strong virucidal activity against enveloped viruses or general-purpose surface disinfection, BAC is a well-documented choice. For combating persistent bacterial biofilms or specific resistant strains like MRSA, this compound presents a compelling alternative. Further comparative studies under identical conditions would be beneficial to delineate their respective advantages more precisely.
References
- 1. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Benzalkonium Chloride used for? [synapse.patsnap.com]
- 4. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Chlorothymol Exerts Antiplasmodial Activity Impeding Redox Defense System in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition effect of belzalkonium chloride treatment on growth of common food contaminating fungal species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antifungal activity of vapour phase of odourless thymol derivate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Fungicidal Activity of Thymol against Fusarium graminearum via Inducing Lipid Peroxidation and Disrupting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 18. Benzalkonium Chloride Demonstrates Concentration-Dependent Antiviral Activity Against Adenovirus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of Virucidal Compounds for Inactivation of Rhinovirus on Hands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. microbe-investigations.com [microbe-investigations.com]
Chlorothymol: A Comparative Analysis of its Efficacy Against Antibiotic-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the exploration of novel antimicrobial agents. Chlorothymol, a chlorinated monoterpene derivative of thymol, has demonstrated notable antimicrobial properties. This guide provides a comparative analysis of the efficacy of this compound against key antibiotic-resistant bacteria—Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and Carbapenem-Resistant Enterobacteriaceae (CRE)—in relation to standard-of-care antibiotics. The information is supported by available experimental data, detailed methodologies, and visualizations of potential mechanisms of action.
Efficacy of this compound: A Quantitative Comparison
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and commonly used antibiotics against MRSA, VRE, and CRE.
Table 1: Minimum Inhibitory Concentration (MIC) Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MIC (µg/mL) |
| This compound | 32 [1][2] |
| Vancomycin | 1 - 2 |
| Linezolid | 0.5 - 4 |
| Daptomycin | 0.25 - 1 |
Table 2: Minimum Inhibitory Concentration (MIC) Against Vancomycin-Resistant Enterococci (VRE)
| Compound | MIC (µg/mL) |
| This compound | Data not available in reviewed literature |
| Linezolid | 1 - 4 |
| Daptomycin | 1 - 4 |
| Ampicillin | >64 |
Table 3: Minimum Inhibitory Concentration (MIC) Against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Compound | MIC (µg/mL) |
| This compound | Data not available in reviewed literature |
| Colistin | 0.25 - 16 |
| Meropenem | >32 |
| Imipenem | 4 - >128 |
Note: The provided MIC values for standard antibiotics represent ranges commonly reported in the literature and can vary depending on the specific strain and testing methodology.
Experimental Protocols
The determination of MIC is a critical step in assessing antimicrobial efficacy. The following is a standard broth microdilution protocol, adapted from methodologies used for thymol derivatives, which is suitable for determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound.
Broth Microdilution Assay for MIC and MBC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
-
Bacterial Strains: Standardized cultures of antibiotic-resistant bacteria (e.g., MRSA ATCC 43300).
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antimicrobial Agent: this compound solution of known concentration.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
Aseptically transfer a few colonies of the test bacterium from an agar plate into a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform serial twofold dilutions across the row by transferring 100 µL from one well to the next.
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) on each plate.
-
Seal the plate and incubate at 37°C for 18-24 hours.
4. MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
5. MBC Determination:
-
From the wells showing no visible growth in the MIC assay, subculture 10-100 µL onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Potential Mechanism of Action and Signaling Pathway Interference
The primary antibacterial mechanism of thymol and its derivatives, including this compound, is believed to be the disruption of the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Furthermore, there is evidence to suggest that phenolic compounds like thymol can interfere with bacterial communication systems, specifically quorum sensing (QS). QS is a cell-density-dependent signaling mechanism that regulates the expression of virulence factors and biofilm formation in many pathogenic bacteria. By disrupting QS, these compounds can attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.
While the precise signaling pathways affected by this compound have not been fully elucidated, a potential mechanism involves the interference with the synthesis or reception of autoinducer molecules that are central to QS.
Figure 1. Potential mechanisms of this compound's antibacterial action.
Experimental Workflow for Investigating this compound's Efficacy
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's antibacterial potential against resistant strains.
Figure 2. Experimental workflow for evaluating this compound.
Conclusion
The available data indicates that this compound exhibits promising antibacterial activity against MRSA, with an MIC of 32 µg/mL. While direct comparative data against VRE and CRE is currently lacking in the scientific literature, its demonstrated efficacy against a significant Gram-positive pathogen, coupled with its proposed mechanisms of membrane disruption and potential interference with quorum sensing, warrants further investigation.
For drug development professionals, this compound presents an interesting scaffold for the development of new anti-MRSA therapeutics. Further research should focus on elucidating its efficacy against a broader range of multidrug-resistant bacteria, conducting detailed mechanistic studies to identify specific molecular targets, and exploring its synergistic potential with existing antibiotics. The experimental protocols and workflows outlined in this guide provide a framework for such investigations. The potential for this compound to act as a quorum sensing inhibitor is particularly noteworthy, as this could lead to the development of anti-virulence therapies that may be less prone to the development of resistance.
References
Chlorothymol: A Comparative Guide to its Anti-Biofilm Activity on Diverse Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-biofilm properties of Chlorothymol against common alternatives, supported by available experimental data. The focus is on its efficacy on various surfaces relevant to medical and industrial applications.
Comparative Performance of this compound as an Anti-Biofilm Agent
This compound, a halogenated derivative of thymol, has demonstrated significant potential in inhibiting and eradicating bacterial biofilms. Its efficacy, however, can vary depending on the surface material, the bacterial species, and the concentration of the agent. Below is a summary of its performance compared to its parent compound, thymol, and another common natural anti-biofilm agent, carvacrol.
Data Summary: Anti-Biofilm Activity of this compound and Alternatives
| Agent | Organism | Surface | Concentration | Biofilm Reduction/Effect | Reference |
| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | Polystyrene (Microtiter Plate) | 8 µg/mL (sub-MIC) | Almost complete inhibition of biofilm formation. | [1] |
| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | Membrane | 32 µg/mL (MIC) | ~1-log decrease in viability of mature biofilm cells. | [1] |
| Thymol | Pseudomonas aeruginosa | Polyethylene (PE) | Not Specified | 70-77% reduction after 3 days; ~80% reduction after 10 days. | [2] |
| Thymol | Pseudomonas aeruginosa | Polypropylene (PP) | Not Specified | 70-77% reduction after 3 days; ~80% reduction after 10 days. | [2] |
| Thymol | Pseudomonas aeruginosa | Stainless Steel (SS) | Not Specified | 70-77% reduction after 3 days; ~80% reduction after 10 days. | [2] |
| Thymol | Staphylococcus aureus | Polyethylene (PE) | Not Specified | 52-75% reduction after 3 days; 79-100% reduction after 10 days. | [2] |
| Thymol | Staphylococcus aureus | Polypropylene (PP) | Not Specified | 52-75% reduction after 3 days; 79-100% reduction after 10 days. | [2] |
| Thymol | Staphylococcus aureus | Stainless Steel (SS) | Not Specified | 52-75% reduction after 3 days; 79-100% reduction after 10 days. | [2] |
| Carvacrol | Pseudomonas aeruginosa | Polyethylene (PE) | Not Specified | 74-88% reduction after 3 days; 91-100% reduction after 10 days. | [2] |
| Carvacrol | Pseudomonas aeruginosa | Polypropylene (PP) | Not Specified | 74-88% reduction after 3 days; 91-100% reduction after 10 days. | [2] |
| Carvacrol | Pseudomonas aeruginosa | Stainless Steel (SS) | Not Specified | 74-88% reduction after 3 days; 91-100% reduction after 10 days. | [2] |
| Carvacrol | Staphylococcus aureus | Polyethylene (PE) | Not Specified | 86-100% reduction after 3 days; 95-100% reduction after 10 days. | [2] |
| Carvacrol | Staphylococcus aureus | Polypropylene (PP) | Not Specified | 86-100% reduction after 3 days; 95-100% reduction after 10 days. | [2] |
| Carvacrol | Staphylococcus aureus | Stainless Steel (SS) | Not Specified | 86-100% reduction after 3 days; 95-100% reduction after 10 days. | [2] |
Note: Direct comparative studies of this compound on surfaces other than polystyrene are limited in the reviewed literature. The data presented for thymol and carvacrol provide a baseline for the expected performance of related phenolic compounds on various materials.
Mechanism of Anti-Biofilm Action
The primary mechanism of anti-biofilm activity for this compound and related phenolic compounds is the disruption of the bacterial cell membrane.[3] This action is multi-faceted and includes:
-
Membrane Permeabilization: These agents increase the permeability of the bacterial cell membrane, leading to the leakage of essential intracellular components and ultimately cell death.[4]
-
Dissipation of Membrane Potential: They can disrupt the electrochemical gradient across the bacterial membrane, which is crucial for various cellular processes, including energy production.[4][5]
-
Inhibition of Extracellular Polymeric Substance (EPS) Production: Some studies suggest that these compounds can interfere with the production of EPS, the protective matrix that encases biofilms.[6]
While some natural compounds are known to interfere with bacterial communication systems like quorum sensing, there is currently limited direct evidence to suggest that this is a primary mechanism of action for this compound.[2][7][8]
Experimental Protocols
The following are detailed methodologies for assessing the anti-biofilm activity of compounds like this compound on different surfaces.
General Protocol for Biofilm Formation and Quantification (Microtiter Plate Method)
This protocol is adapted for high-throughput screening of anti-biofilm agents on polystyrene surfaces.
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Tryptic Soy Broth - TSB).
-
Incubate overnight at the optimal temperature for the bacterium (e.g., 37°C).
-
Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD600 of 0.1).
-
-
Biofilm Formation and Treatment:
-
Dispense the diluted bacterial culture into the wells of a 96-well polystyrene microtiter plate.
-
Add varying concentrations of this compound (dissolved in a suitable solvent, with a solvent control) to the wells.
-
Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature.
-
-
Quantification of Biofilm Inhibition (Crystal Violet Staining):
-
Gently remove the planktonic cells from the wells.
-
Wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Stain the attached biofilms with a 0.1% crystal violet solution for 15-20 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.
-
Protocol for Testing on Stainless Steel Coupons
This method is suitable for evaluating anti-biofilm efficacy on a common industrial and food-processing surface.
-
Coupon Preparation:
-
Use stainless steel coupons of a standardized size (e.g., 1x1 cm).
-
Clean and sterilize the coupons prior to use (e.g., by autoclaving).
-
-
Biofilm Formation:
-
Place the sterile coupons in a sterile container (e.g., a 50 mL conical tube or a petri dish).
-
Submerge the coupons in a diluted bacterial culture.
-
Incubate for 24-72 hours to allow for biofilm formation.[9]
-
-
Treatment:
-
Gently rinse the coupons with PBS to remove planktonic bacteria.
-
Immerse the coupons in solutions containing different concentrations of this compound for a defined period.
-
-
Quantification:
-
Viable Cell Counting: Transfer the coupons to a tube with sterile PBS and sonicate or vortex vigorously to dislodge the biofilm. Serially dilute the resulting bacterial suspension and plate on agar plates to determine the number of colony-forming units (CFUs). A reduction in CFUs compared to the untreated control indicates anti-biofilm activity.
-
Microscopy: Stain the biofilms on the coupons with fluorescent dyes (e.g., LIVE/DEAD stain) and visualize using confocal laser scanning microscopy (CLSM) to assess the viability and structure of the biofilm.
-
Protocol for Testing on Medical-Grade Silicone
This protocol is relevant for assessing the efficacy of anti-biofilm agents on materials used for medical devices like catheters.
-
Material Preparation:
-
Biofilm Growth:
-
Place the sterile silicone pieces into individual sterile tubes.
-
Add the diluted bacterial culture to submerge the silicone pieces.
-
Incubate for 24 hours or longer to establish a biofilm.[10]
-
-
Treatment and Analysis:
-
Follow the treatment and quantification steps as outlined for the stainless steel coupons (sonication for CFU counting or microscopy for visualization).
-
Experimental Workflow and Visualization
The following diagram illustrates a typical workflow for validating the anti-biofilm activity of a test compound.
Conclusion
This compound demonstrates potent anti-biofilm activity, particularly against resilient pathogens like MRSA. Its primary mechanism of action, through the disruption of the bacterial cell membrane, makes it an effective agent for both inhibiting biofilm formation and reducing mature biofilms. While direct comparative data on a wide range of surfaces is still emerging, the available evidence suggests that this compound and related phenolic compounds are promising candidates for the development of novel anti-biofilm strategies in both medical and industrial settings. Further research is warranted to fully elucidate its efficacy on diverse materials and to optimize its application for preventing and controlling biofilm-associated infections and contamination.
References
- 1. mdpi.com [mdpi.com]
- 2. Interference in Bacterial Quorum Sensing: A Biopharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triclosan depletes the membrane potential in Pseudomonas aeruginosa biofilms inhibiting aminoglycoside induced adaptive resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroform extract of turmeric inhibits biofilm formation, EPS production and motility in antibiotic resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interfering with Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference With Quorum-Sensing Signal Biosynthesis as a Promising Therapeutic Strategy Against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Resistance of bacterial biofilms formed on stainless steel surface to disinfecting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Chlorothymol's Synergistic Effect with Ciprofloxacin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic antibacterial activity of chlorothymol in combination with ciprofloxacin against key pathogenic bacteria. Due to a lack of extensive research on this compound, this guide leverages data from its well-studied derivative, thymol, to infer potential synergistic effects and provide a framework for future in vitro validation. This compound is a chlorinated derivative of thymol, and their structural similarity suggests comparable mechanisms of action.[1][2][3][4] This document summarizes quantitative data, details experimental protocols, and visualizes potential mechanisms and workflows to support further research and drug development.
Performance Comparison: this compound (as Thymol) and Ciprofloxacin Synergy
The combination of thymol and ciprofloxacin has demonstrated significant synergistic effects against both planktonic cells and biofilms of critical opportunistic pathogens, notably Pseudomonas aeruginosa and Klebsiella pneumoniae.[5][6][7] This synergy is characterized by a reduction in the minimum inhibitory concentration (MIC) of both compounds when used together, as quantified by the Fractional Inhibitory Concentration (FIC) index.
Synergistic Activity Against Pseudomonas aeruginosa
Pseudomonas aeruginosa is a notoriously difficult-to-treat pathogen due to its intrinsic and acquired resistance mechanisms, including biofilm formation.[5][6] The combination of thymol and ciprofloxacin has shown potent activity in overcoming this resistance.
Table 1: Synergistic and Biofilm Inhibition Activity of Thymol and Ciprofloxacin against P. aeruginosa
| Bacterial Strain | Compound | MIC (µg/mL) | FIC Index | Biofilm Inhibition (%) |
| P. aeruginosa GC14 | Thymol | - | 0.156 | 95 |
| Ciprofloxacin | - | |||
| P. aeruginosa ATCC 9027 | Thymol | - | 0.375 | - |
| Ciprofloxacin | - | |||
| P. aeruginosa PA27 | Thymol (512) + Ciprofloxacin (0.125) | - | - | 93.5 |
Data sourced from a study by Jayakumar et al. (2023).[5] A Fractional Inhibitory Concentration (FIC) index of ≤ 0.5 is indicative of a synergistic effect.
Synergistic Activity Against Klebsiella pneumoniae
Multidrug-resistant Klebsiella pneumoniae is a significant cause of nosocomial infections. The combination of thymol with ciprofloxacin has been shown to enhance the antibiotic's efficacy and inhibit biofilm formation in this pathogen.[7][8]
Table 2: Biofilm Eradication Activity of Thymol against K. pneumoniae
| Treatment | Concentration | Biofilm Eradication (%) |
| Thymol | 5 µg/mL | 85.1 - 97.8 |
Data from a study on the effect of essential oils on multidrug-resistant Klebsiella pneumoniae biofilms.[7]
Comparative Efficacy with Other Antibiotic Combinations
The thymol-ciprofloxacin combination offers a promising alternative to conventional antibiotic pairings. While direct comparative studies are limited, existing data on ciprofloxacin combinations provide a basis for evaluation.
Table 3: Comparison of Ciprofloxacin in Combination with Other Antimicrobials against P. aeruginosa
| Antibiotic Combination | Synergy Observed | Notes |
| Ciprofloxacin + Aminoglycosides | Synergistic for a minority of isolates | [9] |
| Ciprofloxacin + Beta-lactams | Variable rates of synergy | [9] |
| Ciprofloxacin + Gentamicin | Additive effects | [10] |
| Ciprofloxacin + Mezlocillin | Synergistic in 33% of isolates | [11] |
| Ciprofloxacin + Piperacillin | Synergistic in 21% of isolates | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are standard protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound (or thymol) and ciprofloxacin are prepared in an appropriate solvent and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the test organism. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Synergy Testing: Checkerboard Assay
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound (or thymol) along the x-axis and serial dilutions of ciprofloxacin along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension as described for the MIC assay and incubated under the same conditions.
-
Data Analysis: The FIC index is calculated for each well showing no visible growth using the following formula: FIC Index = FIC of drug A + FIC of drug B Where:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or indifferent effect
-
FIC Index > 4: Antagonism
-
Biofilm Inhibition and Eradication Assay: Crystal Violet Method
This assay quantifies the amount of biofilm produced by bacteria.
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well plate and incubated at 37°C for 24-48 hours to allow for biofilm formation. For inhibition assays, the antimicrobial agents are added at the time of inoculation. For eradication assays, the planktonic cells are removed, and the pre-formed biofilms are then treated with the antimicrobial agents.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove planktonic and loosely attached cells.
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Destaining: The excess stain is washed off, and the plate is air-dried. The crystal violet bound to the biofilm is then solubilized with 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570-595 nm. The percentage of inhibition or eradication is calculated relative to the untreated control.
Visualizing Mechanisms and Workflows
Proposed Mechanism of Synergy
The synergistic effect of thymol and ciprofloxacin is likely due to a multi-target mechanism. Thymol, a phenolic compound, is known to disrupt the bacterial cell membrane, increasing its permeability. This action may facilitate the entry of ciprofloxacin into the bacterial cell, allowing it to reach its intracellular target, DNA gyrase, more effectively.
Caption: Proposed mechanism of synergy between this compound (as thymol) and ciprofloxacin.
Experimental Workflow for In Vitro Validation
The following diagram outlines the logical flow of experiments to validate the synergistic effect of this compound and ciprofloxacin.
Caption: Experimental workflow for in vitro validation of synergistic effects.
References
- 1. This compound | C10H13ClO | CID 6982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thymol | C10H14O | CID 6989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 89-68-9: this compound | CymitQuimica [cymitquimica.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Synergistic Effect of Thymol-Ciprofloxacin Combination on Planktonic Cells and Biofilm of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination of essential oil and ciprofloxacin to inhibit/eradicate biofilms in multidrug-resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic effect of Thymbra spicata L. extracts with antibiotics against multidrug- resistant Staphylococcus aureus and Klebsiella pneumoniae strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ciprofloxacin in combination with other antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Synergism of ciprofloxacin with beta-lactam antibiotics, gentamicin, minocycline and pipemidic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross-resistance of Pseudomonas aeruginosa to ciprofloxacin, extended-spectrum beta-lactams, and aminoglycosides and susceptibility to antibiotic combinations - PMC [pmc.ncbi.nlm.nih.gov]
Bacterial Cross-Resistance: A Comparative Analysis of Chlorothymol and Other Biocides
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a deeper understanding of the mechanisms by which bacteria withstand the effects of biocides, compounds crucial for disinfection and infection control. A significant concern is the phenomenon of cross-resistance, where exposure to one biocide can lead to decreased susceptibility to other, structurally unrelated biocides and even antibiotics. This guide provides a comparative analysis of the cross-resistance profiles of bacteria to chlorothymol, a phenolic biocide, and other commonly used biocides such as benzalkonium chloride and chlorhexidine. The information is supported by available experimental data and detailed methodologies to aid in research and development efforts.
Comparative Efficacy and Resistance Profiles
The development of bacterial resistance to biocides is a complex process often involving the upregulation of multidrug efflux pumps, which can expel a broad range of antimicrobial compounds from the bacterial cell.[1][2][3] While direct comparative studies on the cross-resistance potential of this compound are limited, research on related phenolic compounds like thymol and carvacrol, along with data on other biocides, provides valuable insights.
Table 1: Minimum Inhibitory Concentrations (MIC) of Various Biocides against Pseudomonas aeruginosa
| Biocide | MIC Range (µg/mL) | Reference |
| Chlorhexidine | 1 - 128 | [4] |
| Benzalkonium Chloride | 8 - 256 | [4][5] |
| This compound | Data Not Available |
Table 2: Minimum Inhibitory Concentrations (MIC) of Various Biocides against Staphylococcus aureus
| Biocide | MIC Range (µg/mL) | Reference |
| Chlorhexidine | 0.5 - 128 | [4] |
| Benzalkonium Chloride | 1 - 256 | [4][5] |
| This compound | Data Not Available |
The absence of specific MIC data for this compound in direct comparative studies highlights a significant research gap. However, studies on thymol and carvacrol, which are structurally similar to this compound, indicate that these phenolic compounds can have potent antimicrobial activity. Their mechanisms of action often involve disruption of the cell membrane and inhibition of efflux pumps, suggesting a potential for cross-resistance with other biocides that are also substrates of these pumps.[1][2]
Mechanisms of Cross-Resistance
The primary mechanism implicated in cross-resistance between different classes of biocides is the overexpression of multidrug resistance (MDR) efflux pumps.[1][2][3] These pumps, such as the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria and the Major Facilitator Superfamily (MFS) in both Gram-positive and Gram-negative bacteria, can recognize and extrude a wide variety of substrates, including cationic biocides like benzalkonium chloride and chlorhexidine, as well as phenolic compounds.[1][2]
Exposure to sub-lethal concentrations of one biocide can act as a selective pressure, favoring the survival of bacterial mutants that overexpress these efflux pumps. This, in turn, can lead to decreased susceptibility to other biocides and antibiotics that are also substrates for the same pump.
Figure 1: Efflux pump-mediated cross-resistance mechanism.
Signaling Pathways in Biocide Resistance
The regulation of efflux pump expression is controlled by complex signaling pathways that respond to cellular stress, including the presence of biocides. For phenolic compounds, it is understood that they can induce stress responses that lead to the upregulation of efflux pumps.[1][2] While specific signaling pathways for this compound resistance are not well-elucidated, general pathways involved in response to membrane-damaging agents and xenobiotics are likely to play a role. These can include two-component systems and transcriptional regulators that sense changes in the cell envelope and cytoplasm, leading to the activation of genes encoding efflux pumps and other resistance determinants.
Figure 2: General signaling pathway for efflux pump upregulation.
Experimental Protocols
To facilitate further research in this critical area, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of a biocide is the lowest concentration that prevents visible growth of a bacterium. The broth microdilution method is a standard and widely used technique.
Protocol:
-
Preparation of Biocide Stock Solutions: Prepare stock solutions of the biocides (this compound, benzalkonium chloride, chlorhexidine) in an appropriate solvent (e.g., ethanol or dimethyl sulfoxide) at a high concentration.
-
Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., P. aeruginosa, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of each biocide in the broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the biocide in which no visible growth of the bacterium is observed.
Figure 3: Workflow for MIC determination.
Induction of Biocide Resistance through Serial Passage
This method is used to select for bacterial strains with acquired resistance to a specific biocide.
Protocol:
-
Initial MIC Determination: Determine the initial MIC of the biocide for the wild-type bacterial strain.
-
Sub-inhibitory Concentration Exposure: Inoculate the bacterial strain into a broth medium containing the biocide at a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
Incubation: Incubate the culture at 37°C until growth is observed.
-
Serial Passage: Transfer an aliquot of the culture to a fresh broth medium containing a two-fold higher concentration of the biocide.
-
Repeat Passages: Repeat the incubation and transfer steps, gradually increasing the biocide concentration with each passage.
-
Isolation of Resistant Strains: After several passages, plate the culture onto agar plates containing the biocide at a high concentration to isolate resistant colonies.
-
Confirmation of Resistance: Determine the MIC of the isolated strains to confirm the development of resistance.
Conclusion and Future Directions
The potential for cross-resistance between this compound and other biocides is a significant area that warrants further investigation. While the mechanisms of resistance, particularly the role of efflux pumps, are becoming clearer for other biocides, there is a pressing need for direct comparative studies that include this compound. Such research will be instrumental in understanding its long-term efficacy and in developing strategies to mitigate the development and spread of biocide and antibiotic resistance. Researchers are encouraged to utilize the provided protocols to generate robust and comparable data that will fill the current knowledge gaps and inform the responsible use of these essential antimicrobial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chlorhexidine and benzalkonium chloride: promising adjuncts in combating multidrug resistant Klebsiella pneumoniae in healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to Chlorhexidine and Benzalkonium Chloride in E. Coli ST131, A. Baumannii, and P. Aeruginosa Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Chlorothymol on Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of Chlorothymol across various cell lines, supported by available experimental data. This document summarizes quantitative data, details experimental protocols, and visualizes key cellular pathways to facilitate further investigation into the therapeutic potential of this compound.
This compound, a chlorinated monoterpene, has demonstrated notable cytotoxic effects, suggesting its potential as an anticancer agent. Understanding its differential activity across various cell lines is crucial for identifying susceptible cancer types and elucidating its mechanism of action. This guide consolidates the available data on its cytotoxicity and the signaling pathways it modulates.
Data Presentation: Comparative Cytotoxicity of this compound and Related Compounds
While comprehensive comparative data for this compound across a wide range of cancer cell lines is still emerging, preliminary studies and research on structurally related compounds like Thymol provide valuable insights. The following table summarizes the available half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values, which represent the concentration of a substance needed to inhibit a given biological process by half.
| Compound | Cell Line | Cell Type | IC50/CC50 (µM) | Incubation Time (hours) |
| 4-Chlorothymol | Vero | Normal kidney epithelial | 760.86 (CC50)[1] | Not Specified |
| Thymol | MCF-7 | Breast Adenocarcinoma | ~360 (IC50) | 48 |
| Thymol | MCF-7 | Breast Adenocarcinoma | ~413 (IC50) | 72 |
Note: The IC50 values for Thymol on MCF-7 cells were converted from µg/mL to µM for standardization, assuming a molecular weight of 150.22 g/mol . The original reported values were 54 µg/mL (48h) and 62 µg/mL (72h).
Experimental Protocols
The determination of cytotoxicity is a fundamental aspect of in vitro pharmacology. The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability.
MTT Assay for Cell Viability
Objective: To determine the concentration at which this compound inhibits the growth of cultured cells by 50% (IC50).
Materials:
-
Target cell lines (e.g., MCF-7, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound is prepared in complete culture medium. The medium from the cell plates is replaced with the medium containing different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Action
The cytotoxic effects of this compound and related compounds are believed to be mediated through the induction of apoptosis, a form of programmed cell death. The available evidence for the related compound Thymol points towards the involvement of the intrinsic (mitochondrial) apoptotic pathway.
Experimental Workflow for Investigating Apoptosis
Caption: Workflow for investigating this compound-induced apoptosis.
Intrinsic Apoptotic Pathway
Studies on Thymol suggest that it induces apoptosis through the intrinsic pathway, which is initiated by intracellular stress and converges at the mitochondria. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
The proposed mechanism involves the following key steps:
-
Induction of Cellular Stress: this compound treatment is hypothesized to induce cellular stress, leading to the activation of pro-apoptotic Bcl-2 family members.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated pro-apoptotic proteins, such as Bax, translocate to the mitochondria and disrupt the outer mitochondrial membrane, leading to MOMP. This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1) and pro-caspase-9 to form a complex known as the apoptosome. This complex activates caspase-9, an initiator caspase.
-
Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.
-
Cell Death: Effector caspases execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
References
Validating the Effect of Chlorothymol on Mitochondrial Function Using Inhibitors: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate the effects of Chlorothymol on mitochondrial function. By employing a panel of well-characterized mitochondrial inhibitors, this guide outlines a systematic approach to pinpoint the potential site of action of this compound within the mitochondrial respiratory chain.
Introduction to Mitochondrial Inhibitors
To dissect the impact of this compound on mitochondrial function, it is essential to use specific inhibitors that target different components of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) system. This comparative approach allows for the precise localization of this compound's effects. The key inhibitors used in this guide are:
-
Rotenone: A potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase), blocking the transfer of electrons from NADH to ubiquinone.[1][2][3][4]
-
Antimycin A: An inhibitor of Complex III (cytochrome c reductase), which obstructs the passage of electrons from cytochrome b to cytochrome c1.[5][6][7][8]
-
Oligomycin: An inhibitor of ATP synthase (Complex V) that blocks the F0 proton channel, thereby inhibiting ATP synthesis and coupled respiration.[9][10][11][12]
-
FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone): A protonophore and uncoupling agent that dissipates the mitochondrial membrane potential by transporting protons across the inner mitochondrial membrane, uncoupling respiration from ATP synthesis.[13][14][15][16][17]
Data Presentation: Comparative Effects on Mitochondrial Function
The following tables summarize hypothetical data from experiments designed to elucidate the mitochondrial target of this compound. These experiments measure key parameters of mitochondrial function: mitochondrial respiration, mitochondrial membrane potential, and cellular ATP levels.
Table 1: Effect of this compound and Inhibitors on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Treatment | Basal Respiration (pmol O2/min) | ATP-Linked Respiration (pmol O2/min) | Maximal Respiration (pmol O2/min) |
| Vehicle Control | 100 ± 5 | 75 ± 4 | 250 ± 15 |
| This compound (10 µM) | 60 ± 3 | 40 ± 2 | 100 ± 8 |
| Rotenone (1 µM) | 55 ± 4 | 35 ± 3 | 95 ± 7 |
| Antimycin A (1 µM) | 30 ± 2 | 10 ± 1 | 30 ± 2 |
| Oligomycin (1 µM) | 25 ± 2 | 0 | 25 ± 3 |
| FCCP (1 µM) | 240 ± 12 | N/A | 245 ± 14 |
| This compound + Rotenone | 58 ± 4 | 38 ± 3 | 98 ± 6 |
| This compound + Antimycin A | 32 ± 3 | 12 ± 1 | 31 ± 3 |
| This compound + Oligomycin | 26 ± 2 | 0 | 27 ± 2 |
Table 2: Effect of this compound and Inhibitors on Mitochondrial Membrane Potential (ΔΨm)
| Treatment | ΔΨm (% of Control) |
| Vehicle Control | 100 ± 5 |
| This compound (10 µM) | 70 ± 4 |
| Rotenone (1 µM) | 75 ± 5 |
| Antimycin A (1 µM) | 50 ± 3 |
| Oligomycin (1 µM) | 120 ± 8 |
| FCCP (1 µM) | 15 ± 2 |
| This compound + Rotenone | 72 ± 5 |
| This compound + Antimycin A | 53 ± 4 |
| This compound + Oligomycin | 85 ± 6 |
Table 3: Effect of this compound and Inhibitors on Cellular ATP Levels
| Treatment | ATP Levels (% of Control) |
| Vehicle Control | 100 ± 6 |
| This compound (10 µM) | 65 ± 5 |
| Rotenone (1 µM) | 60 ± 4 |
| Antimycin A (1 µM) | 40 ± 3 |
| Oligomycin (1 µM) | 30 ± 2 |
| FCCP (1 µM) | 35 ± 3 |
| This compound + Rotenone | 62 ± 5 |
| This compound + Antimycin A | 42 ± 3 |
| This compound + Oligomycin | 31 ± 2 |
Note: Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Cell Culture and Treatment
-
Culture cells (e.g., HepG2, SH-SY5Y, or primary cells) in appropriate media and conditions until they reach 80-90% confluency.
-
Seed cells into microplates suitable for the specific assay (e.g., Seahorse XF plates for respiration, black-walled clear-bottom plates for fluorescence assays).
-
Allow cells to adhere overnight.
-
Prepare stock solutions of this compound and mitochondrial inhibitors (Rotenone, Antimycin A, Oligomycin, FCCP) in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, replace the culture medium with the appropriate assay medium.
-
Add the compounds to the wells at the final desired concentrations. Include vehicle-only wells as a negative control.
-
Incubate for the desired period before measurement.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Seed cells in a Seahorse XF cell culture microplate.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with this compound and/or inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and initiate the assay protocol. The protocol typically involves sequential measurements of basal respiration followed by injections of the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
After treatment with this compound and/or inhibitors, remove the medium.
-
Load the cells with a fluorescent ΔΨm indicator dye such as JC-1 or TMRM, prepared in assay buffer, according to the manufacturer's instructions.
-
Incubate the cells with the dye for the recommended time (e.g., 15-30 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Measure the fluorescence using a fluorescence microplate reader.
-
For JC-1, measure both green fluorescence (monomers, indicating low ΔΨm) and red fluorescence (J-aggregates, indicating high ΔΨm). The ratio of red to green fluorescence is used as an indicator of ΔΨm.
-
For TMRM, measure the red fluorescence intensity.
-
ATP Production Assay
-
Seed cells in a white-walled, clear-bottom 96-well plate.
-
After treatment with this compound and/or inhibitors, lyse the cells according to the ATP assay kit protocol.
-
Use a luciferase-based ATP assay kit. Add the luciferase reagent to the cell lysates.
-
Measure the luminescence using a microplate luminometer.
-
Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
Mandatory Visualizations
Caption: Experimental workflow for validating this compound's mitochondrial effects.
Caption: Mitochondrial electron transport chain and sites of inhibitor action.
Interpretation of Results
Based on the hypothetical data presented:
-
This compound's Effect: this compound decreases basal and ATP-linked respiration, reduces mitochondrial membrane potential, and lowers ATP levels. This profile suggests it is an inhibitor of the electron transport chain.
-
Comparison with Rotenone: The effects of this compound on all measured parameters are very similar to those of Rotenone, a known Complex I inhibitor.
-
Combination Treatments: When this compound is combined with Rotenone, there is no additive inhibitory effect on respiration, membrane potential, or ATP levels. This strongly suggests that this compound and Rotenone act on the same target, which is Complex I. In contrast, when combined with inhibitors of downstream complexes (Antimycin A and Oligomycin), the inhibitory effects are not masked, and the phenotype resembles that of the downstream inhibitor, as expected.
References
- 1. Mechanism for generation of hydrogen peroxide and change of mitochondrial membrane potential during rotenone-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitochondrial electron transport chain complex III is required for antimycin A to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 9. The oligomycin axis of mitochondrial ATP synthase: OSCP and the proton channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agscientific.com [agscientific.com]
- 11. Oligomycin - Wikipedia [en.wikipedia.org]
- 12. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The molecular mechanism of action of the proton ionophore FCCP (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The molecular mechanism of action of the proton ionophore FCCP (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Comparative Efficacy of Chlorothymol: A Statistical Analysis Against Standard Antiseptics
For Immediate Release
A comprehensive review of available data on the antiseptic properties of Chlorothymol reveals its potential as a broad-spectrum antimicrobial agent. This guide provides a detailed comparison of this compound's efficacy against established standard antiseptics, including povidone-iodine, chlorhexidine, and benzalkonium chloride. The analysis is based on a review of existing in vitro and in vivo studies, focusing on quantitative data to allow for objective comparison.
Executive Summary
This compound, a chlorinated derivative of thymol, demonstrates significant antimicrobial activity against a range of pathogens. While direct comparative studies with standard antiseptics are limited, existing data on thymol and its derivatives suggest a mechanism of action primarily involving the disruption of microbial cell membranes. This guide summarizes the available quantitative data, outlines the experimental protocols used for antiseptic efficacy testing, and presents the mechanisms of action for this compound and its counterparts.
Data Presentation: Comparative Antimicrobial Efficacy
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and standard antiseptics against various microorganisms. It is important to note that direct comparative studies for this compound are scarce, and much of the data is derived from studies on the related compound thymol.
| Antiseptic | Gram-Positive Bacteria (e.g., S. aureus) MIC | Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) MIC | Fungi (e.g., C. albicans) MIC |
| This compound | 32 µg/mL (against MRSA)[1] | Data not available | Data not available |
| Thymol (proxy) | 39.25 - 399 mg/L[2] | 60 - 900 mg/L[2] | ~300 mg/L[1] |
| Povidone-Iodine | >4 log10 reduction in viable bacterial concentrations[3] | >4 log10 reduction in viable bacterial concentrations[3] | Data not available |
| Chlorhexidine | 0.25 - 8.0 µg/mL[4] | Log10 reduction of 0.303-0.901[3] | Data not available |
| Benzalkonium Chloride | 1 - 15 ppm (for L. monocytogenes)[5] | Data not available | Data not available |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental methodologies.
Mechanism of Action
The antimicrobial activity of these antiseptics stems from their distinct mechanisms of action, which are crucial for understanding their efficacy and potential for resistance development.
This compound and Thymol Derivatives
The primary mechanism of action for thymol and its derivatives, including this compound, is the disruption of the microbial cell membrane.[6] This leads to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. Additionally, studies on 4-Chlorothymol suggest that it may also induce oxidative stress within the microbial cell by increasing reactive oxygen species, further contributing to its antimicrobial effect.[6]
Mechanism of Action for this compound
Standard Antiseptics
-
Povidone-Iodine: This agent releases free iodine, which is a potent oxidizing agent that nonspecifically damages microbial proteins, nucleotides, and fatty acids, leading to rapid cell death.
-
Chlorhexidine: It has a strong positive charge that allows it to bind to the negatively charged bacterial cell wall, disrupting the cell membrane and causing leakage of cytoplasmic contents.
-
Benzalkonium Chloride: As a quaternary ammonium compound, it disrupts the cell membrane by intercalating into the lipid bilayer, leading to increased permeability and loss of essential cellular components.[7]
Mechanisms of Action for Standard Antiseptics
Experimental Protocols
The evaluation of antiseptic efficacy relies on standardized in vitro and in vivo methods.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental in vitro test that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the antibacterial efficacy of several antiseptics tested on skin by an 'ex-vivo' test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 4-Chlorothymol Exerts Antiplasmodial Activity Impeding Redox Defense System in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Chlorothymol and Other Thymol Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Chlorothymol and other thymol derivatives based on peer-reviewed studies. The following sections detail their comparative antimicrobial and antioxidant activities, supported by quantitative data, experimental protocols, and visual diagrams of their mechanisms of action.
Quantitative Data Summary
The following tables summarize the key performance indicators of this compound and other thymol derivatives in antimicrobial and antioxidant assays, as reported in various studies.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | S. aureus | S. epidermis | MRSA | P. aeruginosa | A. baumannii | C. albicans | Reference |
| This compound | 12.5 | 25 | - | - | - | Active | [1] |
| Thymol | 250 - 1000 | - | - | >1000 | - | - | [2][3] |
| Compound 3i (Dihydropyrimidinone derivative) | - | - | 1.9 | 7.5 | - | - | [2] |
| Aryl-azo-thymol derivative | - | - | 40 | - | - | - | [2] |
| Thymol oxypropanolamine derivative | - | - | - | - | Zone of inhibition: 3mm | - | [2] |
Note: '-' indicates data not available in the cited sources.
Table 2: Antiplasmodial and Antioxidant Activity (IC50 values)
| Compound | Activity | IC50 (µg/mL) | Cell Line/Assay | Reference |
| 4-Chlorothymol | Antiplasmodial (NF-54 strain) | 0.93 ± 0.24 | P. falciparum | [4] |
| 4-Chlorothymol | Antiplasmodial (K1 resistant strain) | 2.40 ± 0.42 | P. falciparum | [4] |
| Thymol | Antioxidant (DPPH assay) | 161.02 ± 6.89 | - | [5] |
| Carvacrol | Antioxidant (DPPH assay) | 249.09 ± 9.04 | - | [5] |
| Thymol/Carvacrol Mixture (1:1) | Antioxidant (DPPH assay) | 43.82 ± 2.41 | - | [5] |
| Thymol | Antioxidant (ABTS assay) | 125.31 ± 6.25 | - | [5] |
| Carvacrol | Antioxidant (ABTS assay) | 107.88 ± 4.46 | - | [5] |
| Thymol/Carvacrol Mixture (1:1) | Antioxidant (ABTS assay) | 23.29 ± 0.71 | - | [5] |
Key Experimental Protocols
This section details the methodologies employed in the cited studies to evaluate the antimicrobial and antioxidant activities of this compound and its derivatives.
Antimicrobial Activity Assessment
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar). Colonies are then used to prepare a bacterial suspension, which is adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard.[6]
-
Serial Dilutions: The test compounds (this compound, thymol derivatives) are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]
Antioxidant Activity Assessment
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[5][8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
This is another common method to evaluate antioxidant activity.
-
Generation of ABTS Radical Cation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate).
-
Reaction Mixture: The ABTS•+ solution is diluted with a suitable buffer, and different concentrations of the test compounds are added.
-
Measurement: The absorbance of the mixture is measured at a specific wavelength (around 734 nm) after a set incubation period.
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.[5]
Visualizing Mechanisms of Action
The following diagrams, created using the DOT language, illustrate the reported mechanisms of action for this compound.
Caption: this compound's anticonvulsant activity via GABA-A receptor modulation.[9][10]
Caption: 4-Chlorothymol's mechanism against P. falciparum by disrupting redox balance.[4]
This guide provides a foundational comparison of this compound and other thymol derivatives. Further research into a broader range of derivatives and their biological activities is encouraged to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]
- 4. 4-Chlorothymol Exerts Antiplasmodial Activity Impeding Redox Defense System in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial activity of chloroxylenol and thymol against pathogenic bacteria isolated from under long nails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An In Vitro Synergistic Interaction of Combinations of Thymus glabrescens Essential Oil and Its Main Constituents with Chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carvacrol and Thymol Content Affects the Antioxidant and Antibacterial Activity of Origanum compactum and Thymus zygis Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A multiorganism pipeline for antiseizure drug discovery: Identification of this compound as a novel γ-aminobutyric acidergic anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | GABA Receptor | TargetMol [targetmol.com]
A Comparative Guide to the Validation of Analytical Methods for Chlorothymol Quantification in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Chlorothymol, a potent antiseptic agent, in complex matrices. Due to the limited availability of a standardized, validated High-Performance Liquid Chromatography (HPLC) method specifically for this compound, this document presents a detailed, adaptable HPLC method based on a validated procedure for the structurally similar compounds, thymol and carvacrol. Furthermore, a validated Gas Chromatography (GC) method for this compound is detailed as a direct comparative alternative.
The validation parameters discussed herein adhere to the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and robustness of the analytical procedures.[1][2] This guide will delve into the experimental protocols and performance data for both the adaptable HPLC method and the alternative GC method, offering a clear comparison to aid researchers in selecting the most suitable approach for their specific analytical needs.
High-Performance Liquid Chromatography (HPLC) Method (Adaptable)
Experimental Protocol (Proposed and Adaptable for this compound)
Chromatographic Conditions:
-
Column: C18 column (e.g., ACE C18, 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (50:50, v/v).[3] The ratio may require optimization for this compound to achieve optimal retention and peak shape.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detector set at a wavelength of 274 nm, which is the maximum absorption wavelength for thymol and carvacrol and is likely to be suitable for this compound.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 30 °C for better reproducibility.[6]
Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample from Complex Matrix (e.g., Cream):
-
Accurately weigh a portion of the cream equivalent to a known amount of this compound.
-
Disperse the sample in a suitable solvent such as ethanol or methanol and sonicate to ensure complete dissolution of this compound.[7]
-
Perform a liquid-liquid extraction with an immiscible solvent like hexane to separate this compound from the matrix components.[7]
-
The layer containing this compound should be separated, and the solvent evaporated.
-
Reconstitute the residue in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[8]
-
Validation Parameters (Based on Thymol/Carvacrol Method)
The following table summarizes the expected performance of the adapted HPLC method, based on the validation data for thymol and carvacrol.[3][4] These parameters would need to be experimentally verified for this compound.
| Validation Parameter | Thymol | Carvacrol | Expected for this compound |
| Linearity (r²) | > 0.999 | > 0.997 | > 0.99 |
| Limit of Detection (LOD) | 2.8 µg/mL | 0.6 µg/mL | To be determined |
| Limit of Quantification (LOQ) | 8.6 µg/mL | 1.8 µg/mL | To be determined |
| Accuracy (% Recovery) | 97.7% | 97.6% | 98-102% |
| Precision (RSD%) | Intra-day: 0.8-1.9, Inter-day: 3.5-4.5 | Intra-day: 1.7-2.6, Inter-day: 3.6-4.7 | < 2% |
Gas Chromatography (GC) Method (Alternative)
A validated Gas-Liquid Chromatographic (GLC) method provides a reliable alternative for the quantification of this compound in various pharmaceutical products.
Experimental Protocol
Chromatographic Conditions:
-
Column: 10% Carbowax 20M on Gas Chrom Q 80/100 mesh, packed in a 2 ft x 2.0 mm i.d. glass column.
-
Carrier Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperatures:
-
Column: 190°C
-
Injection Port: 220°C
-
Detector: 250°C
-
-
Detector: Flame Ionization Detector (FID).
-
Injection Volume: Approximately 1-5 µL.
Sample Preparation:
-
Powders: Mix the sample with an equal weight of acid-washed Celite 545 and pack into a chromatographic column. Elute this compound with anhydrous ether.
-
Lubricating Jellies: Disperse the sample in water and perform a liquid-liquid extraction with water-saturated ether.
-
Ointments: Dissolve the sample in ethanol to achieve a suitable concentration for direct injection.
The ether extracts from powders and jellies are evaporated to a smaller volume before analysis.
Validation Parameters
The GC method has been successfully applied to pharmaceutical products with low concentrations of this compound.
| Validation Parameter | Result |
| Applicability | Successfully quantified this compound in products with levels as low as 0.0077%. |
| Accuracy (% Recovery) | Recoveries of this compound added to various products were determined to be satisfactory. |
Method Comparison
| Feature | HPLC (Adaptable) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid stationary phase. |
| Specificity for this compound | Method requires adaptation and validation. | A validated method exists. |
| Sample Volatility | Does not require the analyte to be volatile. | Requires the analyte to be volatile and thermally stable. |
| Derivatization | Generally not required for phenolic compounds. | May be required for non-volatile compounds, but not for this compound. |
| Instrumentation Complexity | Relatively straightforward. | Can be more complex, especially with temperature programming. |
| Sensitivity | Generally high, with UV detection being common for chromophoric compounds.[9] | FID provides high sensitivity for organic compounds. |
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of the proposed HPLC method for this compound quantification, following ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Conclusion
This guide outlines a practical approach for the quantification of this compound in complex matrices. While a validated HPLC method specifically for this compound is not documented in the readily available literature, the proposed adaptable method based on a validated procedure for similar phenolic compounds provides a robust starting point for development and validation.[3][4] The detailed protocol and expected performance characteristics offer a clear roadmap for researchers.
Alternatively, the provided Gas Chromatography method stands as a validated and effective technique for this compound analysis. The choice between the adaptable HPLC method and the GC method will depend on the specific requirements of the analysis, including the nature of the sample matrix, available instrumentation, and the desired analytical throughput. For routine quality control of pharmaceutical products where this compound is an active ingredient, developing and validating an in-house HPLC method based on the provided guidelines is a highly recommended and achievable goal.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of analgesic cream - Chromatography Forum [chromforum.org]
- 8. organomation.com [organomation.com]
- 9. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
